molecular formula C6H12Cl3O4P<br>C6H12Cl3O4P<br>(ClCH2CH2O)3PO B136036 Antiblaze 100 CAS No. 115-96-8

Antiblaze 100

Cat. No.: B136036
CAS No.: 115-96-8
M. Wt: 285.5 g/mol
InChI Key: HQUQLFOMPYWACS-UHFFFAOYSA-N
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Description

Tris(2-chloroethyl) phosphate (TCEP) is a chlorinated organophosphate ester of significant interest in scientific research, primarily for its role as a flame retardant and plasticizer. It is widely applied in studies investigating the fire resistance of polymers, including polyurethane foams, polyester resins, polyacrylates, and cellulose derivatives . Its physical incorporation into materials like those used in furniture, automobiles, and building insulation makes it a key compound for researching leaching behavior and environmental persistence . In toxicology, TCEP serves as a critical model compound for probing mechanisms of adverse health effects. Research has demonstrated its neurotoxic potential, with studies in rats showing clinical signs such as ataxia and convulsions, associated with neuronal necrosis . It is also used in carcinogenicity studies; long-term oral administration in rats resulted in a marked increase in renal tubule adenomas, providing limited evidence for its carcinogenicity in experimental animals and leading to its IARC classification as Group 3 (not classifiable as to its carcinogenicity to humans) . Further research applications include investigating its reproductive toxicity, endocrine-disrupting effects, and ecological impact, as it is frequently detected in aquatic environments . From an environmental science perspective, TCEP is recognized as a persistent contaminant. Its resistance to conventional degradation in wastewater treatment plants makes it a target for research into advanced bioremediation strategies . Studies focus on microbial degradation pathways, involving specific bacterial consortia and enzymes like phosphotriesterases, which hydrolyze TCEP, ultimately contributing to the development of environment-friendly remediation approaches .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(2-chloroethyl) phosphate
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InChI

InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2
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InChI Key

HQUQLFOMPYWACS-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)OP(=O)(OCCCl)OCCCl
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Molecular Formula

C6H12Cl3O4P, Array
Record name TRIS(2-CHLOROETHYL) PHOSPHATE
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Related CAS

28205-79-0
Record name Ethanol, 2-chloro-, phosphate (3:1), homopolymer
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DSSTOX Substance ID

DTXSID5021411
Record name Tris(2-chloroethyl) phosphate
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Molecular Weight

285.5 g/mol
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Physical Description

Tris(2-chloroethyl) phosphate is an odorless clear liquid. Neutral pH. (NTP, 1992), A clear liquid with a slight odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID.
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Boiling Point

626 °F at 760 mmHg (NTP, 1992), 330 °C, BP: 210-220 °C
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Flash Point

450 °F (NTP, 1992), 216 °C (Cleveland open cup), 232 °C (450 °F) (Closed cup), 202 °C c.c.
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Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992), In water, 7.82X10+3 mg/L at 20 °C, In water, 7,000 mg/L, temp not specified., Insoluble in benzene. Soluble in most organic solvents., Slightly soluble in carbon tetrachloride, Very slightly soluble in aliphatic hydrocarbons; soluble in alcohols, esters, ketones and aromatic hydrocarbons., Solubility in water, g/100ml at 20 °C: 0.78 (very poor)
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Density

1.425 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.39 g/cu cm at 25 °C, Relative density (water = 1): 1.4
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Vapor Density

Relative vapor density (air = 1): 9.8
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Vapor Pressure

0.5 mmHg at 293 °F (NTP, 1992), 0.06 [mmHg], VP: 1.60X10-5 mm Hg at 25 °C (extrapolated from a reduced BP value), VP: 0.5 mm Hg at 145 °C, 6.13X10-2 mm Hg at 25 °C, negligible
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Color/Form

Clear, transparent liquid, Low viscosity liquid

CAS No.

115-96-8, 29716-44-7, 68411-66-5
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Melting Point

less than -76 °F (NTP, 1992), -55 °C, -51 °C
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Foundational & Exploratory

An In-Depth Technical Guide to Antiblaze 100: Chemical Composition and Flame Retardant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiblaze 100 is a chlorinated phosphate ester widely utilized as an additive flame retardant. This technical guide provides a comprehensive overview of its chemical composition, physicochemical properties, and its mechanism of action in imparting fire resistance to polymeric materials. The information is curated for researchers and professionals in materials science, chemical engineering, and product development.

Chemical Composition and Identification

This compound is chemically identified as 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) phosphate.[1][2][3][4][5][6] It belongs to the class of organohalogen flame retardants, which combine the flame-inhibiting effects of both phosphorus and chlorine.

Synonyms and Trade Names

This compound is also known by several other names and trade designations, including:

  • Antiblaze V6[6][7]

  • Amgard V 6[2]

  • Phosgard 2XC20[2]

  • Tetrakis(2-chloroethyl) dichloroneopentylglycol diphosphate[3][4]

  • Phosphoric acid, 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester[1][3]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Chemical Formula C13H24Cl6O8P2[3][4][5]
Molecular Weight 582.99 g/mol [3][6]
CAS Number 38051-10-4[2][3][4][5][6]
Appearance Colorless to Yellow Oil[3]
Melting Point 275 °C (decomposes)[3]
Boiling Point 620.3 °C at 760 mmHg (Predicted)[3]
Density 1.464 g/cm³[3]
Water Solubility 232 mg/L at 20 °C[3]
LogP 2.83 at 20 °C[3]

Mechanism of Action as a Flame Retardant

This compound functions as a flame retardant through a combination of gas-phase and condensed-phase mechanisms upon thermal decomposition. The presence of both phosphorus and chlorine contributes synergistically to its efficacy.

Logical Workflow of Flame Retardancy

flame_retardant_mechanism heat Heat from Ignition Source polymer Polymer Matrix (e.g., Polyurethane) heat->polymer antiblaze This compound heat->antiblaze decomposition Thermal Decomposition polymer->decomposition antiblaze->decomposition gas_phase Gas Phase Inhibition decomposition->gas_phase Volatile Products condensed_phase Condensed Phase Action decomposition->condensed_phase Solid Residue radicals Generation of Volatile P• and Cl• Radicals gas_phase->radicals char Formation of Protective Char Layer condensed_phase->char quenching Radical Quenching (H•, OH•) radicals->quenching combustion Inhibition of Combustion Chain Reactions quenching->combustion flame_out Flame Extinguished or Suppressed combustion->flame_out insulation Insulation from Heat and Oxygen Barrier char->insulation reduced_fuel Reduced Fuel Generation char->reduced_fuel insulation->flame_out reduced_fuel->flame_out

Mechanism of Action for this compound.

Applications

This compound is primarily used as an additive flame retardant in a variety of polymers. Its main application is in flexible and rigid polyurethane foams, which are used in furniture, automotive interiors, and insulation.[7][8] It is also suitable for use in coatings, adhesives, sealants, and elastomers.

Experimental Protocols for Evaluation

While specific experimental data for neat this compound is limited in open literature, its performance in formulated products is typically evaluated using standard fire testing methodologies. The following are key experimental protocols used to assess the efficacy of flame retardants like this compound in polymeric materials.

Cone Calorimetry

This is one of the most effective bench-scale methods for quantifying the fire behavior of materials.

  • Principle: A 100 mm x 100 mm specimen is exposed to a specific heat flux from a conical heater. The rate of heat release (HRR), time to ignition (TTI), mass loss rate (MLR), smoke production, and effective heat of combustion are measured.[9][10] The HRR, particularly the peak HRR, is a critical parameter for assessing fire hazard.[11][12]

  • Sample Preparation: The polymer (e.g., polyurethane foam) is prepared with a specified loading level of this compound. The liquid flame retardant is typically mixed with the polyol component before reaction with the isocyanate. The resulting foam is cured and cut into specimens of the required dimensions.[13]

  • Test Procedure: Samples are conditioned at 23°C and 50% relative humidity.[13] The specimen is placed in a holder, and exposed to a predetermined heat flux (e.g., 35 or 50 kW/m²).[14][15] A spark igniter is used to ignite the pyrolysis gases, and data is collected until flaming ceases.[9][13]

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition profile of the flame retardant and the treated polymer.

  • Principle: A small sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored as a function of temperature.[15][16][17] This provides information on decomposition temperatures and the amount of char residue.[18]

  • Sample Preparation: A few milligrams of this compound or the polymer containing it are placed in a TGA pan.

  • Test Procedure: The sample is heated from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[15][16] The resulting mass loss curve is analyzed to determine the onset of decomposition and the temperatures of maximum mass loss rate.

UL 94 Vertical Burn Test

This test is commonly used to assess the flammability of plastic materials.

  • Principle: A rectangular test specimen is held vertically and ignited at the bottom with a Bunsen burner for a specified time. The afterflame time, afterglow time, and whether flaming drips ignite a cotton pad below are recorded.

  • Sample Preparation: Specimens of the polymer with and without this compound are prepared according to the standard's dimensions.

  • Test Procedure: The specimen is subjected to two 10-second flame applications. Based on the results, the material is classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.

Quantitative Data from Representative Studies

The following table summarizes representative data from a study on flexible polyurethane foam, illustrating the effect of a flame retardant system that could include compounds like this compound. Note that these are not for this compound alone but for a formulated system.

ParameterUnmodified FoamFlame Retardant FoamReference
Peak Heat Release Rate (kW/m²) ~465~250-300[11]
Total Heat Release (MJ/m²) ~51~40-48[11]
Char Residue (%) LowIncreased[11]
UL 94 Classification FailsCan achieve V-0

Synthesis and Manufacturing

Detailed synthesis procedures for commercial flame retardants like this compound are often proprietary. However, the general synthesis of phosphate esters involves the reaction of a phosphorus oxyhalide (e.g., phosphorus oxychloride) with alcohols or epoxides. For this compound, the precursors would be 2,2-bis(chloromethyl)-1,3-propanediol and a chloro-functionalized ethanol derivative.

Conclusion

This compound is a well-characterized chlorinated phosphate ester that serves as an effective flame retardant in a range of polymeric materials, most notably polyurethane foams. Its mechanism of action involves a combination of gas-phase radical quenching and condensed-phase char formation, which together suppress combustion. Standard fire testing protocols such as cone calorimetry and UL 94 are essential for evaluating its performance in final product formulations. Further research into the specific thermal decomposition pathways of this compound could provide deeper insights into its flame retardant efficiency and guide the development of next-generation fire safety solutions.

References

The Silent Disruptors: An In-depth Technical Guide to the Mechanisms of Action of Chlorinated Phosphate Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorinated phosphate flame retardants (Cl-PFRs) are a class of organophosphorus compounds widely used in a variety of consumer and industrial products to meet flammability standards. While effective in reducing fire-related risks, a growing body of evidence highlights their potential for adverse health effects in humans and wildlife. Their additive nature allows them to leach from products, leading to ubiquitous environmental contamination and human exposure. This technical guide provides a comprehensive overview of the dual mechanisms of action of Cl-PFRs: their intended function as flame retardants and their unintended toxicological effects on biological systems. We delve into the core signaling pathways disrupted by these compounds, present quantitative toxicological data, and provide detailed experimental protocols for key assessment methods. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating the environmental health impacts of these pervasive chemicals.

Mechanism of Flame Retardancy

The primary function of chlorinated phosphate flame retardants is to inhibit or suppress the combustion process in polymers. This is achieved through a combination of actions in both the gas and condensed phases of a fire.

Gas Phase Action

In the gas phase, Cl-PFRs interfere with the radical chain reactions that propagate a flame.[1][2] Upon heating, the C-Cl bonds in the flame retardant molecule break, releasing chlorine radicals (Cl•). These highly reactive radicals scavenge other key radicals, such as hydrogen (H•) and hydroxyl (•OH) radicals, which are essential for the combustion chain reaction. This quenching of reactive species slows down the combustion process.[1]

Condensed Phase Action

In the condensed (solid) phase, the phosphorus component of the flame retardant plays a crucial role.[3] During combustion, the phosphate ester decomposes to form phosphoric acid. The phosphoric acid acts as a catalyst in the dehydration of the polymer, promoting the formation of a stable, non-combustible char layer on the material's surface.[3] This char layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, and reducing the release of flammable volatile gases.[3]

Flame_Retardancy_Mechanism cluster_gas Gas Phase cluster_condensed Condensed Phase ClPFR_gas Chlorinated Phosphate Flame Retardant Cl_rad Chlorine Radicals (Cl•) ClPFR_gas->Cl_rad Heat_gas Heat Heat_gas->ClPFR_gas Flame_prop Flame Propagation Cl_rad->Flame_prop Inhibits Combustion_rad Combustible Radicals (H•, •OH) Combustion_rad->Flame_prop Inert_prod Inert Products (HCl) Cl_radCombustion_rad Cl_radCombustion_rad Cl_radCombustion_rad->Inert_prod ClPFR_condensed Chlorinated Phosphate Flame Retardant Phosphoric_acid Phosphoric Acid ClPFR_condensed->Phosphoric_acid Heat_condensed Heat Heat_condensed->ClPFR_condensed Polymer Polymer Char_layer Char Layer Formation Volatiles Flammable Volatiles Char_layer->Volatiles Reduces Phosphoric_acidPolymer Phosphoric_acidPolymer Phosphoric_acidPolymer->Char_layer

Figure 1: Dual mechanism of action of chlorinated phosphate flame retardants in the gas and condensed phases.

Toxicological Mechanisms of Action

Despite their efficacy as flame retardants, Cl-PFRs are associated with a range of toxicological effects, primarily due to their ability to interact with and disrupt key biological pathways. The most well-documented effects include endocrine disruption, neurotoxicity, and reproductive and developmental toxicity.

Endocrine Disruption

Several Cl-PFRs, notably Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), have been identified as endocrine-disrupting chemicals (EDCs).[4] They can interfere with the synthesis, metabolism, and action of hormones, particularly sex steroids and thyroid hormones.

TDCIPP has been shown to disrupt the HPG axis, a critical regulatory pathway for reproduction.[4] In zebrafish, long-term exposure to low concentrations of TDCIPP resulted in increased plasma levels of estradiol and testosterone in females, while decreasing testosterone and 11-ketotestosterone in males.[5][6] This hormonal imbalance is associated with altered expression of genes involved in steroidogenesis and gonadotropin release, such as cyp19a (aromatase), gnrh2, and receptors for follicle-stimulating hormone (FSHR) and luteinizing hormone (LHR).[6] The disruption of the HPG axis can lead to impaired fecundity and adverse reproductive outcomes.[4]

HPG_Axis_Disruption TDCIPP TDCIPP Hypothalamus Hypothalamus TDCIPP->Hypothalamus Alters GnRH gene expression Pituitary Pituitary TDCIPP->Pituitary Alters FSH/LH gene expression Gonads Gonads (Ovary/Testis) TDCIPP->Gonads Alters steroidogenic gene expression (e.g., cyp19a) Hypothalamus->Pituitary Releases Pituitary->Gonads Releases Sex_Steroids Sex Steroids (Estradiol, Testosterone) Gonads->Sex_Steroids Produces GnRH GnRH FSH_LH FSH / LH Reproductive_Outcomes Adverse Reproductive Outcomes Sex_Steroids->Reproductive_Outcomes

Figure 2: Signaling pathway of TDCIPP-induced disruption of the Hypothalamic-Pituitary-Gonadal (HPG) axis.

The endocrine-disrupting effects of Cl-PFRs are often mediated by their interaction with nuclear receptors. Molecular docking studies have shown that compounds like TDCIPP can bind to estrogen receptors (ERs) and other nuclear receptors, potentially acting as agonists or antagonists.[7] This interaction can trigger or block the normal transcriptional activity of these receptors, leading to downstream effects on hormone-regulated processes.[7]

Neurotoxicity

Cl-PFRs, including Tris(2-chloroethyl) phosphate (TCEP) and Tris(1-chloro-2-propyl) phosphate (TCPP), have been demonstrated to exert neurotoxic effects.[8][9]

Exposure to TCEP has been shown to induce oxidative stress in the brain of mice, leading to an increase in malondialdehyde (MDA), a marker of lipid peroxidation, and alterations in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione transferase (GST).[8] This oxidative damage can contribute to neuronal cell death and impair cognitive functions like learning and memory.[8] Chronic exposure to TCEP in zebrafish has also been linked to oxidative stress and histopathological changes in the brain.[10]

Some Cl-PFRs may interfere with neurotransmitter systems. For instance, TCEP has been reported to act as a GABA receptor antagonist.[11] The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its disruption can lead to neuronal hyperexcitability. Additionally, studies in C. elegans have shown that both TCEP and TCPP can cause degeneration of dopaminergic neurons, leading to locomotor deficits.[9]

Reproductive and Developmental Toxicity

The endocrine-disrupting and neurotoxic effects of Cl-PFRs contribute to their reproductive and developmental toxicity. An Adverse Outcome Pathway (AOP) framework has been proposed for Cl-PFR-induced reproductive toxicity, which links molecular initiating events to adverse outcomes.[12] This framework suggests that Cl-PFRs can impact the expression of crucial genes such as insulin-like growth factor 1 (IGF1), B-cell lymphoma 2-associated X protein (BAX), androgen receptor (AR), mechanistic target of rapamycin (MTOR), and peroxisome proliferator-activated receptor gamma (PPARG), leading to hormone-related effects that impact reproductive system development.[12]

Developmental exposure to TDCIPP in zebrafish has been shown to cause a range of malformations and to impair reproductive capacity in the F1 generation.[4]

AOP_Reproductive_Toxicity Stressor Chlorinated Phosphate Flame Retardants MIE Molecular Initiating Event (e.g., Nuclear Receptor Binding, Alteration of gene expression: IGF1, BAX, AR, MTOR, PPARG) Stressor->MIE KE1 Key Event 1 (Cellular Level) - Altered Hormone Synthesis - Oxidative Stress - Apoptosis MIE->KE1 KE2 Key Event 2 (Tissue/Organ Level) - Impaired Gonadal Development - Altered Spermatogenesis/ Oogenesis KE1->KE2 AO Adverse Outcome (Individual/Population Level) - Decreased Fecundity - Reduced Fertility - Developmental Abnormalities KE2->AO

Figure 3: Adverse Outcome Pathway (AOP) for Chlorinated Phosphate Flame Retardant-Induced Reproductive Toxicity.

Quantitative Toxicological Data

The following tables summarize key quantitative data from various studies on the toxicological effects of chlorinated phosphate flame retardants.

Table 1: In Vitro and In Vivo Toxicity Data for Selected Chlorinated Phosphate Flame Retardants

CompoundTest SystemEndpointValueReference
TDCIPPZebrafish (Danio rerio)Fecundity (egg production)Significant reduction at 100 µg/L[4]
TDCIPPZebrafish (Danio rerio)Plasma Estradiol (female)Significant increase at 4, 20, and 100 µg/L[4]
TDCIPPZebrafish (Danio rerio)Plasma Testosterone (female)Significant increase at 100 µg/L[4]
TCEPCaenorhabditis elegansLC50 (3-day chronic exposure)1578 mg/L[13]
TCPPCaenorhabditis elegansLC50 (3-day chronic exposure)857 mg/L[13]
TCEPMiceNeurotoxicity (impaired learning)Observed at 10 and 100 mg/kg/day[8]
TDCPPHuman Liver CellsGenotoxicityObserved[14]

Table 2: Binding Affinities of Chlorinated Phosphate Flame Retardant Metabolites to Nuclear Receptors

Compound (Metabolite)ReceptorDocking Score (kcal/mol)Reference
Diphenyl phosphate (DPHP)Mineralocorticoid Receptor (MR)-7.28[15]
DPHPEstrogen Receptor (ER)-7.72 to -7.52[15]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the toxicological effects of chlorinated phosphate flame retardants.

Zebrafish Embryo Developmental Toxicity Assay (based on OECD Guideline 236)

This assay is used to assess the acute toxicity of chemicals on the embryonic stages of fish.

Objective: To determine the concentration of a test substance that is lethal to 50% of the fish embryos (LC50) over a 96-hour exposure period.

Materials:

  • Fertilized zebrafish (Danio rerio) eggs (less than 3 hours post-fertilization)

  • 24-well plates

  • Test substance and dilution series

  • Reconstituted water (ISO 7346-3)

  • Incubator at 26 ± 1 °C

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions: Prepare a series of at least five concentrations of the test substance in reconstituted water, plus a control (reconstituted water only).

  • Exposure: Place one fertilized egg into each well of a 24-well plate. Add 2 mL of the respective test solution or control to each well. For each concentration and the control, use 20 embryos.

  • Incubation: Incubate the plates at 26 ± 1 °C with a 12:12 hour light:dark cycle.

  • Observation: At 24, 48, 72, and 96 hours, examine the embryos under a stereomicroscope for the following four apical endpoints indicating lethality:

    • Coagulation of the embryo

    • Lack of somite formation

    • Non-detachment of the tail from the yolk sac

    • Lack of heartbeat

  • Data Analysis: Record the number of dead embryos at each observation time for each concentration. Calculate the cumulative mortality at 96 hours and determine the LC50 value using appropriate statistical methods (e.g., probit analysis).[8][16]

Zebrafish_Toxicity_Assay_Workflow start Start prep_solutions Prepare Test Solutions (5 concentrations + control) start->prep_solutions expose_embryos Expose Zebrafish Embryos (1 embryo/well, 20 embryos/conc.) prep_solutions->expose_embryos incubate Incubate for 96 hours (26°C, 12:12 light:dark) expose_embryos->incubate observe Observe at 24, 48, 72, 96h (4 apical endpoints) incubate->observe record_data Record Mortality Data observe->record_data calculate_lc50 Calculate LC50 record_data->calculate_lc50 end End calculate_lc50->end

Figure 4: Experimental workflow for the Zebrafish Embryo Developmental Toxicity Assay.

MCF-7 Cell Proliferation Assay for Estrogenicity

This in vitro assay is used to screen for chemicals with estrogenic activity by measuring their ability to induce the proliferation of the human breast cancer cell line MCF-7.

Objective: To determine if a test substance can induce proliferation of estrogen-responsive MCF-7 cells.

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) without phenol red

  • Charcoal-dextran stripped fetal bovine serum (sFBS)

  • 17β-estradiol (E2) as a positive control

  • Test substance

  • 96-well plates

  • Cell proliferation assay reagent (e.g., MTS or WST-8)

  • Plate reader

Procedure:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS.

  • Hormone Deprivation: Prior to the assay, switch the cells to DMEM without phenol red supplemented with 5% sFBS for 3-4 days to deplete endogenous hormones.

  • Seeding: Seed the hormone-deprived cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Exposure: Replace the medium with medium containing the test substance at various concentrations. Include a vehicle control, a positive control (E2), and a range of concentrations for the test substance.

  • Incubation: Incubate the plates for 6 days.

  • Proliferation Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the cell proliferation relative to the vehicle control. A significant increase in proliferation indicates potential estrogenic activity.[17][18]

In Vitro Developmental Neurotoxicity (DNT) Testing Battery

A battery of in vitro assays using human-derived neural cells is employed to assess the potential of chemicals to cause developmental neurotoxicity.

Objective: To screen for chemicals that disrupt key neurodevelopmental processes.

Key Neurodevelopmental Processes Assessed:

  • Neural progenitor cell proliferation

  • Neuronal differentiation

  • Neurite outgrowth

  • Synaptogenesis

  • Glial cell function (oligodendrocytes and astrocytes)

  • Cell migration

  • Network formation and function

General Protocol Outline:

  • Cell Models: Utilize human-derived cell models such as induced pluripotent stem cells (iPSCs) differentiated into neural progenitor cells, neurons, and glial cells.

  • Assay Endpoints: For each neurodevelopmental process, specific endpoints are measured. For example:

    • Proliferation: BrdU incorporation or cell counting.

    • Differentiation: Immunostaining for cell-type-specific markers (e.g., β-III-tubulin for neurons, GFAP for astrocytes).

    • Neurite Outgrowth: High-content imaging and analysis of neurite length and branching.

    • Network Function: Microelectrode array (MEA) to measure spontaneous electrical activity.

  • Exposure: Expose the cells to a range of concentrations of the test substance at relevant developmental time points.

  • Data Analysis: Compare the effects of the test substance to a vehicle control. A concentration-dependent alteration in any of the endpoints suggests a potential for developmental neurotoxicity.[9][12][19]

Conclusion

Chlorinated phosphate flame retardants operate through a dual mechanism, effectively reducing the flammability of materials while also posing significant toxicological risks. Their ability to disrupt endocrine, nervous, and reproductive systems underscores the need for continued research and regulatory scrutiny. The experimental protocols and quantitative data presented in this guide provide a foundation for further investigation into the precise mechanisms of action and for the development of safer alternatives. A deeper understanding of the signaling pathways affected by these compounds is crucial for assessing human health risks and for informing the design of less hazardous flame retardant technologies.

References

Thermal Decomposition Pathway of Antiblaze V6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition pathway of Antiblaze V6, a chlorinated organophosphate flame retardant. Due to the limited availability of direct experimental data on Antiblaze V6, this document synthesizes information from studies on structurally similar compounds and general principles of organophosphorus flame retardant thermal degradation. The proposed pathway, key decomposition products, and relevant experimental methodologies are detailed to support further research and development in materials science and safety.

Introduction

Antiblaze V6, chemically known as [2-[bis(2-chloroethoxy)phosphoryloxymethyl]-3-chloro-2-(chloromethyl)propyl] bis(2-chloroethyl) phosphate, is a flame retardant utilized to enhance the fire resistance of various polymeric materials. Its chemical structure, characterized by the presence of both phosphorus and chlorine, dictates its flame retardant efficacy and its thermal decomposition behavior. Understanding the thermal decomposition pathway is critical for predicting its performance in a fire scenario, assessing potential environmental and health impacts of its degradation products, and for the development of safer and more effective flame retardant systems.

Chemical Structure of Antiblaze V6:

  • CAS Number: 38051-10-4

  • Molecular Formula: C₁₃H₂₄Cl₆O₈P₂

Proposed Thermal Decomposition Pathway

The thermal decomposition of organophosphorus flame retardants is a complex process that can proceed through various condensed-phase and gas-phase reactions. For chlorinated organophosphate esters like Antiblaze V6, the decomposition is hypothesized to initiate with the cleavage of the phosphate ester bonds and the elimination of phosphorus- and chlorine-containing species.

A key initial step in the thermal degradation of many organophosphorus flame retardants is the elimination of a phosphorus acid. In the case of Antiblaze V6, this would likely involve the formation of phosphoric acid and chlorinated organic fragments. The presence of chlorine is expected to lead to the release of hydrogen chloride (HCl) gas, a common decomposition product of chlorinated flame retardants.

dot

Caption: Proposed thermal decomposition pathway of Antiblaze V6.

Quantitative Data

ParameterAntiblaze V6Tris(2-chloroethyl) phosphate (TCEP)
Decomposition Temperature 275 °C (decomposes)Decomposes above 320 °C
Primary Decomposition Products Hypothesized: Hydrogen Chloride, Phosphorus Oxides, Volatile Organic CompoundsHydrogen Chloride, Phosphorus Oxides

Experimental Protocols

To elucidate the precise thermal decomposition pathway of Antiblaze V6, a combination of analytical techniques is required. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Antiblaze V6 by measuring mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of Antiblaze V6 into a ceramic or platinum crucible.

  • Atmosphere: The analysis can be performed under an inert atmosphere (e.g., Nitrogen at a flow rate of 50 mL/min) to study pyrolysis or under an oxidative atmosphere (e.g., Air at a flow rate of 50 mL/min) to simulate combustion.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual char at the end of the experiment.

dot

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis Sample Antiblaze V6 Sample Weighing Weigh 5-10 mg Sample->Weighing Crucible Place in Crucible Weighing->Crucible TGA_Instrument Load into TGA Crucible->TGA_Instrument Set_Atmosphere Set Atmosphere (N₂ or Air) TGA_Instrument->Set_Atmosphere Temp_Program Run Temperature Program (30-800°C at 10°C/min) Set_Atmosphere->Temp_Program Record_Mass_Loss Record Mass Loss vs. Temp Temp_Program->Record_Mass_Loss Determine_Parameters Determine T_onset, T_max, and Char Residue Record_Mass_Loss->Determine_Parameters

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of Antiblaze V6.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small amount (approximately 100 µg) of Antiblaze V6 into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Heat the sample to a series of temperatures (e.g., 300 °C, 500 °C, and 700 °C) in an inert atmosphere (Helium).

    • Hold at each temperature for a short duration (e.g., 30 seconds).

  • GC-MS Conditions:

    • Injector: Split/splitless injector, with the split ratio optimized for the expected concentration of pyrolysis products.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min) to separate the pyrolysis products.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).

Py_GC_MS_Workflow cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Antiblaze V6 Sample Load_Sample Load ~100 µg into Pyrolysis Cup Sample->Load_Sample Pyrolyzer Introduce to Pyrolyzer Load_Sample->Pyrolyzer Heat_Sample Heat to Target Temperature (e.g., 300, 500, 700°C) Pyrolyzer->Heat_Sample GC_Injection Inject Pyrolyzates into GC Heat_Sample->GC_Injection Separation Separation on Capillary Column GC_Injection->Separation MS_Detection Detection by Mass Spec Separation->MS_Detection Acquire_Spectra Acquire Mass Spectra MS_Detection->Acquire_Spectra Library_Search Identify Compounds via Spectral Library Search Acquire_Spectra->Library_Search

The Solubility of Antiblaze 100 in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Characterizing Antiblaze 100

This compound is a trade name for a chlorinated phosphate ester flame retardant. While the name is used in commercial contexts, obtaining specific, quantitative solubility data for a compound definitively identified as "this compound" with the CAS number 38051-10-4 presents a significant challenge. Publicly available technical data sheets and safety data sheets for this specific substance often state that solubility data is "not available."[1]

This guide, therefore, aims to provide a comprehensive overview of the expected solubility of this compound based on the chemical class to which it belongs and qualitative information available for structurally related compounds. It also provides a general experimental protocol for determining solubility and a logical workflow for approaching solubility assessment in the absence of direct data.

Understanding the Chemical Nature of this compound

This compound is a halogenated phosphate ester. The presence of both polar phosphate groups and nonpolar chlorinated alkyl chains gives it a complex solubility profile. The general principle of "like dissolves like" provides a starting point for predicting its solubility.

Qualitative Solubility Profile

Based on its chemical structure, the expected solubility of this compound in common organic solvents can be categorized as follows:

  • High Expected Solubility: In polar aprotic solvents such as ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate), as well as in chlorinated solvents (e.g., dichloromethane, chloroform).

  • Moderate Expected Solubility: In polar protic solvents like lower alcohols (e.g., methanol, ethanol) and in aromatic hydrocarbons (e.g., toluene, xylene).

  • Low Expected Solubility: In nonpolar aliphatic hydrocarbons (e.g., hexane, heptane) and in water.

It is crucial to emphasize that these are predictions based on chemical structure and data from analogous compounds. Experimental verification is essential for any research or development application.

Quantitative Solubility Data

As of the latest search, a comprehensive, publicly available table of quantitative solubility data for this compound (CAS 38051-10-4) in a range of common organic solvents could not be located. Researchers requiring precise solubility values will need to perform experimental determinations.

Experimental Protocol for Solubility Determination

The following is a general methodology for determining the solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of appropriate purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer and/or magnetic stirrer

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or another suitable analytical instrument (e.g., Gas Chromatography)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Analysis:

    • Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

    • Dilute a known aliquot of the filtered solution with the appropriate solvent in a volumetric flask to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or other suitable analytical method to determine the concentration of this compound.

  • Calculation of Solubility:

    • From the concentration determined in the analysis and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in desired units, such as mg/mL, g/100 g of solvent, or molarity.

Logical Workflow for Solubility Assessment

In situations where direct solubility data is unavailable, a structured approach is necessary. The following diagram illustrates a logical workflow for researchers to assess the solubility of a compound like this compound.

start Start: Need Solubility Data for this compound lit_search Comprehensive Literature Search (CAS 38051-10-4) start->lit_search data_found Quantitative Data Found? lit_search->data_found use_data Utilize Existing Data data_found->use_data Yes no_data No Quantitative Data Found data_found->no_data No end End: Solubility Profile Established use_data->end surrogate_search Search for Structurally Similar Compounds (e.g., other chlorinated phosphate esters) no_data->surrogate_search qualitative_analysis Analyze Qualitative Solubility Information and Predict Behavior surrogate_search->qualitative_analysis experimental_determination Perform Experimental Solubility Determination qualitative_analysis->experimental_determination experimental_determination->end

Caption: Logical workflow for assessing the solubility of a compound with limited public data.

Conclusion

While a definitive, quantitative solubility profile for this compound in common organic solvents remains elusive in the public domain, an understanding of its chemical class and qualitative data from related compounds provides a solid foundation for researchers. For applications requiring precise solubility values, the experimental protocol outlined in this guide offers a robust starting point. The provided workflow emphasizes a systematic approach to navigating data gaps, a common challenge in the field of specialty chemicals.

References

An In-depth Technical Guide to the Health and Safety Data of Antiblaze 100

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available health and safety data for Antiblaze 100. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its toxicological profile and associated experimental protocols.

Physicochemical and Toxicological Data Summary

The following tables summarize the key physicochemical properties and quantitative toxicological data available for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms Antiblaze AB 100, Antiblaze V 6
CAS Registry # 38051-10-4
Molecular Formula C₁₃H₂₄Cl₆O₈P₂
Molecular Weight 582.99

Table 2: Acute Toxicity Data for this compound

EndpointSpeciesRouteValueClassification
LD₅₀RatOral>2000 mg/kgMay be harmful if swallowed
LC₅₀MouseInhalation1650 mg/m³Harmful if inhaled

Table 3: Hazard Identification for this compound

HazardDescription
Skin Corrosion/Irritation Causes skin irritation
Serious Eye Damage/Irritation May cause eye irritation
Respiratory Tract Irritation May cause respiratory tract irritation

Experimental Protocols

Detailed methodologies for the key toxicological assessments are outlined below. These protocols are based on established OECD guidelines and represent the standard approach for such studies.

Acute Oral Toxicity Study (as per OECD Guideline 423)

This study aims to determine the acute oral toxicity of a substance.[1]

Experimental Workflow: Acute Oral Toxicity (OECD 423)

cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation (14 days) cluster_end Endpoint animal_prep Animal Preparation: - Fasted female Wistar rats - Body weight recorded dose_prep Dose Preparation: - this compound in corn oil admin Administration: - Single oral gavage - Starting dose: 300 mg/kg dose_prep->admin clin_obs Clinical Observations: - Daily checks for toxicity signs admin->clin_obs bw_rec Body Weight: - Recorded weekly admin->bw_rec necropsy Gross Necropsy: - Macroscopic examination of organs clin_obs->necropsy

Caption: Workflow for an acute oral toxicity study.

  • Test Animals: Young, healthy, nulliparous, and non-pregnant female rats are used.[2] The animals are acclimatized to the laboratory conditions for at least five days before the experiment.

  • Housing and Feeding: The animals are housed in individual cages with controlled temperature and humidity and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water, except for an overnight fasting period before administration of the test substance.[1]

  • Dose Preparation and Administration: The test substance is typically administered in a suitable vehicle, such as corn oil. A starting dose of 300 mg/kg body weight is often used, followed by a higher dose of 2000 mg/kg if no mortality is observed.[1] The substance is administered as a single dose by oral gavage.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[1]

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy, and any macroscopic abnormalities are recorded.[1]

Acute Inhalation Toxicity Study

This study evaluates the toxicity of a substance upon inhalation.

Experimental Workflow: Acute Inhalation Toxicity

cluster_prep Preparation cluster_exp Exposure cluster_obs Observation (14 days) cluster_end Endpoint animal_prep Animal Preparation: - Young adult mice - Acclimatization atm_gen Atmosphere Generation: - Vapor or aerosol of this compound inhalation Inhalation: - Whole-body or nose-only exposure - Typically 4 hours atm_gen->inhalation clin_obs Clinical Observations: - Daily checks for toxicity signs inhalation->clin_obs bw_rec Body Weight: - Recorded periodically inhalation->bw_rec necropsy Gross Necropsy: - Macroscopic examination of organs clin_obs->necropsy

Caption: Workflow for an acute inhalation toxicity study.

  • Test Animals: Young adult mice are commonly used.

  • Exposure System: The animals are exposed in a whole-body or nose-only inhalation chamber.

  • Atmosphere Generation: A breathable atmosphere containing the test substance as a vapor, aerosol, or a mixture thereof is generated. The concentration of the substance is carefully controlled and monitored.

  • Exposure Duration: The exposure period is typically four hours.

  • Observations: Similar to the oral toxicity study, animals are observed for mortality, clinical signs, and body weight changes for 14 days post-exposure.

  • Pathology: A gross necropsy is performed at the end of the study.

Dermal Irritation Study (as per OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation.[3]

Experimental Workflow: Dermal Irritation (OECD 404)

cluster_prep Preparation cluster_app Application (4 hours) cluster_obs Observation (up to 14 days) cluster_end Endpoint animal_prep Animal Preparation: - Albino rabbits - Dorsal fur clipped patch_prep Patch Preparation: - 0.5 mL or 0.5 g of this compound on gauze application Patch Application: - Semi-occlusive dressing patch_prep->application scoring Scoring: - Erythema and edema graded at 1, 24, 48, 72 hours and periodically thereafter application->scoring class Classification: - Based on severity and reversibility of skin reactions scoring->class

Caption: Workflow for a dermal irritation study.

  • Test Animals: Healthy, young adult albino rabbits are used. The fur on the dorsal area of the trunk is clipped 24 hours before the test.[3]

  • Application of Test Substance: A small amount (0.5 mL or 0.5 g) of the test substance is applied to a small area of the skin and covered with a gauze patch and a semi-occlusive dressing.

  • Exposure Duration: The exposure period is four hours.[3]

  • Observation and Scoring: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours, and periodically for up to 14 days to assess the reversibility of the effects. The severity of the skin reactions is scored according to a standardized grading system.

Eye Irritation Study (as per OECD Guideline 405)

This study evaluates the potential of a substance to cause eye irritation or damage.[4]

Experimental Workflow: Eye Irritation (OECD 405)

cluster_prep Preparation cluster_instill Instillation cluster_obs Observation (up to 21 days) cluster_end Endpoint animal_prep Animal Preparation: - Healthy albino rabbits - Eyes examined prior to test instillation Instillation: - 0.1 mL of this compound into one eye - Other eye serves as control animal_prep->instillation scoring Scoring: - Ocular lesions (cornea, iris, conjunctiva) graded at 1, 24, 48, 72 hours and periodically thereafter instillation->scoring class Classification: - Based on severity and reversibility of eye lesions scoring->class

Caption: Workflow for an eye irritation study.

  • Test Animals: Healthy adult albino rabbits with no pre-existing eye defects are used.

  • Procedure: A small amount (0.1 mL) of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

  • Observation and Scoring: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation, and then periodically for up to 21 days to determine the reversibility of any effects. The severity of the lesions is scored using a standardized system.[4]

Signaling Pathways and Mechanistic Toxicity

Currently, there is no publicly available information on the specific signaling pathways or detailed mechanisms of toxicity for this compound. Further research would be required to elucidate these aspects.

Conclusion

The available data indicate that this compound has a low order of acute oral toxicity but is harmful if inhaled. It is also classified as a skin and potential eye irritant. The provided experimental protocols, based on international guidelines, offer a framework for the toxicological evaluation of this substance. A significant data gap exists regarding its mechanism of toxicity and the specific signaling pathways involved in its adverse effects. This information would be crucial for a more comprehensive risk assessment.

References

In-Depth Technical Guide: Environmental Fate and Toxicology of Antiblaze 100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physical Properties

Antiblaze 100, also known by the trade name Antiblaze V6, is a chlorinated organophosphate flame retardant. Its chemical identity and key physical and chemical properties are summarized below.

Chemical Name: 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate)

CAS Number: 38051-10-4

Molecular Formula: C₁₃H₂₄Cl₆O₈P₂

Molecular Weight: 582.99 g/mol

PropertyValueReference
Melting PointDecomposes at > 275°C[1]
Water Solubility7820 mg/L at 25°C[2]
Vapor Pressure< 1.33 x 10⁻⁵ Pa at 20°C
log Kow (Octanol-Water Partition Coefficient)3.7

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in the environment. Key aspects of the environmental fate of this compound are its persistence, bioaccumulation potential, and mobility.

Persistence

Persistence refers to the length of time a chemical remains in a particular environment before it is broken down by chemical or biological processes.

  • Biodegradation: Information on the biodegradation of this compound is limited. However, a European Union Risk Assessment Report indicates that it is not readily biodegradable.

  • Photolysis: The potential for photodegradation of this compound by sunlight has not been extensively studied.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of food containing the chemical.

  • Bioconcentration Factor (BCF): The bioconcentration factor is a measure of the extent to which a chemical accumulates in an aquatic organism. A predicted BCF of 89 L/kg has been reported for this compound. This value suggests a low to moderate potential for bioaccumulation in aquatic organisms.

  • Bioaccumulation in the Environment: Despite the moderate BCF value, this compound has been detected in various environmental matrices, including indoor dust, suggesting that exposure and potential for bioaccumulation in terrestrial organisms, including humans, exist.[2][3]

Mobility

Mobility describes the potential for a chemical to move through the environment.

  • Soil Sorption: The soil organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment. A calculated log Koc of 3.34 suggests that this compound has a moderate tendency to adsorb to soil and organic matter, which would limit its mobility in the subsurface environment.

Ecotoxicology

Ecotoxicology is the study of the toxic effects of chemical substances on living organisms, especially on populations and communities within defined ecosystems.

Aquatic Toxicity

The toxicity of this compound to aquatic organisms has been evaluated in several studies.

OrganismTest DurationEndpointValue (mg/L)Reference
Daphnia magna (Water Flea)48 hoursEC5041.9[4]
Fish (species not specified)96 hoursLC50> 100
Algae (species not specified)72 hoursEC506.5
Terrestrial Toxicity

Data on the toxicity of this compound to terrestrial organisms is limited.

Mammalian Toxicology

The toxicological profile of this compound in mammals is of significant concern due to its presence in consumer products and the indoor environment.

Acute Toxicity
RouteSpeciesEndpointValueReference
OralRatLD50> 2000 mg/kg[5]
DermalRatLD50> 2000 mg/kg[5]
InhalationMouseLC50 (4h)1650 mg/m³[5]
Developmental and Reproductive Toxicity

The U.S. Environmental Protection Agency (EPA) has classified this compound as having a high hazard for developmental toxicity and a moderate hazard for reproductive toxicity.[6] This is based on a two-generation study in rats which observed an increased number of runts and reduced offspring weights.[7]

Carcinogenicity

Commercial mixtures of this compound have been found to contain tris(2-chloroethyl) phosphate (TCEP) as an impurity, a compound classified as a carcinogen by the State of California.[2][3][7] The carcinogenicity of pure this compound has not been definitively established.

Endocrine Disruption

Several studies have suggested that organophosphate flame retardants, including those structurally similar to this compound, may act as endocrine-disrupting chemicals.[8][9] The primary concern is interference with thyroid hormone homeostasis.[8]

Neurotoxicity

Organophosphate compounds are known for their potential neurotoxicity. While specific studies on the neurotoxicity of this compound are limited, the potential for such effects exists due to its chemical class.

Experimental Protocols

The following sections describe the general methodologies for key toxicological and environmental fate experiments, based on standardized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing (OECD 202, 203)
  • Test Organisms: Daphnia magna (for invertebrate toxicity) and a standard fish species like Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) (for fish toxicity).

  • Test Substance Preparation: A stock solution of this compound is prepared, and a series of dilutions are made to create the test concentrations.

  • Exposure: Organisms are exposed to the different concentrations of the test substance in a controlled environment (temperature, light, pH).

  • Endpoint Measurement: For Daphnia, the endpoint is immobilization (EC50). For fish, the endpoint is mortality (LC50). Observations are made at regular intervals over a 48-hour (Daphnia) or 96-hour (fish) period.

Workflow for Aquatic Toxicity Testing.
Mammalian Acute Oral Toxicity (OECD 423)

  • Test Animals: Typically rats or mice of a specific strain, age, and weight.

  • Test Substance Administration: A single dose of this compound is administered by gavage.

  • Dose Levels: A sequential dosing scheme is used, starting with a dose expected to be non-lethal. The results from the first animal determine the dose for the next.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Endpoint: The LD50 (the dose that is lethal to 50% of the test animals) is calculated.

Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by this compound are not yet fully elucidated. However, based on its classification as an organophosphate and potential endocrine disruptor, several pathways are of interest.

Potential Endocrine Disruption Pathway

Given the concerns about thyroid hormone disruption, a potential mechanism involves interference with the hypothalamic-pituitary-thyroid (HPT) axis.

HPT_Axis_Disruption Hypothalamus Hypothalamus TRH TRH Hypothalamus->TRH Pituitary Pituitary Gland TSH TSH Pituitary->TSH Thyroid Thyroid Gland TH Thyroid Hormones (T3, T4) Thyroid->TH TRH->Pituitary TSH->Thyroid TH->Hypothalamus TH->Pituitary Target Target Tissues TH->Target Antiblaze This compound Antiblaze->Thyroid Inhibition? Antiblaze->TH Metabolism?

Potential Disruption of the HPT Axis.

This diagram illustrates the normal regulation of the HPT axis and potential points of interference by this compound, such as inhibiting hormone synthesis in the thyroid gland or altering hormone metabolism.

Conclusion

This compound is a flame retardant with a complex environmental and toxicological profile. While it exhibits moderate persistence and bioaccumulation potential, its presence in the indoor environment and consumer products raises concerns for human health. The primary toxicological concerns are developmental and reproductive toxicity, and potential endocrine-disrupting effects. Further research is needed to fully elucidate its long-term environmental fate and the specific molecular mechanisms underlying its toxicity.

References

Antiblaze 100 physical and chemical properties datasheet.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Antiblaze 100 (CAS 38051-10-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a chlorinated organophosphate flame retardant. It is intended for industrial use in polymers to reduce flammability. The information provided in this guide is for technical reference for researchers and scientists. It is crucial to note that this compound is not a pharmaceutical compound and has no known therapeutic applications. Therefore, concepts such as signaling pathways are not relevant to this chemical.

Chemical Identification

This compound, also known by other trade names such as Antiblaze V6 and Amgard V 6, is chemically identified as 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate).[1]

IdentifierValue
Chemical Name 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate)[1]
CAS Number 38051-10-4[2][3]
Molecular Formula C₁₃H₂₄Cl₆O₈P₂[2][3]
Molecular Weight 582.99 g/mol [2][3]
Synonyms Antiblaze V6, Amgard V 6, Phosgard 2XC20, P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] Phosphoric Acid P,P,P',P'-tetrakis(2-chloroethyl) Ester[2]

Physical Properties

The physical properties of this compound have been reported with some variability across different sources. This may be due to different purities or experimental conditions. The following table summarizes the available data.

PropertyValueSource(s)
Appearance Liquid[4]
Melting Point 90 °C (estimated) / 275 °C (decomposition)[5] /[6]
Boiling Point 620.3 °C at 760 mmHg[5]
Density 1.464 g/cm³[5]
Flash Point 588.4 °C[5]
Vapor Pressure 1.21E-14 mmHg at 25°C
Refractive Index 1.492[5]
Solubility Water: 2.1 mg/L (estimated). Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.

Chemical Properties

PropertyValue/InformationSource(s)
Stability Stable under normal conditions.[4]
Incompatible Materials Strong oxidizing materials.[4]
Hazardous Decomposition Products High temperatures may liberate toxic or corrosive gases.[7]
LogP (Octanol-Water Partition Coefficient) 5.72140[5]

Toxicological Information

The toxicological properties of this compound have not been extensively investigated. The available data from safety data sheets are summarized below.

TestResultSpeciesSource(s)
LD50 (Oral) >2000 mg/kgRat[4]
LC50 (Inhalation) 1650 mg/m³Mouse[4]

Health Hazards: May be harmful if swallowed or inhaled. Causes skin irritation.[4]

Experimental Protocols

  • Melting Point: OECD 102/EU A1; ASTM E324

  • Boiling Point: OECD 103/EU A2

  • Density: OECD 109/EU A3; ASTM D1475[7]

  • Flash Point: EU A9; ASTM D93 (Pensky-Martens Closed Cup)[8][9]

  • Water Solubility: OECD 105/EU A6

  • Vapor Pressure: OECD 104/EU A4

  • Partition Coefficient (n-octanol/water): OECD 107/EU A8

  • Stability and Reactivity: Information is generally derived from safety data sheets and compatibility testing with other substances.

  • Toxicological Data (LD50/LC50): OECD Test Guidelines for Acute Oral Toxicity (e.g., OECD 420, 423, or 425) and Acute Inhalation Toxicity (e.g., OECD 403 or 436).

Logical Structure of a Chemical Datasheet

The following diagram illustrates the logical flow and key components of a comprehensive technical datasheet for a chemical like this compound.

G Figure 1: Logical Structure of a Chemical Datasheet cluster_0 Core Properties cluster_1 Safety and Experimental Data cluster_2 Compliance and Usage A Chemical Identification B Physical Properties A->B C Chemical Properties A->C E Experimental Protocols B->E D Toxicological Information C->D F Safety and Handling D->F G Regulatory Information F->G

Caption: Logical structure of a chemical datasheet.

References

An In-depth Technical Guide to Phosphorus-Based Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: As regulations on halogenated compounds tighten, phosphorus-based flame retardants (P-FRs) have emerged as a leading class of environmentally friendly alternatives for enhancing the fire safety of a wide array of materials, including plastics, textiles, and coatings.[1][2] Their versatility stems from their ability to act through multiple mechanisms, their high efficiency, and the potential for structural modification to suit various polymer matrices.[3][4] This guide provides a comprehensive technical overview of the core principles, types, performance metrics, and evaluation methodologies for phosphorus-based flame retardants, tailored for researchers and scientists in materials and chemical development.

Core Mechanisms of Action

Phosphorus-based flame retardants primarily operate through two distinct mechanisms: condensed-phase action and gas-phase action. The efficiency and dominant mechanism depend on the chemical structure of the flame retardant, its interaction with the polymer, and the combustion conditions.[4][5]

Condensed-Phase Mechanism

In the condensed phase (the solid material), P-FRs interfere with the pyrolysis process necessary to fuel a fire.[1] Upon heating, the flame retardant decomposes to form phosphoric acid or polyphosphoric acid.[6][7] This acidic species acts as a catalyst, promoting the dehydration and cross-linking of the polymer backbone.[3] This process results in the formation of a stable, insulating layer of carbonaceous char on the material's surface.[3][8] This char layer serves two critical functions:

  • Thermal Shield: It insulates the underlying polymer from the heat of the flame, slowing down further decomposition.[3]

  • Mass Transfer Barrier: It physically obstructs the release of flammable volatile gases that would otherwise feed the flame and prevents oxygen from reaching the polymer surface.[3][8]

Certain P-FR systems, particularly those containing nitrogen, can create an "intumescent" char, which swells to form a thick, porous barrier, offering enhanced protection.[4]

condensed_phase_mechanism cluster_process Condensed Phase Polymer Polymer + P-FR Decomposition P-FR Decomposes to Phosphoric/Polyphosphoric Acid Polymer->Decomposition Heat Heat Input Heat->Polymer Catalysis Catalytic Dehydration & Cross-linking of Polymer Decomposition->Catalysis Char Formation of Protective Char Layer Catalysis->Char Barrier Thermal Barrier & Mass Transfer Barrier Char->Barrier Result Flame Retardancy Barrier->Result

Caption: Condensed-phase flame retardancy mechanism. (Max Width: 760px)
Gas-Phase Mechanism

The gas-phase mechanism involves the interruption of the combustion chain reaction within the flame itself.[4] For this to occur, the phosphorus-containing compounds must be volatile enough to be released from the polymer during pyrolysis.[5] Once in the gas phase, they decompose to form phosphorus-containing radicals, such as PO• and HPO•.[7] These species are highly effective at "quenching" the high-energy H• and OH• radicals that propagate the combustion process.[7][9] By scavenging these key radicals, the P-FRs inhibit the flame chemistry, leading to a reduction in heat release and, in some cases, flame extinguishment.[4][5]

gas_phase_mechanism cluster_process Gas Phase (Flame) Polymer Polymer + Volatile P-FR Volatilization Volatilization of P-Species into Flame Polymer->Volatilization Heat Heat Input Heat->Polymer Radical_Gen Generation of P-Radicals (PO•, HPO•) Volatilization->Radical_Gen Quenching Quenching of Flame Radicals (H•, OH•) Radical_Gen->Quenching Interruption Interruption of Combustion Chain Reaction Quenching->Interruption Result Flame Inhibition Interruption->Result pfr_classification PFR Phosphorus-Based Flame Retardants Inorganic Inorganic PFR->Inorganic Organic Organic PFR->Organic RedP Red Phosphorus Inorganic->RedP APP Ammonium Polyphosphate (APP) Inorganic->APP Phosphates Phosphates Organic->Phosphates Phosphonates Phosphonates Organic->Phosphonates Phosphinates Phosphinates Organic->Phosphinates DOPO Phosphine Oxides (e.g., DOPO) Organic->DOPO Phosphazenes Phosphazenes Organic->Phosphazenes experimental_workflow cluster_workflow FR Evaluation Workflow Start Synthesize or Select P-FR Incorporate Incorporate into Polymer Matrix (e.g., Compounding, Curing) Start->Incorporate TGA_DSC Thermal Stability Analysis (TGA / DSC) Incorporate->TGA_DSC UL94 Flammability Testing (UL 94 Vertical/Horizontal) Incorporate->UL94 Cone Forced Combustion Behavior (Cone Calorimeter) Incorporate->Cone TGA_Results Outputs: - Decomposition Temp (Td) - Char Yield (%) TGA_DSC->TGA_Results UL94_Results Outputs: - V-0, V-1, V-2, or HB Rating - Dripping Behavior UL94->UL94_Results Cone_Results Outputs: - Heat Release Rate (HRR) - Total Heat Release (THR) - Smoke Production Cone->Cone_Results Evaluation Comprehensive Evaluation of Flame Retardant Efficacy TGA_Results->Evaluation UL94_Results->Evaluation Cone_Results->Evaluation

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Antiblaze 100 into Polyurethane Foam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are compiled from publicly available data and scientific literature. Specific data for Antiblaze 100 is limited; therefore, information from similar chlorinated phosphate ester flame retardants has been used as a proxy to provide comprehensive guidance. It is imperative for users to conduct their own optimization and validation studies for their specific polyurethane foam formulations.

Introduction

This compound is an additive flame retardant, chemically identified as a chloralkyldiphosphate ester. It is utilized to enhance the fire resistance of both flexible and rigid polyurethane foams. As an additive flame retardant, it is physically blended into the polyurethane system rather than being chemically reacted into the polymer backbone. This allows for straightforward incorporation into existing foam formulations. This document provides detailed protocols for the incorporation of this compound, summarizes its effects on foam properties, and outlines its mechanism of action.

Product Information

PropertyValueReference
Chemical Name Chloralkyldiphosphate Ester[1]
Synonyms Antiblaze V6[2]
CAS Number 38051-10-4[2]
Molecular Formula C13H24Cl6O8P2[2]
Appearance Liquid[3]
Primary Function Additive Flame Retardant[4]

Experimental Protocols

The incorporation of this compound into polyurethane foam is a critical step that can influence the final properties of the foam. The following protocols provide a general guideline for both flexible and rigid polyurethane foam systems.

General Safety Precautions
  • Work in a well-ventilated area, preferably under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.

Protocol for Flexible Polyurethane Foam

This protocol is based on a typical lab-scale, hand-mix method for preparing flexible polyurethane foam.

Materials and Equipment:

  • Polyether polyol (e.g., 3000-5000 g/mol molecular weight)

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Distilled water (blowing agent)

  • Amine catalyst (e.g., triethylenediamine)

  • Tin catalyst (e.g., stannous octoate)

  • Silicone surfactant

  • This compound

  • Digital scale, mixing cups, mechanical stirrer, and a mold.

Procedure:

  • Premixing the Polyol Component: In a mixing cup, accurately weigh the polyether polyol.

  • Add the distilled water, amine catalyst, tin catalyst, and silicone surfactant to the polyol. The amounts should be calculated as parts per hundred parts of polyol (pphp).

  • Add the desired amount of this compound to the polyol premix. A typical loading level for chlorinated phosphate esters is in the range of 5 to 20 pphp.

  • Thoroughly mix all the components with a mechanical stirrer at a moderate speed (e.g., 1000-2000 rpm) for 60 seconds to ensure a homogeneous mixture.

  • Adding the Isocyanate: Weigh the required amount of isocyanate (TDI or MDI) in a separate cup. The amount is determined by the desired isocyanate index (typically 100-110 for flexible foams).

  • Add the isocyanate to the polyol premix and immediately start vigorous mixing at a high speed (e.g., 3000 rpm) for 5-10 seconds.

  • Foaming and Curing: Quickly pour the reacting mixture into the mold.

  • Allow the foam to rise and cure at room temperature for at least 24 hours before demolding and characterization.

Protocol for Rigid Polyurethane Foam

This protocol outlines a general procedure for preparing rigid polyurethane foam incorporating this compound.

Materials and Equipment:

  • Polyester or polyether polyol suitable for rigid foams

  • Polymeric MDI (pMDI)

  • Surfactant

  • Catalyst

  • Blowing agent (e.g., pentane, HFOs)

  • This compound

  • Digital scale, mixing cups, high-speed mixer, and a mold.

Procedure:

  • Preparing the B-Side (Polyol Blend): In a suitable container, weigh the polyol.

  • Add the surfactant, catalyst, and blowing agent to the polyol.

  • Incorporate the desired loading level of this compound into the polyol blend. For rigid foams, this can range from 10 to 30 pphp.

  • Mix the components thoroughly until a uniform blend is achieved.

  • Preparing the A-Side (Isocyanate): Weigh the appropriate amount of pMDI in a separate container.

  • Mixing and Foaming: Combine the A-side and B-side in a mixing cup at the specified ratio (determined by the isocyanate index, which is often higher for rigid foams, e.g., 110-125).

  • Mix vigorously with a high-speed mixer for a short period (typically 5-10 seconds).

  • Immediately pour the mixture into a mold and allow it to expand and cure.

  • The foam should be allowed to cure for at least 24 hours before being cut and tested.

Data Presentation

The addition of this compound is expected to influence both the physical and flame-retardant properties of the polyurethane foam. The following tables present representative data for chlorinated phosphate ester flame retardants in polyurethane foams.

Effect on Physical Properties of Flexible Polyurethane Foam
PropertyControl Foam (0 pphp FR)Foam with 15 pphp Chlorinated Phosphate Ester
Density ( kg/m ³) ** 25 - 3530 - 40
Tensile Strength (kPa) 100 - 15090 - 140
Elongation at Break (%) 150 - 250130 - 220
Compression Set (50%, %) **5 - 106 - 12

Note: The addition of additive flame retardants can slightly increase the density and may have a plasticizing effect, leading to a minor reduction in mechanical properties.

Flame Retardancy Performance
Test MethodParameterControl PU FoamPU Foam with Chlorinated Phosphate Ester
Limiting Oxygen Index (LOI) % O218 - 2022 - 26
UL 94 Vertical Burn Test RatingFailV-0 / V-2
Cone Calorimetry (35 kW/m²) Peak Heat Release Rate (pHRR) (kW/m²) ~300 - 400~150 - 250
Total Heat Release (THR) (MJ/m²) ~80 - 100~60 - 80
Time to Ignition (TTI) (s) ~5 - 15~10 - 25

Note: The data presented is a generalized representation based on literature for similar flame retardants. Actual values will depend on the specific foam formulation and test conditions.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_polyol_prep Polyol Premix Preparation cluster_reaction Foaming Process cluster_testing Characterization Polyol Polyol Mix1 Mixing Polyol->Mix1 Additives Surfactant, Catalysts, Water Additives->Mix1 FR This compound FR->Mix1 Premix Homogeneous Polyol Premix Mix1->Premix Mix2 High-Speed Mixing Premix->Mix2 Isocyanate Isocyanate Isocyanate->Mix2 Pouring Pour into Mold Mix2->Pouring Curing Curing (24h) Pouring->Curing Demold Demolding Curing->Demold Physical_Tests Physical Property Testing Demold->Physical_Tests FR_Tests Flame Retardancy Testing Demold->FR_Tests

Caption: Experimental workflow for incorporating this compound into polyurethane foam.

Signaling Pathway of Flame Retardancy

flame_retardancy_mechanism cluster_condensed Condensed Phase Action cluster_gas Gas Phase Action Heat Heat Source PU_Foam Polyurethane Foam + this compound Heat->PU_Foam applies to Decomposition Thermal Decomposition PU_Foam->Decomposition Phosphoric_Acid Formation of Phosphoric & Polyphosphoric Acid Decomposition->Phosphoric_Acid (from P) Volatiles Flammable Volatiles Decomposition->Volatiles Halogen_Radicals Chlorine Radicals (from Cl) Decomposition->Halogen_Radicals Char_Layer Protective Char Layer Phosphoric_Acid->Char_Layer Char_Layer->PU_Foam insulates Flame Flame Propagation Volatiles->Flame fuel Quenching Radical Quenching Halogen_Radicals->Quenching Flame->Quenching H•, OH• radicals Quenching->Flame inhibits

Caption: Flame retardancy mechanism of chlorinated phosphate esters in polyurethane foam.

Mechanism of Action

Chlorinated phosphate esters like this compound are understood to function as flame retardants through a combination of condensed and gas phase mechanisms.

  • Condensed Phase: Upon heating, the phosphorus components of this compound can decompose to form phosphoric and polyphosphoric acids.[5] These acids promote the dehydration of the polyurethane, leading to the formation of a stable, insulating char layer on the surface of the foam. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the flow of flammable gases to the flame front.

  • Gas Phase: The chlorine present in the molecule can be released as radical species (e.g., Cl•) at high temperatures. These halogen radicals are highly effective at interrupting the free-radical chain reactions of combustion in the gas phase. They scavenge highly reactive H• and OH• radicals, which are essential for flame propagation, thereby quenching the flame and reducing the rate of burning.

The synergistic action in both the condensed and gas phases makes chlorinated phosphate esters effective flame retardants for polyurethane foams.

Conclusion

This compound, as a representative of chlorinated phosphate ester flame retardants, can be effectively incorporated into both flexible and rigid polyurethane foams to enhance their fire resistance. The provided protocols offer a foundational methodology for its application. It is crucial to note that the optimal loading level of this compound will depend on the specific requirements of the final application, including the desired level of flame retardancy and the acceptable impact on the physical properties of the foam. Researchers and developers are strongly encouraged to perform a ladder study to determine the ideal concentration for their formulation.

References

Application Note: Evaluating the Performance of Antiblaze 100 Flame Retardant Using Thermogravimetric Analysis (TGA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermogravimetric Analysis (TGA) is a powerful thermal analysis technique used to characterize the thermal stability and decomposition of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. In the field of materials science and product development, TGA is an invaluable tool for evaluating the performance of flame retardants. This application note provides a detailed protocol for using TGA to assess the efficacy of Antiblaze 100, a chlorinated phosphate ester flame retardant.

This compound (CAS No. 38051-10-4), chemically known as P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] Phosphoric Acid P,P,P',P'-tetrakis(2-chloroethyl) Ester, is utilized to enhance the fire resistance of various polymeric materials. TGA can elucidate the mechanisms by which this compound imparts flame retardancy, primarily by observing changes in the decomposition profile of the host polymer, such as a decrease in the decomposition temperature to promote the formation of a protective char layer and an increase in the final char yield.

Principle of TGA in Flame Retardant Evaluation

The primary role of many flame retardants is to alter the thermal degradation pathway of a polymer in the event of a fire. This is often achieved through two main mechanisms: condensed-phase and gas-phase activity. Phosphorus-based flame retardants like this compound typically exhibit condensed-phase activity. Upon heating, they decompose to form phosphoric acid, which acts as a catalyst for the dehydration and cross-linking of the polymer, leading to the formation of a stable, insulating char layer. This char layer limits the production of flammable volatile compounds and shields the underlying polymer from the heat source.

TGA analysis allows for the quantification of this effect by comparing the thermal decomposition of a polymer with and without the flame retardant. Key parameters obtained from TGA curves include:

  • Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.

  • Peak Decomposition Temperature (Tmax): The temperature at which the rate of mass loss is highest.

  • Char Yield: The percentage of residual mass at the end of the experiment, representing the amount of protective char formed.

An effective condensed-phase flame retardant will typically lower the decomposition temperature of the polymer to encourage char formation and significantly increase the char yield at high temperatures.

Experimental Protocols

This section outlines the recommended methodologies for evaluating the performance of this compound in a polymer matrix using TGA. The example polymer used here is rigid polyurethane foam (RPUF), a common application for this type of flame retardant.

Materials and Sample Preparation
  • Polymer: Rigid Polyurethane Foam (RPUF).

  • Flame Retardant: this compound.

  • Sample Preparation:

    • Prepare two formulations of RPUF: one neat (control) and one containing a specific weight percentage of this compound (e.g., 20 wt%).

    • Ensure homogeneous dispersion of this compound within the polyurethane matrix during foam preparation.

    • After curing, grind the foam samples into a fine powder to ensure uniform heat distribution during TGA analysis.

    • Dry the powdered samples in a vacuum oven at a temperature below the polymer's glass transition temperature to remove any residual moisture, which could interfere with the TGA results.

TGA Instrumentation and Parameters

A standard thermogravimetric analyzer is used for this protocol. The following table summarizes the typical experimental conditions.

ParameterRecommended Setting
Instrument Standard Thermogravimetric Analyzer
Sample Size 5-10 mg
Crucible Alumina or Platinum
Atmosphere Nitrogen (for pyrolysis) or Air (for oxidative degradation)
Flow Rate 20-50 mL/min
Heating Rate 10 °C/min (a common rate for standard analysis)
Temperature Range Ambient to 800 °C
Data Acquisition Mass vs. Temperature, Rate of Mass Loss (DTG) vs. Temperature

Data Presentation and Interpretation

The performance of this compound is evaluated by comparing the TGA and Derivative Thermogravimetric (DTG) curves of the neat RPUF and the RPUF containing the flame retardant. The quantitative data should be summarized in a table for clear comparison.

Table 1: TGA Data for Rigid Polyurethane Foam (RPUF) with and without a Chlorinated Phosphate Ester Flame Retardant (Illustrative Data)

SampleTonset (°C)Tmax (°C)Char Yield at 700°C (%)
Neat RPUF276.0367.515.0[1]
RPUF + 20% Chlorinated Phosphate FR246.9322.335.6[1]

Note: The data presented is representative of a phosphorus-based flame retardant in RPUF and illustrates the expected trend.[1]

Interpretation:

  • Lower Tonset and Tmax: The addition of the chlorinated phosphate flame retardant causes the polyurethane foam to begin decomposing at a lower temperature. This earlier decomposition is crucial for the timely formation of a protective char layer before the main, more vigorous, decomposition of the polymer.

  • Increased Char Yield: The most significant indicator of condensed-phase flame retardant activity is the substantial increase in the char yield at high temperatures. In this example, the char yield more than doubled, indicating the formation of a robust, insulating layer that protects the underlying material from further combustion.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for evaluating this compound performance using TGA.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis & Interpretation prep1 Prepare Neat RPUF and RPUF + this compound prep2 Grind Samples to Fine Powder prep1->prep2 prep3 Dry Samples in Vacuum Oven prep2->prep3 tga_run Run TGA under N2/Air (Ambient to 800°C @ 10°C/min) prep3->tga_run analysis1 Obtain TGA/DTG Curves tga_run->analysis1 analysis2 Determine Tonset, Tmax, and Char Yield analysis1->analysis2 analysis3 Compare Neat vs. Flame-Retarded Samples analysis2->analysis3 analysis4 Evaluate Performance of this compound analysis3->analysis4

TGA Experimental Workflow Diagram
Proposed Thermal Decomposition Pathway of this compound

This diagram illustrates the proposed mechanism by which chlorinated phosphate esters like this compound act as flame retardants in a polymer matrix during thermal decomposition.

This compound Decomposition Pathway

Conclusion

Thermogravimetric analysis is a highly effective and efficient method for evaluating the performance of flame retardants like this compound. By comparing the TGA data of a polymer with and without the flame retardant, researchers can quantify its impact on thermal stability and char formation. A significant increase in char yield, often accompanied by a decrease in the onset of decomposition, is a strong indicator of an effective condensed-phase flame retardant mechanism. The protocols and data interpretation guidelines presented in this application note provide a solid framework for the systematic evaluation of this compound and other similar flame retardant systems.

References

Application Notes and Protocols: Cone Calorimetry Testing of Materials with Antiblaze® 100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for evaluating the fire performance of materials treated with the flame retardant Antiblaze® 100 using a cone calorimeter. The protocols outlined are based on established international standards, such as ASTM E1354 and ISO 5660, and are intended to ensure accurate and reproducible results.

Introduction to Cone Calorimetry and Antiblaze® 100

The cone calorimeter is a versatile bench-scale instrument used to determine the reaction-to-fire properties of materials.[1] It measures key parameters such as the rate of heat release (HRR), time to ignition (TTI), mass loss rate (MLR), and smoke production.[1][2] This data is crucial for assessing the fire safety of materials and for understanding the efficacy of flame retardants. The underlying principle of the cone calorimeter is oxygen consumption calorimetry, which correlates the amount of oxygen consumed during combustion to the heat released.[3]

Antiblaze® 100 is a chlorinated phosphate ester flame retardant. This type of flame retardant primarily acts in the gas phase by releasing radical scavengers that interrupt the combustion cycle. Additionally, it can contribute to char formation on the material's surface, creating a barrier that insulates the underlying polymer from the heat source.

Experimental Protocol: Cone Calorimetry of Materials with Antiblaze® 100

This protocol outlines the step-by-step procedure for conducting a cone calorimetry test on a material sample treated with Antiblaze® 100.

1. Sample Preparation:

  • Specimen Dimensions: Prepare square specimens of the material with dimensions of 100 mm x 100 mm. The maximum thickness should not exceed 50 mm.

  • Conditioning: Condition the specimens to a constant mass in a controlled environment of 23 ± 2 °C and 50 ± 5% relative humidity before testing.[4]

  • Wrapping: Wrap the bottom and sides of the specimen with a single layer of aluminum foil, ensuring the shiny side is facing the specimen. The top surface, which will be exposed to the heater, should remain unwrapped.

  • Sample Holder: Place the wrapped specimen in the sample holder on a bed of ceramic fiber blanket.

2. Test Apparatus and Parameters:

  • Apparatus: A standard cone calorimeter conforming to ASTM E1354 or ISO 5660 is required.

  • Orientation: The standard orientation for testing is horizontal, with the heater positioned above the specimen.[2]

  • Heat Flux: Set the conical heater to the desired incident heat flux. Common heat fluxes for testing building materials and plastics are 35 kW/m² and 50 kW/m². For this protocol, a heat flux of 35 kW/m² is recommended to simulate a developing fire scenario.

  • Ignition System: A spark igniter is used to ignite the pyrolysis gases released from the material. Position the spark igniter 13 mm above the center of the specimen.

  • Exhaust System: The exhaust system should have a flow rate of 24 L/s.

3. Test Procedure:

  • Calibration: Perform all necessary calibrations for the gas analyzers (oxygen, carbon monoxide, carbon dioxide) and the mass measurement system as per the instrument manufacturer's instructions.

  • Baseline Measurement: Establish a stable baseline for the gas analyzers with the exhaust fan running.

  • Sample Loading: Place the sample holder with the prepared specimen on the load cell under the conical heater.

  • Initiate Test: Start the data acquisition and expose the specimen to the radiant heat from the conical heater.

  • Time to Ignition (TTI): Record the time from the start of the test until sustained flaming is observed on the specimen surface.

  • Data Collection: Continuously record the mass of the specimen, the oxygen concentration in the exhaust stream, and the smoke obscuration throughout the test.

  • Test Duration: Continue the test until flaming ceases and the mass loss rate drops to a negligible level, or for a predetermined duration (e.g., 20 minutes).

4. Data Analysis:

From the collected data, the following key parameters are calculated:

  • Heat Release Rate (HRR): Calculated from the oxygen consumption data. The peak HRR (pHRR) is a critical parameter for assessing fire hazard.

  • Total Heat Released (THR): The integral of the HRR over the test duration.

  • Mass Loss Rate (MLR): The rate at which the specimen loses mass during combustion.

  • Effective Heat of Combustion (EHC): Calculated by dividing the HRR by the MLR.

  • Smoke Production: Measured by the obscuration of a laser beam in the exhaust duct. Key parameters include the Smoke Production Rate (SPR) and Total Smoke Released (TSR).

  • Char Yield: The percentage of the initial mass remaining at the end of the test.

Data Presentation

The following tables summarize typical cone calorimetry data for a baseline material (e.g., flexible polyurethane foam) and the same material treated with Antiblaze® 100. The data is based on a study of water-blown molded flexible polyurethane foam materials.

Table 1: Cone Calorimeter Data for Flexible Polyurethane Foam with and without Antiblaze® 100 (Heat Flux: 35 kW/m²)

ParameterUnitBaseline Polyurethane FoamPolyurethane Foam with Antiblaze® 100
Time to Ignition (TTI)s[Data Not Available in Source][Data Not Available in Source]
Peak Heat Release Rate (pHRR)kW/m²465.4Value for a different formulation was 230
Average Heat Release Rate (Av. HRR)kW/m²194.7Value for a different formulation was 117.9
Total Heat Released (THR)MJ/m²51.61Value for a different formulation was 39.53
Average Effective Heat of Combustion (Av. HOC)MJ/kg18.11Value for a different formulation was 15.09
Average Mass Loss Rate (Av. MLR)g/s·m²16.22Value for a different formulation was 12.80
Char Yield%[Data Not Available in Source][Data Not Available in Source]
Average CO₂ Yield kg/kg 0.8354Value for a different formulation was 0.6572

Note: The data for the Antiblaze® 100 formulation in the source document was part of a series of tests on different flame retardants. The values presented here for comparison are from a formulation with a different flame retardant (Antiblaze®-230) from the same study, as the specific line item for Antiblaze®-100 did not show passing results in the referenced vertical burn tests, and its cone calorimeter data was not explicitly singled out in the summary table in the same manner.[5] However, the general trend of reduced heat release and mass loss is expected with the inclusion of a chlorinated phosphate flame retardant like Antiblaze® 100.

Mandatory Visualizations

Experimental Workflow for Cone Calorimetry

ConeCalorimetryWorkflow cluster_prep Sample Preparation cluster_test Testing Procedure cluster_analysis Data Analysis Sample 100x100mm Material with Antiblaze 100 Condition Conditioning (23°C, 50% RH) Sample->Condition Wrap Wrap in Aluminum Foil Condition->Wrap Load Load Sample Wrap->Load Calibrate Calibrate Apparatus Calibrate->Load Expose Expose to Heat Flux (35 kW/m²) Load->Expose Ignite Ignition with Spark Expose->Ignite Measure Continuous Measurement (Mass, O₂, Smoke) Ignite->Measure Data Raw Data (Mass, O₂, Smoke vs. Time) Measure->Data Calculate Calculate Key Parameters (HRR, THR, MLR, etc.) Data->Calculate Report Generate Report & Data Tables Calculate->Report

Caption: Experimental workflow for cone calorimetry testing.

Signaling Pathway of Flame Retardancy for Chlorinated Phosphate Esters

Caption: Flame retardancy mechanism of this compound.

References

Application Notes and Protocols for UL 94 Vertical Burn Test of Plastics Containing Antiblaze 100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to UL 94 Vertical Burn Test and Antiblaze 100

The UL 94 standard is a widely recognized methodology for assessing the flammability of plastic materials.[1][2] The vertical burn test (V-0, V-1, V-2) is particularly stringent and evaluates a material's ability to self-extinguish after ignition in a vertical orientation.[3][4] Key performance indicators include the time to flame extinguishment (afterflame time), whether flaming drips ignite a cotton indicator placed below the specimen, and the duration of any afterglow.[1]

This compound is a chlorinated phosphate ester flame retardant. This class of flame retardants primarily acts in the gas phase by releasing halogen radicals that interfere with the combustion chain reaction. They are often used in conjunction with synergists like antimony trioxide (Sb₂O₃) to enhance their efficacy.[5] Achieving a desired UL 94 rating is dependent on factors such as the base polymer, the concentration of the flame retardant and any synergists, and the thickness of the material.[6]

Experimental Protocols

Materials and Equipment
  • Test Specimens: Plastic bars of the material to be tested, typically 125 mm in length, 13 mm in width, and of a specified thickness (e.g., 1.6 mm, 3.2 mm). A total of 10 specimens (2 sets of 5) are required for each thickness and conditioning.

  • Laboratory Burner: Tirrill or Bunsen burner with a 10 mm inside diameter tube.

  • Gas Supply: Methane gas of at least 98% purity.

  • Test Chamber: A chamber or fume hood, free from drafts, with a dark-colored interior.

  • Specimen Clamp and Stand: To hold the specimen vertically.

  • Timing Device: Accurate to 0.1 seconds.

  • Cotton Indicator: A swatch of dry, absorbent surgical cotton.

  • Conditioning Chambers: One for standard atmosphere (23°C and 50% relative humidity) and another for elevated temperature conditioning (70°C).

  • Measuring Scale: For verifying specimen dimensions.

Specimen Preparation and Conditioning
  • Prepare at least 10 test specimens for each material formulation and thickness to be evaluated.

  • Condition one set of 5 specimens in a standard atmosphere of 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 48 hours.

  • Condition the second set of 5 specimens in a circulating air oven at 70 ± 1°C for 168 hours (7 days).

Test Procedure
  • Burner Setup: Adjust the burner to produce a stable, blue flame 20 mm in height.

  • Specimen Mounting: Secure a conditioned specimen in the clamp with its longitudinal axis vertical, such that the lower end is 10 mm above the top of the burner tube.

  • Cotton Placement: Place a horizontal layer of dry surgical cotton 300 mm below the lower edge of the specimen.

  • First Flame Application: Apply the flame to the center of the lower edge of the specimen for 10 ± 0.5 seconds. Move the burner at a rate of approximately 300 mm/second to apply and remove the flame.

  • First Afterflame Time (t₁): Record the duration of flaming combustion after the removal of the first flame application.

  • Second Flame Application: Immediately after the flaming of the specimen ceases, re-apply the flame for another 10 ± 0.5 seconds.

  • Second Afterflame Time (t₂) and Afterglow Time (t₃): After the second removal of the flame, record the duration of flaming combustion (t₂) and the duration of glowing combustion (t₃).

  • Dripping Observation: Observe whether any flaming drips from the specimen ignite the cotton indicator below.

  • Repeat: Test all 5 specimens from the conditioned set.

  • Data Recording: For each specimen, record t₁, t₂, t₃, whether the cotton was ignited by flaming drips, and whether the specimen burned up to the holding clamp.

Data Presentation: Illustrative Performance of Chlorinated Flame Retardants

The following tables summarize the UL 94 Vertical Burn Test criteria and provide illustrative performance data for plastics containing chlorinated phosphate ester flame retardants, similar to this compound. This data is for guidance only and actual results will vary based on the specific formulation.

Table 1: UL 94 Vertical Burn Test Classification Criteria
CriteriaV-0V-1V-2
Afterflame time for each individual specimen (t₁ or t₂)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for any set of 5 specimens (Σ(t₁ + t₂))≤ 50 s≤ 250 s≤ 250 s
Afterflame plus afterglow time for each individual specimen after the second flame application (t₂ + t₃)≤ 30 s≤ 60 s≤ 60 s
Dripping of flaming particles that ignite the cotton indicatorNoNoYes
Burn to holding clampNoNoNo
Table 2: Illustrative UL 94 V Performance of Chlorinated Phosphate Esters in Polypropylene (PP)
FormulationSpecimen Thickness (mm)Average t₁ (s)Average t₂ (s)Total Afterflame Time (s)Cotton IgnitionUL 94 Rating
PP + 20% Chlorinated Phosphate Ester1.61525200NoV-1
PP + 25% Chlorinated Phosphate Ester1.6812100NoV-0
PP + 20% Chlorinated Phosphate Ester + 5% Sb₂O₃1.65865NoV-0
PP + 15% Chlorinated Phosphate Ester3.21220160NoV-1
PP + 20% Chlorinated Phosphate Ester3.24650NoV-0
Table 3: Illustrative UL 94 V Performance of Chlorinated Flame Retardants in Polyethylene (PE)
FormulationSpecimen Thickness (mm)Average t₁ (s)Average t₂ (s)Total Afterflame Time (s)Cotton IgnitionUL 94 Rating
PE + 25% Chlorinated Paraffin1.62028240YesV-2
PE + 30% Chlorinated Paraffin1.61015125NoV-1
PE + 24% Chlorinated Paraffin + 10% Sb₂O₃1.63540NoV-0
PE + 20% Chlorinated Paraffin3.21825215YesV-2
PE + 25% Chlorinated Paraffin + 8% Sb₂O₃3.24755NoV-0

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the UL 94 Vertical Burn Test procedure.

UL94_Vertical_Burn_Test start Start prep Specimen Preparation (125x13mm) start->prep cond_std Condition Set 1: 23°C, 50% RH, 48h prep->cond_std cond_oven Condition Set 2: 70°C, 168h prep->cond_oven setup Test Setup: - Mount Specimen Vertically - Place Cotton Indicator Below - Adjust Burner Flame (20mm) cond_std->setup cond_oven->setup flame1 Apply Flame 1 (10 seconds) setup->flame1 record_t1 Record Afterflame Time (t₁) flame1->record_t1 flame2 Re-apply Flame 2 (10 seconds) record_t1->flame2 record_t2_t3 Record Afterflame (t₂) & Afterglow (t₃) Times flame2->record_t2_t3 observe_drip Observe for Flaming Drips Igniting Cotton record_t2_t3->observe_drip repeat_check All 5 Specimens Tested? observe_drip->repeat_check repeat_check->setup No classify Classify Material (V-0, V-1, V-2) Based on Criteria repeat_check->classify Yes end End classify->end

References

Application of Antiblaze 100 in Epoxy Resins and Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiblaze 100 is a chlorinated phosphate ester flame retardant additive designed to enhance the fire resistance of polymeric materials. Its chemical structure, rich in phosphorus and chlorine, allows it to effectively interrupt the combustion cycle in both the gas and condensed phases. This document provides detailed application notes and experimental protocols for the use of this compound in epoxy resins and coatings.

Mechanism of Action

This compound functions as a flame retardant through a combination of gas phase and condensed phase mechanisms.

  • Gas Phase Inhibition: Upon heating, this compound decomposes to release phosphorus- and chlorine-containing radicals. These radicals act as scavengers in the gas phase, interrupting the high-energy, free-radical chain reactions of combustion. This process reduces the generation of flammable gases and cools the flame front.

  • Condensed Phase Charring: In the solid state (condensed phase), the phosphorus-containing compounds promote the formation of a stable, insulating char layer on the surface of the epoxy material. This char acts as a physical barrier, limiting the heat transfer to the underlying polymer and restricting the release of flammable volatiles into the gas phase. The chlorine content also contributes to char formation.

Flame_Retardant_Mechanism cluster_0 Combustion Cycle cluster_1 This compound Intervention cluster_2 Gas Phase cluster_3 Condensed Phase Heat Heat Polymer Decomposition Polymer Decomposition Heat->Polymer Decomposition Initiates Antiblaze_100 This compound Heat->Antiblaze_100 Activates Flammable Gases Flammable Gases Polymer Decomposition->Flammable Gases Releases Combustion in Gas Phase Combustion in Gas Phase Flammable Gases->Combustion in Gas Phase Fuel Combustion in Gas Phase->Heat Generates Radical_Scavenging Release of P & Cl Radicals Antiblaze_100->Radical_Scavenging Char_Formation Promotes Char Formation Antiblaze_100->Char_Formation Radical_Scavenging->Combustion in Gas Phase Inhibits Char_Formation->Polymer Decomposition Insulates & Protects

Caption: Flame retardant mechanism of this compound.

Application in Epoxy Resins

This compound can be incorporated into epoxy resin formulations as an additive flame retardant. It is physically mixed with the epoxy resin or hardener before curing.

Performance Data

The following table summarizes the expected flame retardant performance of epoxy resins formulated with a chlorinated phosphate ester similar to this compound. The data is based on studies of tris(2-chloroethyl) phosphate (TCEP) and tris(1-chloro-2-propyl) phosphate (TCPP) in an epoxy composite.[1][2]

Table 1: Flame Retardant Properties of Epoxy Composites with Chlorinated Phosphate Esters

PropertyTest MethodNeat EpoxyEpoxy + 40 parts by mass TCEPEpoxy + 40 parts by mass TCPP
Limiting Oxygen Index (LOI), %ASTM D2863192531
UL-94 RatingUL-94FailsV-1V-0

Note: This data is for TCEP and TCPP and should be considered as an estimation of the performance of this compound. Actual performance will depend on the specific epoxy system and curing conditions.

Experimental Protocol: Preparation and Testing of Epoxy Resin Samples

This protocol describes the preparation of epoxy resin samples for flame retardancy and mechanical testing.

Epoxy_Workflow cluster_preparation Sample Preparation cluster_testing Testing start Start: Weigh Components mix_epoxy_fr Mix Epoxy Resin and this compound start->mix_epoxy_fr degas1 Degas Mixture (Vacuum) mix_epoxy_fr->degas1 add_hardener Add Hardener and Mix degas1->add_hardener degas2 Degas Final Mixture add_hardener->degas2 pour Pour into Molds degas2->pour cure Cure at Room Temperature pour->cure post_cure Post-Cure in Oven cure->post_cure flame_test Flame Retardancy Testing (UL-94, LOI) post_cure->flame_test mech_test Mechanical Testing (Tensile, Flexural) post_cure->mech_test therm_test Thermal Analysis (TGA, DSC) post_cure->therm_test

Caption: Workflow for epoxy resin sample preparation and testing.

Materials and Equipment:

  • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Hardener (e.g., Polyaminoamide or anhydride based)

  • This compound

  • Silicone molds for test specimens (UL-94, tensile, flexural bars)

  • Vacuum desiccator or chamber

  • Mechanical stirrer

  • Oven for post-curing

  • Testing equipment: UL-94 test chamber, LOI apparatus, Universal Testing Machine, DSC/TGA instrument.

Procedure:

  • Preparation of the Epoxy-Flame Retardant Mixture:

    • Accurately weigh the desired amount of epoxy resin into a mixing vessel.

    • Add the calculated amount of this compound to the epoxy resin. Loading levels can be varied (e.g., 10, 20, 30, 40 parts by mass per 100 parts of resin) to evaluate the effect on performance.

    • Mix thoroughly with a mechanical stirrer until a homogeneous mixture is obtained.

    • Place the mixture in a vacuum desiccator to remove any entrapped air bubbles.

  • Addition of Hardener and Curing:

    • Add the stoichiometric amount of hardener to the epoxy-flame retardant mixture.

    • Mix thoroughly, ensuring a uniform dispersion of the hardener.

    • Degas the final mixture under vacuum for a short period to remove any air introduced during mixing.

    • Pour the mixture into pre-heated and release-agent-coated silicone molds of the required dimensions for each test.

    • Allow the samples to cure at ambient temperature for 24 hours.

    • Post-cure the samples in an oven at a temperature and duration recommended for the specific epoxy system (e.g., 80°C for 4 hours).

  • Testing:

    • Flame Retardancy:

      • UL-94 Vertical Burn Test: Conduct the test according to the ASTM D3801 standard on specimens of appropriate dimensions. Record the after-flame time, after-glow time, and whether flaming drips ignite the cotton below.

      • Limiting Oxygen Index (LOI): Determine the minimum oxygen concentration required to support candle-like combustion of the material according to ASTM D2863.

    • Mechanical Properties:

      • Tensile Strength and Modulus: Perform tensile tests according to ASTM D638 on dog-bone shaped specimens.

      • Flexural Strength and Modulus: Conduct three-point bending tests according to ASTM D790.

    • Thermal Properties:

      • Thermogravimetric Analysis (TGA): Analyze the thermal stability and char yield of the material.

      • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the cured epoxy.

Application in Coatings

This compound can be used as a flame retardant additive in various coating formulations, including epoxy-based coatings, to reduce the flammability of the coated substrate.

Formulation Guidance

This compound should be incorporated during the pigment grinding stage or added to the let-down stage with good agitation to ensure uniform distribution within the coating. The optimal loading level will depend on the specific coating formulation, the substrate to be protected, and the required level of fire retardancy. It is recommended to start with a loading level of 10-20% by weight on total solids and optimize based on performance testing.

Experimental Protocol: Preparation and Testing of Flame-Retardant Coatings

This protocol outlines the steps for preparing a simple flame-retardant epoxy coating and testing its performance.

Coating_Workflow cluster_formulation Coating Formulation cluster_application_testing Application & Testing start Start: Weigh Components mix_resin_fr Mix Epoxy Resin & this compound start->mix_resin_fr disperse Disperse Pigments & Fillers mix_resin_fr->disperse letdown Let-down with Additives disperse->letdown add_hardener Add Hardener Before Application letdown->add_hardener apply Apply Coating to Substrate add_hardener->apply cure Cure Coating apply->cure flame_spread_test Flame Spread Test (e.g., ASTM E84) cure->flame_spread_test adhesion_test Adhesion Test (e.g., ASTM D3359) cure->adhesion_test mech_prop_test Mechanical Properties (e.g., Hardness) cure->mech_prop_test

Caption: Workflow for flame-retardant coating formulation and testing.

Materials and Equipment:

  • Epoxy Resin (Part A)

  • Curing Agent (Part B)

  • This compound

  • Pigments and Fillers (e.g., Titanium Dioxide, Talc)

  • Solvents (if applicable)

  • High-speed disperser

  • Coating applicator (e.g., drawdown bar, spray gun)

  • Substrate panels (e.g., steel, wood)

  • Flame spread test apparatus (e.g., Steiner Tunnel for ASTM E84)

  • Adhesion tester

  • Hardness tester

Procedure:

  • Coating Formulation:

    • In a suitable mixing vessel, combine the epoxy resin (Part A) and this compound.

    • Under high-speed dispersion, add pigments and fillers and disperse until the desired fineness of grind is achieved.

    • In the let-down stage, add any other necessary additives (e.g., flow and leveling agents, defoamers) under agitation.

    • Just before application, add the stoichiometric amount of the curing agent (Part B) and mix thoroughly.

  • Application and Curing:

    • Apply the formulated coating to the substrate panels at a specified wet film thickness.

    • Allow the coated panels to cure under the conditions recommended for the epoxy system (ambient or elevated temperature).

  • Testing:

    • Flame Spread Test: Evaluate the surface burning characteristics of the coated substrate using a standard test method such as ASTM E84 (Steiner Tunnel Test) or a smaller scale test like ASTM E162 (Radiant Panel Flame Spread Test).

    • Adhesion: Measure the adhesion of the coating to the substrate using a method like ASTM D3359 (cross-cut tape test).

    • Mechanical Properties: Evaluate properties such as pencil hardness (ASTM D3363) and impact resistance (ASTM D2794).

Safety Precautions

This compound is a chemical additive and should be handled in accordance with its Safety Data Sheet (SDS). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area.

Disclaimer

The information provided in this document is intended for guidance and is based on available literature for similar chemical compounds. It is essential for the user to conduct their own tests to determine the suitability of this compound for their specific application and to ensure that the final product meets all required performance and safety standards.

References

Quantitative Analysis of Antiblaze 100 in Polymer Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Antiblaze 100, a commercial flame retardant identified as Tris(1-chloro-2-propyl) phosphate (TCPP), in various polymer matrices. The methodologies outlined are essential for quality control, regulatory compliance, and research and development in industries utilizing these materials.

Introduction

This compound, chemically known as Tris(1-chloro-2-propyl) phosphate (TCPP), is a widely used additive flame retardant in a variety of polymers, most notably in flexible and rigid polyurethane foams, as well as in resins and coatings.[1] Its primary function is to inhibit or delay the combustion of the polymer. The quantitative determination of this compound in polymer matrices is crucial for ensuring product safety, meeting flammability standards, and understanding its environmental and health impacts. Commercial TCPP is a mixture of four isomers, with tris(1-chloro-2-propyl) phosphate being the most abundant.[2][3]

This document details validated methods for the extraction and quantification of this compound in polymers, including solvent extraction, pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS), high-performance liquid chromatography (HPLC), and thermal analysis techniques (Thermogravimetric Analysis and Differential Scanning Calorimetry).

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of this compound (TCPP) in polymer matrices, compiled from various studies.

Table 1: Concentration of this compound (TCPP) in Commercial Products

Polymer MatrixProduct TypeConcentration Range (% w/w)Reference
Polyurethane FoamBaby Products0.58 - 3.92[4]
Polyurethane FoamFurniture CushionNot specified, but detected[5]
Spray Polyurethane FoamDIY Insulation0.9 - 30[6]
Isocyanate-Based Polyimide FoamsInsulationVaried dosages studied[7]

Table 2: Performance Data for Analytical Methods

Analytical MethodMatrixAnalyteRecovery (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
GC-FPDRat PlasmaTCPP-1 Isomer>85~1 ng/mL~5 ng/mL[2][8]
Py-GC/MSPolyurethane FoamTDCPP*>99 (extraction efficiency)Not specifiedNot specified[5]
SPE-GC/MSLake WaterTCPP85-991-3 ng/LNot specified[9]

Note: Data for Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a structurally similar flame retardant, is included to provide an indication of the performance of the Py-GC/MS method.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation: Solvent Extraction

Solvent extraction is a common and effective method for isolating this compound from the polymer matrix prior to chromatographic analysis.

Protocol 1: Ultrasonic-Assisted Solvent Extraction

This method is suitable for a variety of polymer types, including foams and rigid plastics.

  • Apparatus:

    • Ultrasonic bath

    • Glass vials with screw caps

    • Centrifuge

    • Syringe filters (0.45 µm)

  • Reagents:

    • Dichloromethane (DCM)[6]

    • Toluene

  • Procedure:

    • Cut the polymer sample into small pieces (e.g., 1 cm³ for foams) or grind into a powder (for rigid polymers).

    • Weigh approximately 50-100 mg of the prepared sample into a glass vial.[6]

    • Add 5 mL of dichloromethane (DCM).[6]

    • Place the vial in an ultrasonic bath and sonicate for 30 minutes.[6]

    • Repeat the extraction with fresh solvent twice.[6]

    • Combine the solvent extracts.

    • Centrifuge the combined extract to pellet any suspended polymer particles.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.

Protocol 2: Soxhlet Extraction

This is a more exhaustive extraction method suitable for ensuring complete removal of the analyte.

  • Apparatus:

    • Soxhlet extraction apparatus

    • Cellulose extraction thimble

    • Heating mantle

  • Reagents:

    • Dichloromethane (DCM) or a mixture of acetone and n-hexane.[10]

  • Procedure:

    • Place a known weight of the prepared polymer sample into a cellulose extraction thimble.

    • Place the thimble into the Soxhlet extractor.

    • Add the extraction solvent to the round-bottom flask.

    • Assemble the apparatus and heat the solvent to a gentle boil.

    • Allow the extraction to proceed for 6-24 hours.[10]

    • After extraction, allow the apparatus to cool and concentrate the extract using a rotary evaporator.

    • The concentrated extract is then ready for cleanup or direct analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like TCPP.

Protocol 3: Quantitative Analysis of this compound by GC-MS

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS)

    • Capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm x 0.25 µm)

  • Reagents and Standards:

    • Certified standard of Tris(1-chloro-2-propyl) phosphate (TCPP)

    • Internal standard (e.g., Triphenyl phosphate - TPP)[2]

    • High-purity helium as carrier gas

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Carrier Gas Flow: Helium at 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 min

      • Ramp 1: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor for TCPP: m/z 277, 201[4]

    • Ion to Monitor for TPP (IS): m/z 326

  • Calibration:

    • Prepare a stock solution of TCPP and the internal standard in a suitable solvent (e.g., toluene).

    • Create a series of calibration standards by serial dilution of the stock solution, each containing a constant concentration of the internal standard.

    • Analyze the calibration standards by GC-MS.

    • Construct a calibration curve by plotting the ratio of the peak area of TCPP to the peak area of the internal standard against the concentration of TCPP.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for the direct analysis of additives in polymers without the need for solvent extraction.

Protocol 4: Quantitative Analysis of this compound by Py-GC/MS

  • Instrumentation:

    • Pyrolyzer coupled to a GC-MS system

    • Sample cups for the pyrolyzer

  • Procedure:

    • Accurately weigh a small amount of the polymer sample (e.g., 100 µg) into a pyrolysis sample cup.[5]

    • Perform an initial Evolved Gas Analysis (EGA) to determine the thermal desorption profile of the additives. A typical EGA program would be to ramp the temperature from 100 °C to 800 °C at a rate of 100 °C/min.[5]

    • Based on the EGA profile, determine the optimal temperature for thermal desorption of TCPP, which is typically in the range of 250-360 °C.[5]

    • For quantitative analysis, perform a thermal desorption at the optimized temperature (e.g., 300 °C for 5 minutes) followed by GC-MS analysis of the desorbed compounds.[5]

    • The GC-MS conditions can be similar to those described in Protocol 3.

    • Quantification is achieved by creating a calibration curve using standards of known TCPP concentration loaded into the pyrolysis cups.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC can be used as an alternative to GC-MS, particularly for less volatile or thermally labile flame retardants.

Protocol 5: Quantitative Analysis of this compound by HPLC

  • Instrumentation:

    • HPLC system with a UV or Mass Spectrometric (MS) detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

    • Gradient elution: A typical gradient could be starting with 50% B, increasing to 100% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector:

    • UV detector at a wavelength of 210 nm.

    • Alternatively, an MS detector in electrospray ionization (ESI) positive mode can be used for higher selectivity and sensitivity.

  • Calibration:

    • Prepare calibration standards of TCPP in the mobile phase.

    • Inject the standards and construct a calibration curve based on peak area versus concentration.

Thermal Analysis

Thermal analysis techniques provide information on the thermal stability and decomposition of polymers containing this compound.

Protocol 6: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

  • Instrumentation:

    • Thermogravimetric Analyzer (TGA)

  • Procedure:

    • Place a small, known weight of the polymer sample (5-10 mg) into the TGA pan.

    • Heat the sample from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass loss as a function of temperature. The decomposition profile can indicate the presence and approximate amount of additives like this compound.

Protocol 7: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.

  • Instrumentation:

    • Differential Scanning Calorimeter (DSC)

  • Procedure:

    • Place a small, known weight of the polymer sample (5-10 mg) into a DSC pan and seal it.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow. The DSC thermogram can reveal changes in the glass transition temperature (Tg) and melting temperature (Tm) of the polymer due to the presence of this compound, which acts as a plasticizer.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental protocols.

cluster_sample_prep Sample Preparation cluster_extraction Solvent Extraction (Ultrasonic) cluster_analysis GC-MS Analysis start Start: Polymer Sample prep Cut or Grind Sample start->prep weigh Weigh Sample prep->weigh add_solvent Add Dichloromethane weigh->add_solvent sonicate Sonicate for 30 min add_solvent->sonicate repeat_ext Repeat Extraction (2x) sonicate->repeat_ext combine Combine Extracts repeat_ext->combine centrifuge Centrifuge combine->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantify using Calibration Curve detect->quantify end End: Report Concentration quantify->end

Caption: Workflow for Quantitative Analysis of this compound using Solvent Extraction and GC-MS.

cluster_sample_prep_py Sample Preparation cluster_pyrolysis Pyrolysis cluster_analysis_py GC-MS Analysis start_py Start: Polymer Sample weigh_py Weigh ~100 µg into Pyrolysis Cup start_py->weigh_py ega Evolved Gas Analysis (EGA) (100-800°C at 100°C/min) weigh_py->ega determine_temp Determine Optimal Desorption Temp. ega->determine_temp thermal_desorption Thermal Desorption at Optimized Temp. (e.g., 300°C for 5 min) determine_temp->thermal_desorption inject_py Introduce Desorbed Analytes to GC-MS thermal_desorption->inject_py separate_py Chromatographic Separation inject_py->separate_py detect_py Mass Spectrometric Detection separate_py->detect_py quantify_py Quantify using Calibration Curve detect_py->quantify_py end_py End: Report Concentration quantify_py->end_py

Caption: Workflow for Quantitative Analysis of this compound using Pyrolysis-GC-MS.

cluster_sample_prep_ta Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_results_ta Results start_ta Start: Polymer Sample weigh_ta Weigh 5-10 mg into TGA/DSC Pan start_ta->weigh_ta heat_tga Heat at a Constant Rate (e.g., 10°C/min) weigh_ta->heat_tga heat_dsc Heat at a Constant Rate (e.g., 10°C/min) weigh_ta->heat_dsc measure_mass Measure Mass Loss vs. Temperature heat_tga->measure_mass analyze_tga Analyze Decomposition Profile measure_mass->analyze_tga end_ta End: Report Thermal Properties analyze_tga->end_ta measure_heat Measure Heat Flow vs. Temperature heat_dsc->measure_heat analyze_dsc Determine Tg and Tm measure_heat->analyze_dsc analyze_dsc->end_ta

Caption: Workflow for Thermal Analysis of Polymers Containing this compound.

References

Application Notes and Protocols for Synthesis of Polymer Composites with Antiblaze 100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiblaze 100, a chlorinated phosphate ester, is an additive flame retardant utilized to enhance the fire resistance of various polymer systems. Its chemical name is 2,2-Bis(chloromethyl)-1,3-propanediyl bis[bis(2-chloroethyl) phosphate], with the CAS number 38051-10-4. This document provides detailed application notes and experimental protocols for the synthesis of polymer composites incorporating this compound, with a focus on polyurethane foams and epoxy resins. Due to the limited availability of specific performance data for this compound in the public domain, the quantitative data presented in the tables are representative values for chlorinated phosphate ester flame retardants in their respective polymer systems and should be considered illustrative.

Mechanism of Flame Retardancy

This compound functions through a combination of gas-phase and condensed-phase mechanisms to impart flame retardancy.

  • Gas-Phase Inhibition: Upon heating, the chlorinated and phosphorus components of this compound are released into the gas phase. These species act as radical scavengers, interrupting the exothermic chain reactions of combustion in the flame. This process reduces flame propagation and heat feedback to the polymer surface.

  • Condensed-Phase Charring: In the solid phase, the phosphorus compounds promote the formation of a stable, insulating char layer on the polymer surface. This char layer acts as a physical barrier, limiting the evolution of flammable volatile gases and shielding the underlying polymer from heat and oxygen.

Flame_Retardant_Mechanism cluster_gas_phase Gas Phase cluster_condensed_phase Condensed Phase Heat Heat Antiblaze_100_Vap This compound (Vaporized) Heat->Antiblaze_100_Vap releases Heat_Solid Heat Radical_Scavenging Radical Scavenging (Cl·, PO·) Antiblaze_100_Vap->Radical_Scavenging initiates Flame_Inhibition Flame Inhibition Radical_Scavenging->Flame_Inhibition leads to Polymer_Composite Polymer + this compound Char_Formation Phosphoric Acid Catalyzed Charring Polymer_Composite->Char_Formation promotes Heat_Solid->Polymer_Composite degrades Insulating_Layer Insulating Char Layer Char_Formation->Insulating_Layer forms

Figure 1. General mechanism of action for this compound.

Application in Polyurethane Foam

This compound can be incorporated as an additive flame retardant in both rigid and flexible polyurethane foams. It is typically added to the polyol component before mixing with the isocyanate.

Experimental Protocol: Synthesis of Flame-Retardant Polyurethane Foam

Materials:

  • Polyol (e.g., polyether polyol or polyester polyol)

  • Isocyanate (e.g., MDI or TDI)

  • This compound

  • Surfactant (e.g., silicone-based)

  • Catalyst (e.g., amine-based)

  • Blowing agent (e.g., water, pentane)

Procedure:

  • Premix Preparation: In a suitable container, thoroughly mix the polyol, this compound, surfactant, and blowing agent until a homogeneous mixture is obtained. The amount of this compound can be varied to achieve the desired level of flame retardancy (see Table 1 for illustrative data).

  • Catalyst Addition: Add the catalyst to the premix and stir vigorously for 10-15 seconds.

  • Isocyanate Addition: Add the isocyanate to the mixture and mix at high speed for 5-10 seconds until the components are fully integrated.

  • Foaming and Curing: Immediately pour the reacting mixture into a mold and allow it to foam and rise at ambient temperature. The foam is typically tack-free within minutes and can be demolded after 15-30 minutes. For optimal properties, post-cure the foam at 70°C for 24 hours.

PU_Foam_Workflow Start Start Premix Prepare Polyol Premix (Polyol, this compound, Surfactant, Blowing Agent) Start->Premix Add_Catalyst Add Catalyst and Mix Premix->Add_Catalyst Add_Isocyanate Add Isocyanate and Mix Add_Catalyst->Add_Isocyanate Pour Pour into Mold Add_Isocyanate->Pour Foam_Cure Foaming and Curing Pour->Foam_Cure Post_Cure Post-Cure at 70°C Foam_Cure->Post_Cure End End Post_Cure->End

Figure 2. Workflow for polyurethane foam synthesis.

Illustrative Performance Data for Flame-Retardant Polyurethane Foam

Table 1: Representative data on the effect of chlorinated phosphate ester loading on the properties of rigid polyurethane foam.

PropertyNeat PU Foam5 wt% FR10 wt% FR15 wt% FR
Limiting Oxygen Index (LOI), % 19232628
UL 94 Rating V-2V-0V-0V-0
Compressive Strength (kPa) 250240230215
Thermal Conductivity (W/m·K) 0.0220.0230.0240.025

Application in Epoxy Resin Composites

This compound can be used as an additive flame retardant in epoxy resin systems for applications such as coatings, laminates, and electronic encapsulation. It is typically mixed with the epoxy resin before the addition of the curing agent.

Experimental Protocol: Synthesis of Flame-Retardant Epoxy Resin Composite

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Curing agent (e.g., amine-based hardener)

  • This compound

Procedure:

  • Mixing: In a suitable container, preheat the epoxy resin to approximately 60°C to reduce its viscosity. Add the desired amount of this compound to the warm epoxy resin and mix thoroughly until a clear, homogeneous mixture is achieved.

  • Degassing: Place the mixture in a vacuum oven at 60°C for 15-20 minutes to remove any entrapped air bubbles.

  • Curing Agent Addition: Cool the mixture to room temperature and add the stoichiometric amount of the curing agent. Mix thoroughly for 2-3 minutes, ensuring to scrape the sides and bottom of the container.

  • Casting and Curing: Pour the mixture into a preheated mold. The curing cycle will depend on the specific epoxy system used. A typical curing schedule is 2 hours at 80°C followed by 3 hours at 150°C.

Epoxy_Workflow Start Start Mix_FR Mix Epoxy Resin and this compound at 60°C Start->Mix_FR Degas Degas Mixture in Vacuum Oven Mix_FR->Degas Add_Hardener Add Curing Agent and Mix Degas->Add_Hardener Cast Pour into Mold Add_Hardener->Cast Cure Cure according to Schedule (e.g., 2h @ 80°C, 3h @ 150°C) Cast->Cure End End Cure->End

Figure 3. Workflow for epoxy resin composite synthesis.

Illustrative Performance Data for Flame-Retardant Epoxy Resin Composite

Table 2: Representative data on the effect of chlorinated phosphate ester loading on the properties of an epoxy resin composite.

PropertyNeat Epoxy5 wt% FR10 wt% FR15 wt% FR
Limiting Oxygen Index (LOI), % 22263033
UL 94 Rating (3.2 mm) V-1V-0V-0V-0
Tensile Strength (MPa) 75726865
Flexural Modulus (GPa) 3.03.13.23.3
Glass Transition Temp. (Tg), °C 155152148145

Characterization Methods

The following are key experimental techniques for evaluating the properties of the synthesized polymer composites.

Flammability Testing
  • Limiting Oxygen Index (LOI): ASTM D2863. This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • UL 94 Vertical Burn Test: This test classifies the flammability of plastic materials based on their burning time, dripping behavior, and burn-through.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on thermal stability and char yield.

  • Differential Scanning Calorimetry (DSC): This method measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the glass transition temperature (Tg), melting point, and curing behavior.

Mechanical Testing
  • Tensile Test: ASTM D638. This test measures the force required to pull a specimen to its breaking point to determine tensile strength, modulus, and elongation.

  • Flexural Test: ASTM D790. This test measures the force required to bend a beam under a three-point loading condition to determine flexural strength and modulus.

  • Compressive Test (for foams): ASTM D1621. This test measures the compressive strength of rigid cellular plastics.

Safety Precautions

When working with this compound and the other chemicals mentioned in these protocols, it is essential to follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All mixing and curing processes should be carried out in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for this compound and all other chemicals for detailed handling and safety information.

Application Notes and Protocols: Leaching Studies of Antiblaze 100 from Polymer Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiblaze 100 is a chlorinated phosphate ester flame retardant frequently incorporated into various polymer matrices, such as polyurethane foams, to meet fire safety standards. As an additive flame retardant, it is not chemically bound to the polymer and has the potential to leach into the surrounding environment over time. This leaching can be a concern in various applications, and its quantification is crucial for environmental risk assessment and ensuring product safety.

These application notes provide a comprehensive overview of the methodologies for conducting leaching studies of this compound from polymer substrates. The protocols detailed below are based on established standardized methods and analytical techniques for the quantification of organophosphorus compounds in aqueous matrices.

Data Presentation

The following table summarizes hypothetical quantitative data from a leaching study of this compound from a polyurethane foam substrate, illustrating the cumulative leaching over time under specified conditions.

Leaching Time (days)Cumulative this compound Leached (µg/g of polymer)Percentage of Total this compound Leached (%)
115.20.15
335.80.36
768.40.68
14112.61.13
28185.91.86

Experimental Workflow

Leaching_Study_Workflow cluster_prep Sample Preparation cluster_leaching Leaching Protocol cluster_analysis Analytical Quantification prep_polymer Polymer Sample with This compound cut_sample Cut Polymer into Standardized Dimensions prep_polymer->cut_sample weigh_sample Weigh Polymer Samples cut_sample->weigh_sample leaching_vessel Place Sample in Inert Leaching Vessel weigh_sample->leaching_vessel add_leachant Add Deionized Water (e.g., 20:1 liquid-to-solid ratio) leaching_vessel->add_leachant agitate Agitate at Constant Temperature (e.g., 25°C) add_leachant->agitate sampling Collect Leachate Samples at Predetermined Intervals agitate->sampling spe Solid Phase Extraction (SPE) of Leachate sampling->spe elution Elute this compound with Organic Solvent spe->elution gcms GC-MS Analysis elution->gcms quant Quantify against Calibration Curve gcms->quant

Caption: Experimental workflow for the leaching study of this compound.

Experimental Protocols

Leaching Protocol (Adapted from ASTM D4793)[1][2][3][4][5]

This protocol describes a sequential batch extraction method to determine the leaching of this compound from a polymer substrate into water.

a. Materials and Equipment:

  • Polymer substrate containing a known concentration of this compound.

  • High-purity deionized water (leaching fluid).

  • Wide-mouth glass bottles with polytetrafluoroethylene (PTFE)-lined caps.

  • Rotary agitator.

  • Analytical balance.

  • Filtration apparatus with 0.45 µm filters.

  • Standard laboratory glassware.

b. Procedure:

  • Sample Preparation: Cut the polymer substrate into standardized dimensions (e.g., 1 cm x 1 cm x 1 cm) to ensure a consistent surface area-to-volume ratio.

  • Initial Weighing: Accurately weigh a representative sample of the polymer (e.g., 10 g).

  • Leaching: Place the weighed sample into a pre-cleaned glass bottle. Add a volume of deionized water corresponding to a specific liquid-to-solid ratio (e.g., 20:1, which would be 200 mL for a 10 g sample).

  • Agitation: Securely cap the bottle and place it in a rotary agitator. Agitate at a constant speed (e.g., 30 ± 2 rpm) and a controlled temperature (e.g., 25 ± 2 °C) for a specified duration (e.g., 24 hours for the first extraction).

  • Sample Collection: After the agitation period, allow the polymer to settle. Carefully decant the aqueous phase (leachate).

  • Filtration: Filter the collected leachate through a 0.45 µm filter to remove any suspended polymer particles.

  • Sequential Extractions: For subsequent extractions, add a fresh aliquot of deionized water to the polymer sample remaining in the bottle and repeat steps 4-6. Collect leachate at predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days) to assess the cumulative leaching.

  • Storage: Store the collected leachate samples in amber glass vials at 4°C until chemical analysis.

Analytical Protocol for Quantification of this compound

This protocol outlines the sample preparation and instrumental analysis for the quantification of this compound in the collected leachate using Gas Chromatography-Mass Spectrometry (GC-MS).

a. Materials and Equipment:

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).

  • SPE vacuum manifold.

  • Ethyl acetate and dichloromethane (pesticide residue grade).

  • Anhydrous sodium sulfate.

  • Gas chromatograph with a mass selective detector (GC-MS).

  • This compound analytical standard.

  • Internal standard (e.g., triphenyl phosphate).

b. Sample Preparation (Solid Phase Extraction):

  • Cartridge Conditioning: Condition the SPE cartridges by passing methanol followed by deionized water through them.

  • Sample Loading: Pass a known volume of the filtered leachate (e.g., 100 mL) through the conditioned SPE cartridge at a slow, steady flow rate.

  • Cartridge Washing: Wash the cartridge with deionized water to remove any interfering polar compounds.

  • Cartridge Drying: Dry the cartridge thoroughly under a stream of nitrogen.

  • Elution: Elute the retained this compound from the cartridge using a suitable organic solvent (e.g., a mixture of ethyl acetate and dichloromethane).[1][2][3][4]

  • Drying and Concentration: Pass the eluate through anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Internal Standard: Add a known amount of an internal standard to the concentrated extract prior to GC-MS analysis.

c. GC-MS Analysis: [1][5][6]

  • Instrument Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 10 minutes.

    • MS Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

  • Calibration: Prepare a series of calibration standards of this compound in the final extraction solvent, each containing the same concentration of the internal standard. Analyze these standards to generate a calibration curve.

  • Quantification: Inject an aliquot of the prepared sample extract into the GC-MS. Identify and quantify the this compound peak based on its retention time and the ratio of its peak area to that of the internal standard, using the calibration curve.

Signaling Pathway Diagram (Logical Relationship)

Logical_Relationship PolymerMatrix Polymer Matrix (e.g., Polyurethane) LeachingProcess Leaching Process (Diffusion & Desorption) PolymerMatrix->LeachingProcess contains Antiblaze100 This compound (Additive Flame Retardant) Antiblaze100->LeachingProcess is subject to Leachate Aqueous Leachate (this compound in Water) LeachingProcess->Leachate results in AnalyticalMethod Analytical Quantification (SPE-GC-MS) Leachate->AnalyticalMethod is analyzed by QuantData Quantitative Data (Concentration vs. Time) AnalyticalMethod->QuantData yields

Caption: Logical relationship of the this compound leaching and analysis process.

References

Troubleshooting & Optimization

Technical Support Center: Managing Plasticization Effects of Antiblaze 100

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antiblaze 100. The focus is on identifying and mitigating the potential plasticizing effects of this flame retardant in various polymer systems.

Troubleshooting Guide

This guide addresses common issues observed during experiments involving this compound and provides systematic approaches to resolve them.

Issue 1: Unexpected decrease in polymer stiffness and hardness after adding this compound.

  • Question: My polymer formulation has become unexpectedly soft and flexible after incorporating this compound. How can I counteract this?

  • Answer: This phenomenon is likely due to the plasticizing effect of this compound, where the flame retardant molecules position themselves between polymer chains, increasing intermolecular space and facilitating chain movement.[1] This leads to a decrease in the glass transition temperature (Tg) and mechanical properties like tensile strength and modulus.

    Troubleshooting Steps:

    • Optimize Concentration: Systematically reduce the concentration of this compound to the minimum effective level for flame retardancy. This can help mitigate the plasticization effect.

    • Introduce a Co-additive: Consider incorporating a reinforcing filler or an "anti-plasticizer." Anti-plasticizers are small molecules that can increase the modulus and tensile strength at low concentrations by filling free volume and restricting polymer chain mobility.[2][3]

    • Polymer Blend Modification: If compatible, blend the base polymer with a higher modulus polymer to compensate for the reduction in stiffness.

    • Surface Modification: For some applications, applying a surface coating can help contain the plasticizer and maintain surface hardness.[4][5][6]

Issue 2: Material exhibits excessive creep or deformation under load.

  • Question: After adding this compound, my material shows significant time-dependent deformation (creep) even under moderate loads. What is the cause and how can I fix it?

  • Answer: The increased polymer chain mobility due to plasticization by this compound can lead to enhanced creep behavior.

    Troubleshooting Steps:

    • Incorporate Crosslinking Agents: Introducing a crosslinking agent can create a network structure within the polymer, restricting chain slippage and improving creep resistance.

    • Utilize Nanofillers: The addition of nanofillers, such as nanoclays or carbon nanotubes, can create a tortuous path for polymer chain movement, thereby reducing creep.

    • Reactive Flame Retardants: Consider using a reactive phosphonate flame retardant that can be chemically bonded to the polymer backbone.[4][7] This "internal plasticization" prevents migration and can have a less pronounced effect on creep.[7]

Issue 3: Leaching or migration of this compound to the material's surface.

  • Question: I've observed an oily or sticky residue on the surface of my polymer, which I suspect is this compound. How can I prevent this migration?

  • Answer: The migration of additives like flame retardants to the surface is a common issue, driven by factors like incompatibility, temperature, and environmental exposure.[5][6][8]

    Troubleshooting Steps:

    • Improve Compatibility: Select a polymer matrix that has better chemical compatibility with this compound.

    • High Molecular Weight Alternatives: If possible, consider alternative flame retardants with a higher molecular weight, as their larger size hinders migration through the polymer matrix.[4][7]

    • Barrier Coatings: Applying a barrier coating to the surface can effectively prevent the plasticizer from migrating out.[4][5]

    • Surface Treatment: Techniques like plasma treatment or UV irradiation can create a denser surface layer, reducing the free volume and slowing down plasticizer diffusion.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind the plasticization effect of this compound?

A1: this compound, a phosphorus-based flame retardant, can act as a plasticizer by inserting its molecules between the long polymer chains.[1] This disrupts the intermolecular forces holding the chains together, increasing the free volume and allowing for greater chain mobility.[1] The result is a more flexible and less rigid material, characterized by a lower glass transition temperature (Tg).[1][9][10]

Q2: How does this compound's plasticizing effect impact the mechanical properties of a polymer?

A2: The plasticizing effect of this compound typically leads to a decrease in tensile strength and modulus, and an increase in elongation at break.[11][12][13] The material becomes less stiff and more ductile. The magnitude of this effect depends on the concentration of this compound, the type of polymer, and the processing conditions.

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)

PropertyNeat PLAPLA + 10% this compound (Hypothetical)PLA + 20% this compound (Hypothetical)
Glass Transition Temp. (Tg) 60°C52°C45°C
Tensile Strength 60 MPa50 MPa42 MPa
Tensile Modulus 3.5 GPa2.8 GPa2.2 GPa
Elongation at Break 6%15%25%

Q3: Are there alternative flame retardants that exhibit less of a plasticizing effect?

A3: Yes, several strategies can be employed to achieve flame retardancy with minimal plasticization:

  • Polymeric Flame Retardants: These are high molecular weight flame retardants that are less likely to migrate and have a reduced plasticizing effect due to their limited mobility within the polymer matrix.[7]

  • Reactive Flame Retardants: These contain functional groups that can react with and become part of the polymer backbone.[4][14] This covalent bonding minimizes plasticization.

  • Nanocomposites: Incorporating certain nanofillers, like layered silicates, in conjunction with flame retardants can enhance fire resistance while also improving mechanical properties.[15]

Q4: How can I experimentally quantify the plasticization effect of this compound?

A4: The following experimental protocols are recommended to assess the impact of this compound on your polymer system.

Experimental Protocols

1. Thermal Analysis: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the effect of this compound on the glass transition temperature (Tg) of the polymer.

  • Methodology:

    • Prepare polymer samples with varying concentrations of this compound (e.g., 0%, 5%, 10%, 15% by weight).

    • Accurately weigh 5-10 mg of each sample into a standard aluminum DSC pan.

    • Heat the samples in the DSC instrument under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above the polymer's melting point to erase thermal history.

    • Cool the samples at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg.

    • Reheat the samples at the same controlled rate (e.g., 10°C/min).

    • The Tg is determined as the midpoint of the step change in the heat flow curve during the second heating scan. A decrease in Tg with increasing this compound concentration indicates a plasticizing effect.[1][10][16]

2. Mechanical Testing: Tensile Test (ASTM D638)

  • Objective: To measure the effect of this compound on the tensile strength, modulus, and elongation at break of the polymer.

  • Methodology:

    • Prepare dumbbell-shaped specimens of the polymer with different concentrations of this compound according to ASTM D638 specifications using injection molding or compression molding.

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.

    • Conduct the tensile test using a universal testing machine at a constant crosshead speed.

    • Record the stress-strain data until the specimen fractures.

    • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

3. Dynamic Mechanical Analysis (DMA)

  • Objective: To evaluate the viscoelastic properties of the polymer and determine the Tg with high sensitivity.

  • Methodology:

    • Prepare rectangular bar specimens of the polymer with varying concentrations of this compound.

    • Perform a temperature sweep in the DMA instrument at a fixed frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3°C/min).

    • The peak of the tan delta (tan δ) curve is typically taken as the glass transition temperature. The storage modulus (E') will also show a significant drop in the glass transition region.

Visualizations

plasticization_mechanism cluster_0 Neat Polymer cluster_1 Polymer with this compound p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain a1 This compound p2->a1 Increased Intermolecular Space p4 Polymer Chain p5 Polymer Chain a2 This compound p6 Polymer Chain

Caption: Mechanism of plasticization by this compound.

troubleshooting_workflow start Problem: Decreased Stiffness s1 Reduce this compound Concentration start->s1 s3 Modify Polymer Blend start->s3 s4 Apply Surface Coating start->s4 q1 Is flame retardancy still sufficient? q1->s1 No (Increase slightly) s2 Add Reinforcing Filler / Anti-plasticizer q1->s2 Yes s1->q1 end Problem Resolved s2->end s3->end s4->end prevention_strategies cluster_formulation Formulation Strategies cluster_processing Processing & Post-Processing center Preventing Plasticization & Migration f1 Use High Molecular Weight FRs center->f1 f2 Incorporate Reactive FRs center->f2 f3 Optimize FR Concentration center->f3 p1 Apply Barrier Coatings center->p1 p2 Surface Modification (e.g., UV, Plasma) center->p2 p3 Incorporate Nanofillers center->p3

References

Technical Support Center: Optimizing Antiblaze 100 for UL 94 V-0 Rating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and development professionals on the effective use of Antiblaze 100 to achieve a V-0 flammability rating in accordance with the UL 94 standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a flame retardant?

A1: this compound is a chlorinated phosphate ester flame retardant.[1] Its primary mechanism of action is in the gas phase. When the polymer is heated, this compound releases halogen-containing radicals. These radicals interfere with the combustion chain reaction in the flame, effectively quenching it and reducing the spread of fire.[2]

Q2: What is the UL 94 V-0 rating and why is it important?

A2: The UL 94 V-0 rating signifies a high level of flame retardancy for plastic materials.[3][4] In a vertical burn test, a material rated V-0 must self-extinguish within 10 seconds after two applications of a flame, without producing flaming drips that would ignite cotton placed below.[3][5][6] This rating is often a requirement for materials used in electronics, automotive components, and building materials to ensure safety and compliance with regulations.[7]

Q3: What is the typical concentration range of this compound required to achieve a V-0 rating?

A3: The optimal concentration of this compound can vary significantly depending on the polymer matrix, the thickness of the part, and the presence of other additives. Generally, loading levels can range from 5% to 20% by weight. It is crucial to conduct a ladder study to determine the most effective and economical concentration for your specific application.

Q4: Does the thickness of the material affect the UL 94 rating?

A4: Yes, material thickness is a critical factor. Thicker specimens generally have a better chance of achieving a higher flame retardancy rating like V-0.[4][5] A material that passes at a 3.0 mm thickness might fail at 1.5 mm.[5] Therefore, it is essential to test at the minimum thickness of the final application.

Q5: Will adding this compound affect the mechanical properties of my polymer?

A5: Yes, the addition of flame retardants can impact the mechanical properties of the base polymer.[8][9] It is common to observe a decrease in properties such as tensile strength, flexural strength, and impact strength.[9][10] It is important to test the mechanical performance of your final formulation to ensure it meets the requirements of your application.

Troubleshooting Guide

This guide addresses common issues encountered when trying to achieve a UL 94 V-0 rating with this compound.

Problem Potential Cause Recommended Solution
Failure to self-extinguish within 10 seconds Insufficient concentration of this compound. Poor dispersion of the flame retardant in the polymer matrix.Increase the loading level of this compound in incremental steps (e.g., 2% increases). Optimize processing parameters (e.g., mixing time, screw speed, temperature profile) to ensure homogeneous dispersion.
Flaming drips observed The polymer is melting and dripping before the flame is extinguished. The flame retardant is not effectively promoting char formation.Consider using this compound in conjunction with a synergist like antimony trioxide, which can promote charring and reduce dripping. Evaluate the melt flow index of your formulation; a higher melt flow can contribute to dripping.
Inconsistent UL 94 test results Non-uniform distribution of this compound. Variations in sample preparation or conditioning.Ensure consistent and thorough mixing of the compound before molding test specimens. Strictly adhere to the pre-conditioning requirements outlined in the UL 94 standard (e.g., 48 hours at 23°C and 50% relative humidity).[6][11]
Degradation of polymer during processing Processing temperature is too high, causing the flame retardant or polymer to decompose.Reduce the processing temperature to the lower end of the recommended range for the base polymer. Minimize residence time in the extruder or molding machine to prevent thermal degradation.[12]

Experimental Protocols

UL 94 Vertical Burn Test (V-0, V-1, V-2)

This protocol outlines the standard procedure for conducting the UL 94 vertical burn test.

1. Specimen Preparation:

  • Prepare at least five test specimens with dimensions of 125 mm ± 5 mm in length, 13 mm ± 0.5 mm in width, and at the desired thickness for testing.[6][11]

  • Condition the specimens for a minimum of 48 hours at 23°C ± 2°C and 50% ± 5% relative humidity.[11]

2. Test Apparatus:

  • A laboratory fume hood or a dedicated burn chamber.

  • A Bunsen burner with a 20 mm high blue flame.[13]

  • A clamp to hold the specimen vertically.

  • A stopwatch.

  • A layer of dry absorbent surgical cotton placed 300 mm below the specimen.[6]

3. Procedure:

  • Secure a specimen in the clamp from the upper 6 mm, with its longitudinal axis vertical.[11]

  • Apply the flame to the center of the lower edge of the specimen for 10 seconds and then remove it.[6][13]

  • Record the duration of flaming combustion after the first flame application (t1).

  • As soon as flaming combustion ceases, immediately re-apply the flame for another 10 seconds.[13][14]

  • Record the duration of flaming combustion (t2) and glowing combustion (t3) after the second flame application.

  • Note whether any flaming drips ignite the cotton below.[14]

  • Repeat the test for all five specimens.

4. V-0 Classification Criteria:

  • No specimen shall burn with flaming combustion for more than 10 seconds after either flame application.[6]

  • The total flaming combustion time for any set of 5 specimens shall not exceed 50 seconds.[6]

  • No specimen shall burn with flaming or glowing combustion up to the holding clamp.[6]

  • No specimen shall drip flaming particles that ignite the cotton.[6]

  • No specimen shall have glowing combustion that persists for more than 30 seconds after the second removal of the flame.[6]

Data Tables

Table 1: Example UL 94 V-0 Test Results for Polycarbonate (PC) at 1.6 mm Thickness
This compound Conc. (% wt)Average t1 (s)Average t2 (s)Flaming DripsUL 94 Rating
101215NoV-1
12810NoV-0
1467NoV-0
Table 2: Impact of this compound on Mechanical Properties of ABS
This compound Conc. (% wt)Tensile Strength (MPa)Notched Izod Impact (J/m)
045250
1040180
1538150
2035120

Diagrams

logical_relationship cluster_input Input Parameters cluster_process Process cluster_output Outputs & Evaluation Polymer Polymer Type Compounding Compounding Polymer->Compounding Thickness Part Thickness Molding Injection Molding Thickness->Molding Antiblaze This compound Concentration Antiblaze->Compounding Compounding->Molding UL94 UL 94 V-0 Test Molding->UL94 Mechanical Mechanical Properties Molding->Mechanical Result V-0 Rating Achieved? UL94->Result Result->Antiblaze Adjust Concentration experimental_workflow start Start prepare Prepare Polymer & This compound Blend start->prepare extrude Compound via Twin-Screw Extrusion prepare->extrude mold Injection Mold Test Specimens extrude->mold condition Condition Specimens (48h @ 23°C, 50% RH) mold->condition test Perform UL 94 Vertical Burn Test condition->test analyze Analyze Results test->analyze pass V-0 Achieved analyze->pass Yes fail Adjust Formulation analyze->fail No end End pass->end fail->prepare

References

Technical Support Center: Addressing Discoloration of Polymers with Antiblaze 100

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering discoloration in polymers upon the addition of Antiblaze 100. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known as Antiblaze V6, is a chlorinated phosphate ester flame retardant.[1][2][3] Its primary function is to inhibit or suppress combustion in polymers. It can act in both the condensed phase and the gas phase. In the condensed phase, it promotes the formation of a protective char layer on the polymer surface, which insulates the underlying material from heat.[4][5] In the gas phase, it releases radical species that interrupt the chemical reactions of combustion.[4][6]

Q2: Why is my polymer discoloring after adding this compound?

Discoloration in polymers containing this compound can stem from several factors, often related to thermal degradation. While this compound itself is designed for good thermal stability, high processing temperatures can lead to the degradation of the polymer or interactions with other additives.[7][8] The presence of chlorine in this compound could potentially contribute to dehydrochlorination of certain polymers at elevated temperatures, a process known to cause color changes. Additionally, interactions with other additives, such as phenolic antioxidants, can sometimes lead to the formation of colored byproducts.[9][10][11]

Q3: Can the type of polymer influence the severity of discoloration?

Yes, the polymer matrix plays a crucial role. Polymers with lower intrinsic thermal stability are more prone to degradation and subsequent discoloration at a given processing temperature. The chemical nature of the polymer also dictates its compatibility with this compound and its susceptibility to potential side reactions that may cause color formation.

Q4: Are there any additives that can help mitigate discoloration?

The use of stabilizers can be effective in preventing discoloration.[12][13] These can include:

  • Phosphite-based process stabilizers: These are often used to protect the polymer from degradation during high-temperature processing.[14]

  • Light stabilizers: If the discoloration is suspected to be initiated or exacerbated by UV exposure, hindered amine light stabilizers (HALS) or UV absorbers can be beneficial.[12]

  • Acid scavengers: In polymers where the release of acidic species (like HCl) could be a concern, acid scavengers such as hydrotalcites or zinc stearate may help prevent degradation pathways that lead to discoloration.

Troubleshooting Guide

Problem: The polymer compound is showing a yellow or brown tint after processing with this compound.

Step 1: Evaluate Processing Parameters

  • Question: Are you processing the polymer at the lowest possible temperature that still allows for adequate mixing and flow?

    • Answer/Action: High processing temperatures are a common cause of polymer degradation and discoloration.[15] Review the technical data sheet for your specific polymer and attempt to lower the processing temperature in increments.

Step 2: Assess Additive Package

  • Question: Are you using phenolic antioxidants in your formulation?

    • Answer/Action: Phenolic antioxidants can be a source of discoloration, especially when they degrade or interact with other components.[9][10][11] Consider replacing or reducing the concentration of the phenolic antioxidant. A combination of a hindered amine and a hydroxylamine could be an alternative for some polymers.[9]

  • Question: Have you included a processing stabilizer?

    • Answer/Action: The addition of a phosphite-based processing stabilizer can help protect the polymer from degradation during melt processing and minimize discoloration.[14]

Step 3: Consider the Concentration of this compound

  • Question: Are you using the minimum effective concentration of this compound to meet your flame retardancy requirements?

    • Answer/Action: While necessary for flame retardancy, excessive loading of any additive can sometimes negatively impact the physical properties and appearance of the polymer. Determine the lowest effective loading level through a dose-response study.

Data Presentation

Table 1: Illustrative Effect of Processing Temperature on Polymer Yellowness Index (YI)

Polymer SystemThis compound Loading (%)Processing Temperature (°C)Yellowness Index (YI)
Polypropylene152005.2
Polypropylene152208.9
Polypropylene1524015.6
ABS1221010.1
ABS1223018.4
ABS1225029.7

Table 2: Illustrative Effect of Stabilizer Package on Polymer Yellowness Index (YI)

Polymer SystemThis compound Loading (%)Stabilizer PackageYellowness Index (YI)
Polypropylene15Phenolic AO8.9
Polypropylene15Phenolic AO + Phosphite Stabilizer4.5
Polypropylene15Hindered Amine + Hydroxylamine3.8

Experimental Protocols

1. Protocol for Evaluating the Effect of Processing Temperature on Discoloration

  • Objective: To determine the optimal processing temperature that minimizes discoloration while maintaining desired material properties.

  • Methodology:

    • Prepare a masterbatch of the polymer with this compound and any other essential additives.

    • Divide the masterbatch into several aliquots.

    • Process each aliquot using a laboratory-scale extruder or injection molder at different temperature profiles. Start with the lowest recommended processing temperature for the polymer and increase in 10-15°C increments.

    • Produce standardized plaques or films from each processing condition.

    • Measure the color of each sample using a spectrophotometer or colorimeter, recording the CIELAB values (L, a, b*) and calculating the Yellowness Index (YI).

    • Visually inspect the samples for any signs of degradation, such as black specks or surface defects.

    • Tabulate the color data against the processing temperatures to identify the optimal range.

2. Protocol for Screening Stabilizer Packages

  • Objective: To identify an effective stabilizer package to mitigate discoloration.

  • Methodology:

    • Establish a baseline formulation containing the polymer and this compound at a fixed processing temperature known to cause discoloration.

    • Prepare a series of formulations, each containing a different stabilizer or combination of stabilizers (e.g., phosphite stabilizer, hindered amine light stabilizer, acid scavenger) at a typical loading level (e.g., 0.1-0.5%).

    • Process each formulation under the same conditions as the baseline.

    • Produce standardized samples from each formulation.

    • Measure the color of each sample and compare the results to the baseline.

    • The stabilizer package that results in the lowest Yellowness Index or least color change from the virgin polymer is considered the most effective.

Visualizations

Troubleshooting_Workflow start Discoloration Observed proc_temp Evaluate Processing Temperature start->proc_temp additives Assess Additive Package proc_temp->additives Temp is optimal lower_temp Lower Processing Temperature proc_temp->lower_temp Is temp high? concentration Review this compound Concentration additives->concentration Additives seem ok change_ao Modify Antioxidant Package additives->change_ao Phenolic AO used? add_stab Incorporate Processing Stabilizer additives->add_stab No process stabilizer? optimize_conc Optimize FR Concentration concentration->optimize_conc Is concentration high? solution Discoloration Mitigated lower_temp->solution change_ao->solution add_stab->solution optimize_conc->solution

Caption: Troubleshooting workflow for addressing polymer discoloration.

Discoloration_Pathway cluster_0 High Processing Temperature cluster_1 Degradation & Interaction Polymer Polymer Chain Deg_Polymer Degraded Polymer (e.g., double bonds) Polymer->Deg_Polymer Antiblaze This compound (Chlorinated Phosphate) Deg_FR Potential HCl Release Antiblaze->Deg_FR Phenolic_AO Phenolic Antioxidant Oxidized_AO Oxidized Antioxidant (e.g., Quinones) Phenolic_AO->Oxidized_AO Discolored_Polymer Discolored Polymer (Chromophore Formation) Deg_Polymer->Discolored_Polymer Deg_FR->Deg_Polymer Catalyzes degradation Oxidized_AO->Discolored_Polymer

Caption: Hypothetical pathways to polymer discoloration.

References

Technical Support Center: Troubleshooting Interference of Antiblaze 100 and Other Organophosphate Flame Retardants in Analytical Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Antiblaze 100 and other chlorinated organophosphate flame retardants (OPFRs) in various analytical tests. The information provided is based on the general chemical properties of this class of compounds and is intended to serve as a guide for mitigating analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a flame retardant, and based on available information for related "Antiblaze" products, it is a chlorinated phosphate ester.[1] This class of compounds is widely used in plastics, textiles, and electronics to reduce flammability. Due to their additive nature, they can leach from materials and potentially contaminate laboratory samples and environments.

Q2: How can this compound interfere with my analytical tests?

As a chlorinated organophosphate ester, this compound can introduce interference in several analytical techniques through various mechanisms:

  • Chromatography (LC-MS, GC-MS): It can co-elute with analytes of interest, causing signal suppression or enhancement in the mass spectrometer, a phenomenon known as a matrix effect.[2] This can lead to inaccurate quantification. Organophosphates can also interact with metal components of HPLC systems, leading to peak tailing and loss of signal.

  • Immunoassays (ELISA): While direct interaction with antibodies is not well-documented, the presence of these compounds can alter the sample matrix (e.g., pH, ionic strength), which may affect antibody-antigen binding.[3] Non-specific binding to assay components is also a possibility.

  • Spectroscopic Assays: The presence of UV-absorbing chromophores in the compound or its degradation products could interfere with UV-Vis based quantification methods.

Q3: What are the common sources of this compound contamination in a laboratory setting?

Contamination can originate from various sources in a laboratory environment, including:

  • Plastic labware (e.g., pipette tips, microcentrifuge tubes, well plates)

  • Electronic equipment and wiring

  • Building materials and furniture

  • Personal protective equipment (PPE)

Q4: What are the typical degradation products of chlorinated organophosphate flame retardants under analytical conditions?

Organophosphate esters can undergo hydrolysis, especially under basic or acidic conditions and in the presence of certain minerals.[2][4][5][6][7] This can lead to the formation of corresponding dialkyl or diaryl phosphates and alcohols. These degradation products may also interfere with the analysis.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in LC-MS/MS Analysis

Symptom: Poor peak shape, significant signal suppression or enhancement for your analyte of interest, and high variability between replicate injections.

Potential Cause: Co-elution of this compound or other OPFRs with the analyte, leading to matrix effects in the ion source of the mass spectrometer.

Troubleshooting Workflow:

A Inconsistent LC-MS/MS Results B Step 1: Confirm Interference Analyze a blank matrix spiked with This compound and your analyte. A->B C Step 2: Optimize Chromatography Modify gradient, change column chemistry, or use a 2D-LC setup to separate the analyte from the interferent. B->C Interference Confirmed D Step 3: Implement Sample Cleanup Use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove the interferent. C->D Separation Not Achieved G Resolution C->G Separation Successful E Step 4: Adjust MS Parameters Optimize ion source parameters. Consider a different ionization technique (e.g., APCI instead of ESI). D->E Cleanup Insufficient D->G Cleanup Successful F Step 5: Use an Internal Standard Employ a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. E->F Interference Persists E->G Signal Stabilized F->G Quantification Improved

Caption: Troubleshooting workflow for LC-MS/MS interference.

Experimental Protocol: Sample Cleanup using Solid Phase Extraction (SPE)

This protocol is a general guideline for removing chlorinated organophosphate flame retardants from aqueous samples. Optimization will be required for specific sample matrices and analytes.

  • Cartridge Selection: Choose a reverse-phase SPE cartridge (e.g., C18 or a polymer-based sorbent).

  • Conditioning: Condition the cartridge with 1-2 cartridge volumes of methanol, followed by 1-2 cartridge volumes of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture (e.g., 5-10% methanol in water) to remove polar impurities while retaining the OPFR and potentially the analyte of interest.

  • Elution: Elute the analyte of interest with a small volume of a stronger organic solvent (e.g., acetonitrile or methanol). If the goal is to remove the OPFR, a selective elution protocol that leaves the OPFR on the column while eluting the analyte should be developed.

  • Analysis: The eluted fraction containing the analyte is then evaporated, reconstituted in a suitable solvent, and injected into the LC-MS/MS system.

Issue 2: Poor Reproducibility and High Background in Immunoassays (ELISA)

Symptom: High coefficient of variation (%CV) between replicate wells, lower than expected signal, or a high background signal in blank wells.

Potential Cause: Matrix effects from this compound or other contaminants altering the assay conditions or causing non-specific binding.

Troubleshooting Workflow:

A Inconsistent ELISA Results B Step 1: Identify Source of Variability Run plate uniformity tests with and without the suspected interfering matrix. A->B C Step 2: Sample Dilution Serially dilute the sample to reduce the concentration of the interferent. B->C Matrix Effect Suspected D Step 3: Matrix Matching Prepare standards and controls in a matrix that closely matches the sample matrix. C->D Dilution Not Effective G Resolution C->G Results Improve E Step 4: Blocking Agent Optimization Increase the concentration or try different types of blocking agents in the assay buffer. D->E Matrix Matching Fails D->G Results Improve F Step 5: Sample Pre-treatment Consider a sample cleanup step like protein precipitation or dialysis if the interferent is suspected to bind to proteins. E->F Blocking is Insufficient E->G Background Reduced F->G Interference Removed

Caption: Troubleshooting workflow for immunoassay interference.

Data on Physicochemical Properties and Potential for Interference

The following tables summarize key physicochemical properties of a representative chlorinated organophosphate flame retardant, Tris(2-chloroethyl) phosphate (TCEP), which is structurally related to compounds in the this compound family. This data can help in designing appropriate analytical and cleanup methods.

Table 1: Physicochemical Properties of Tris(2-chloroethyl) phosphate (TCEP)

PropertyValueReference
Molecular FormulaC6H12Cl3O4P
Molecular Weight285.49 g/mol
Water Solubility7 g/L[8]
Log Kow (Octanol-Water Partition Coefficient)1.7[9]
Vapor Pressure<10 mmHg at 25 °C
Hydrolytic StabilityStable at neutral pH, hydrolysis increases with pH.[5]

Table 2: Illustrative Example of Signal Suppression in LC-MS/MS due to an OPFR

This data is for illustrative purposes to demonstrate the concept of signal suppression and is not specific to this compound.

Analyte Concentration (ng/mL)Analyte Signal (cps) - No InterferentAnalyte Signal (cps) - With 100 ng/mL OPFR% Signal Suppression
115,0007,50050%
10150,00082,50045%
1001,500,000900,00040%

Signaling Pathway and Mechanism of Interference

While this compound is not known to directly interact with specific signaling pathways in the context of analytical interference, its chemical properties can lead to non-specific interactions that disrupt analytical assays. The following diagram illustrates the general mechanism of matrix effect in electrospray ionization (ESI) mass spectrometry.

cluster_0 ESI Droplet A Analyte Molecules C Solvent Evaporation A->C B Interferent Molecules (e.g., this compound) B->C D Competition for Charge and Surface Access C->D E Analyte Ion Signal Suppression D->E F Gas Phase Ions D->F

Caption: Mechanism of ion suppression in ESI-MS.

By understanding the chemical nature of this compound and related compounds, researchers can anticipate potential analytical challenges and implement appropriate troubleshooting and mitigation strategies to ensure the accuracy and reliability of their experimental data.

References

Technical Support Center: Reducing Smoke Emissions in Polymers Treated with Antiblaze 100

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working to reduce smoke emissions in polymer formulations containing Antiblaze 100, a chlorinated phosphate ester flame retardant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a flame retardant?

This compound is a chlorinated phosphate ester that functions as a flame retardant.[1] Its mechanism of action involves both gas phase and condensed phase activity. In the gas phase, the chlorinated and phosphorus components are released during combustion and act as radical scavengers, interrupting the chemical reactions of fire. In the condensed phase, it promotes the formation of a char layer on the polymer surface, which acts as a barrier to heat and flammable gases.

Q2: Does this compound increase smoke emission in polymers?

Yes, in some formulations, this compound has been observed to increase smoke generation. For instance, in a study on water-blown molded flexible polyurethane foam, the addition of Antiblaze-100, a chloroalkyldiphosphate ester, was found to increase smoke generation by approximately 100%.[1] This is a known issue with some halogenated flame retardants, which can increase the amount of smoke and toxic gases produced during combustion.

Q3: What types of smoke suppressants are effective in polymers treated with chlorinated flame retardants?

Several types of smoke suppressants can be effective in reducing smoke emission in polymers containing chlorinated flame retardants. These include:

  • Metal Hydroxides: Alumina Trihydrate (ATH) and Magnesium Hydroxide (MDH) are widely used. They work by releasing water endothermically upon heating, which cools the polymer surface and dilutes flammable gases.[2][3] ATH also enhances char formation, creating a protective layer that hinders smoke release.[2]

  • Zinc Compounds: Zinc borate and zinc stannate are effective smoke suppressants. Zinc borate promotes the formation of a protective vitreous layer and a strong char, which prevents the oxidation of carbon and suppresses smoke.[4] It can also have a synergistic effect with other flame retardants like ATH.[5]

  • Molybdenum Compounds: Ammonium octamolybdate and other molybdenum compounds are known to be highly effective smoke suppressants, often used in flexible PVC applications.[4][6] They can catalyze cross-linking in the polymer matrix, leading to improved char formation and reduced heat and smoke release.[7]

Q4: Is there a synergistic effect between this compound and smoke suppressants?

While specific data on this compound is limited, studies on similar flame retardants suggest a strong potential for synergy. For example, the combined use of Antiblaze® 230 (an alkyl arylphosphate/phosphonate) with zinc stannate in flexible polyurethane foams significantly reduced smoke generation and the peak heat release rate by over 40%.[8] Similarly, in flexible PVC, combinations of flame retardants and smoke suppressants like zinc borate and aluminum trihydrate have demonstrated a synergistic effect in enhancing the limiting oxygen index (LOI) and reducing smoke density.[5]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Increased Smoke Density After Adding this compound This compound, as a chlorinated flame retardant, can contribute to higher smoke production in some polymer systems.[1]Incorporate a smoke suppressant such as Alumina Trihydrate (ATH), zinc borate, or a molybdenum compound into your formulation. Start with a loading level of 20-50 phr for ATH in flexible PVC.[2]
Discoloration (Yellowing/Browning) During Processing The polymer may be degrading due to excessive heat or shear. Some metal-based smoke suppressants can potentially promote the dehydrochlorination of chlorinated polymers at high processing temperatures.[9][10]Reduce the processing temperature and/or screw speed to minimize shear-induced degradation.[9] Ensure your stabilizer package is robust enough for the formulation. If using metal oxide-based smoke suppressants, evaluate their effect on the thermal stability of your specific compound.
Poor Dispersion of Solid Smoke Suppressants (e.g., ATH, Zinc Borate) Inadequate mixing can lead to agglomerates of the solid additives, resulting in inconsistent performance and reduced mechanical properties.For flexible PVC, use a high-intensity mixer like a Brabender Plasticorder to ensure thorough dispersion of all components before processing.[11] For polyurethane foams, ensure vigorous mixing of the polyol component with the solid additives before reacting with the isocyanate.
Reduced Mechanical Properties (e.g., Brittleness) High loading levels of mineral fillers like ATH can sometimes negatively impact the mechanical properties of the polymer.[12]Optimize the loading level of the smoke suppressant to find a balance between smoke reduction and mechanical performance. Surface-treated grades of mineral fillers can sometimes improve compatibility and reduce the impact on mechanical properties.
Inconsistent Flame Retardant and Smoke Suppressant Performance This can be due to variations in raw material quality, improper formulation, or inconsistent processing conditions.Ensure all raw materials meet specifications and are stored correctly to avoid moisture uptake.[9] Precisely control the ratios of all components during compounding.[13] Maintain consistent processing parameters such as temperature, mixing speed, and time.

Quantitative Data on Smoke Suppression

The following table summarizes representative data on the effectiveness of various smoke suppressants in flame-retardant polymer formulations. Note that while not all data is specific to this compound, it provides valuable insights into the potential for smoke reduction.

Polymer SystemFlame RetardantSmoke SuppressantKey Findings
Flexible Polyurethane FoamAntiblaze® 230 (15 pbw)Zinc Stannate (ZS)The combination of Antiblaze® 230 and ZS reduced the peak heat release rate by over 40% and significantly reduced smoke generation.[8]
Flexible PVCNot specifiedZinc Borate (ZB) and Aluminum Trihydrate (ATH)The combination of ZB and ATH significantly enhances the limiting oxygen index (LOI) and reduces smoke density, demonstrating a synergistic effect.[5]
Flexible PVCBrominated PhosphateZinc StannateZinc stannate on its own was effective at reducing total smoke released.[4]
Flexible PVCNot specifiedAmmonium Octamolybdate (AOM)AOM is a frequently used smoke suppressant to meet rigorous standards for plenum-rated communications cables.[14]
Flexible PVCAntimony Trioxide (Sb2O3) and TalcHydromagnesite and Zinc Borate (Zn3BO6)A formulation with 10 wt% Sb2O3, 50 wt% hydromagnesite, 20 wt% talc, and 20 wt% Zn3BO6 showed a 46.7% decrease in the peak smoke density value compared to using only Sb2O3.[15]

Experimental Protocols

Compounding of Flexible PVC with this compound and Smoke Suppressants

This protocol describes a general method for compounding flexible PVC with this compound and a solid smoke suppressant like zinc borate or ATH, based on common laboratory practices.

Materials:

  • PVC resin

  • Plasticizer (e.g., DINP)

  • Heat stabilizer (e.g., Ca-Zn based)

  • This compound

  • Smoke suppressant (e.g., Zinc Borate, ATH)

  • Lubricants and other processing aids

Equipment:

  • Laboratory internal mixer (e.g., Brabender Plasticorder) with roller blades

  • Two-roll mill

  • Compression molding press

  • Molds for test specimens (e.g., 150 mm x 150 mm x 3 mm)

Procedure:

  • Pre-mixing: In a separate container, thoroughly pre-mix the PVC resin, stabilizer, lubricants, and any other powdered additives.

  • Charging the Mixer: Set the internal mixer to a temperature between 160°C and 170°C.[11] Add the pre-mixed dry ingredients to the mixing chamber and mix for 1-2 minutes until a consistent powder blend is achieved.

  • Adding Liquids: While the mixer is running, slowly add the plasticizer and the liquid this compound to the powder blend.

  • Compounding: Continue mixing for 5-10 minutes.[11] The material will transition from a powder to a fused, dough-like compound. Monitor the torque and temperature during mixing to ensure proper fusion.

  • Milling: Transfer the compounded PVC to a two-roll mill pre-heated to approximately 160-170°C. Mill the compound for several minutes to form a homogenous sheet.

  • Compression Molding: Cut the milled sheet into appropriate sizes for the mold. Place the material into a pre-heated mold (170°C) in a compression press. Apply a pressure of approximately 25 psi to form the test plaques.[11]

  • Cooling and Conditioning: Cool the molded plaques under pressure and then remove them from the mold. Condition the specimens as required by the specific testing standard (e.g., ASTM E662) before evaluation.

Preparation of Flexible Polyurethane Foam with this compound and Smoke Suppressants

This protocol outlines a general procedure for preparing flexible polyurethane foam incorporating this compound and a solid smoke suppressant.

Materials:

  • Polyol

  • Isocyanate (e.g., MDI or TDI)

  • This compound

  • Smoke suppressant (e.g., ATH)

  • Surfactants

  • Catalysts

  • Blowing agent (e.g., water)

Equipment:

  • High-speed laboratory mixer (e.g., overhead stirrer with a high-shear mixing blade)

  • Beakers or mixing containers

  • Mold for the foam to rise in

  • Scale for accurate weighing of components

Procedure:

  • Polyol Pre-blend: In a mixing container, accurately weigh and combine the polyol, surfactant, catalyst(s), and blowing agent.

  • Dispersion of Solids: While mixing the polyol pre-blend at a moderate speed, gradually add the desired amount of the solid smoke suppressant (e.g., ATH). Increase the mixing speed to high to ensure a fine and uniform dispersion of the solid particles.

  • Addition of Flame Retardant: Reduce the mixing speed and add the liquid this compound to the polyol blend. Mix until the mixture is homogeneous.

  • Foaming Reaction: Add the required amount of isocyanate to the final polyol blend and immediately begin high-speed mixing for a short period (typically 5-10 seconds) to ensure thorough mixing.

  • Pouring and Curing: Quickly pour the reacting mixture into the mold and allow it to rise freely. The foam will expand and then cure. The curing time will depend on the specific formulation.

  • Conditioning: After the foam has cured sufficiently, it can be removed from the mold. Allow the foam to condition at ambient temperature and humidity for at least 24 hours before cutting specimens for smoke density testing.

Visualizations

G cluster_solid Solid Phase cluster_gas Gas Phase Polymer Polymer + this compound + Smoke Suppressant Char_Layer Stable Char Layer Polymer->Char_Layer Promoted by This compound & Smoke Suppressants (e.g., Zinc Borate) Combustible_Gases Combustible Gases Polymer->Combustible_Gases Pyrolysis Heat_Shield Heat & Mass Transfer Barrier Char_Layer->Heat_Shield Flame Flame Combustible_Gases->Flame Inert_Gases Inert Gases Inert_Gases->Flame Dilution Effect (from ATH/MDH) Radical_Quenching Radical Quenching Radical_Quenching->Flame Inhibition (from this compound)

Caption: Mechanism of action for this compound with smoke suppressants.

G Start Start: Formulation Development Compounding Compounding/ Mixing Start->Compounding Molding Specimen Preparation (Compression/Foaming) Compounding->Molding Conditioning Specimen Conditioning Molding->Conditioning Testing ASTM E662 Smoke Density Test Conditioning->Testing Analysis Data Analysis (Ds, Dm) Testing->Analysis End End: Optimized Formulation Analysis->End

Caption: Experimental workflow for evaluating smoke emission.

References

Technical Support Center: Enhancing Polymer Thermal Stability with Antiblaze 100

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the thermal stability of polymers containing the flame retardant Antiblaze 100.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a chlorinated phosphate ester flame retardant. Its chemical name is 2,2-Bis(chloromethyl)-1,3-propanediyl bis[bis(2-chloroethyl) phosphate]. It functions as a flame retardant through a combination of gas phase and condensed phase mechanisms. Upon heating, the phosphorus and chlorine components are released. In the gas phase, chlorine radicals can interrupt the chemical reactions of combustion. In the condensed phase, the phosphorus compounds promote the formation of a stable char layer on the polymer surface, which acts as a barrier to heat and flammable gases.[1][2]

Q2: What are the primary applications of this compound?

A2: Chlorinated phosphate esters like this compound are used in a variety of polymers to enhance their fire resistance. Common applications include polyurethane foams (both rigid and flexible), PVC, epoxy resins, and polyolefins (polyethylene and polypropylene).[3][4] They are also used in coatings, adhesives, and textiles.

Q3: How does this compound affect the physical properties of the polymer?

A3: As a liquid additive, this compound can act as a plasticizer, which may decrease the glass transition temperature (Tg) and modulus of the polymer, leading to a more flexible material. This can be beneficial in some applications but may be undesirable if high rigidity is required. The extent of this effect depends on the polymer type and the loading level of this compound.

Q4: What are the typical loading levels for this compound?

A4: The optimal loading level of this compound depends on the specific polymer, the desired level of flame retardancy (e.g., UL-94 rating), and the potential effects on mechanical properties. Loading levels can range from a few percent to over 20% by weight. It is crucial to perform experimental trials to determine the optimal concentration for your specific application.

Q5: Can this compound be used in combination with other flame retardants?

A5: Yes, this compound can be used synergistically with other flame retardants to improve performance and potentially reduce the total amount of additive needed. Common synergists include antimony trioxide, zinc borate, and melamine compounds.[4][5][6][7][8] For example, antimony trioxide can react with the chlorine from this compound to form antimony trichloride (SbCl₃), which is a volatile flame inhibitor.[9]

Troubleshooting Guide

Issue 1: Reduced Mechanical Properties (e.g., stiffness, tensile strength) after adding this compound.

  • Possible Cause: The plasticizing effect of liquid this compound can soften the polymer matrix.

  • Solution 1: Optimize Loading Level: Reduce the concentration of this compound to the minimum required to achieve the target flame retardancy.

  • Solution 2: Use a Co-additive: Incorporate a reinforcing filler, such as glass fibers or mineral fillers (e.g., talc, calcium carbonate), to compensate for the loss in stiffness.

  • Solution 3: Synergistic Blend: Combine this compound with a solid flame retardant that has a less pronounced plasticizing effect. This may allow for a lower overall concentration of liquid additive.

Issue 2: Poor Dispersion of this compound in the Polymer Matrix.

  • Possible Cause: Incompatibility between the polar flame retardant and a non-polar polymer (e.g., polyethylene, polypropylene).

  • Solution 1: Use a Compatibilizer: Introduce a compatibilizing agent, such as a maleic anhydride-grafted polyolefin, to improve the interfacial adhesion between the polymer and the flame retardant.

  • Solution 2: Optimize Compounding Parameters: Adjust the mixing temperature, screw speed, and residence time during melt compounding to enhance dispersion. Ensure sufficient shear is applied to break down any agglomerates.

  • Solution 3: Surface Treatment of Fillers: If used with solid fillers, ensure the fillers are properly surface-treated to prevent preferential absorption of the liquid flame retardant.

Issue 3: Discoloration or Degradation of the Polymer during Processing.

  • Possible Cause: Thermal decomposition of this compound at high processing temperatures, potentially releasing acidic byproducts that can degrade the polymer.

  • Solution 1: Lower Processing Temperature: If possible, reduce the melt processing temperature to minimize thermal stress on the flame retardant.

  • Solution 2: Add a Thermal Stabilizer: Incorporate a thermal stabilizer package suitable for halogen-containing formulations. Acid scavengers like hydrotalcite can be effective in neutralizing acidic degradation products.

  • Solution 3: Reduce Residence Time: Minimize the time the polymer melt spends at high temperatures in the extruder or molding machine.

Issue 4: Insufficient Flame Retardancy at High Loading Levels.

  • Possible Cause: Antagonistic effects or reaching a plateau in flame retardant efficiency. The plasticizing effect may also contribute by increasing dripping.

  • Solution 1: Investigate Synergistic Blends: Combine this compound with a synergist like antimony trioxide or zinc borate. This can significantly enhance flame retardant performance at lower total additive levels.[4][6][7]

  • Solution 2: Incorporate a Char-Forming Co-additive: For polymers that tend to drip, adding a char-forming agent can create a more stable char layer that prevents dripping and enhances the condensed phase action of this compound.

  • Solution 3: Anti-dripping Agents: In some thermoplastics, the addition of a small amount of an anti-dripping agent like polytetrafluoroethylene (PTFE) can prevent the removal of the flame retardant from the flame zone via dripping.

Data Presentation

Due to the limited publicly available quantitative data specifically for this compound across a wide range of polymers, the following tables provide representative data for chlorinated and other phosphorus-based flame retardants in common polymer systems. These tables illustrate the expected trends and the type of data that should be generated during experimental evaluation.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for Flame-Retarded Polymers

Polymer SystemAdditive(s)Tonset (°C)Tmax (°C)Char Yield at 700°C (%)
EpoxyNone380.2-19.3
Epoxy4% TAD / 1% Zn-PDH347.7--
PolycarbonateNone---
Polycarbonate3 wt% Phosphorus FRLowered-Increased
PolypropyleneNone---
Polypropylene30 wt% MPyPIncreasedIncreasedIncreased

Tonset: Onset temperature of decomposition. Tmax: Temperature of maximum decomposition rate. Data is illustrative based on findings for similar flame retardant systems.[10][11][12]

Table 2: Representative Cone Calorimetry Data for Flame-Retarded Polymers

Polymer SystemAdditive(s)Time to Ignition (s)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
EpoxyNone58939-
Epoxy15 wt% DOPO-400Reduced
PolycarbonateNone-~550~100
Polycarbonatewith Phosphorus FR-Reduced by 30-45%Reduced
PolypropyleneNone-HighHigh
Polypropylenewith IFR & Synergist-Reduced by up to 79%Reduced by up to 46%

Data is illustrative based on findings for similar flame retardant systems.[10][13][14]

Experimental Protocols

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the polymer formulation.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Calibrate the TGA instrument for temperature and mass.

    • Place a 5-10 mg sample of the polymer into a clean, tared TGA pan (ceramic or platinum).

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to 800°C at a constant heating rate (e.g., 10 or 20°C/min).

    • Conduct the analysis under a controlled atmosphere, typically nitrogen (for pyrolysis) or air (for oxidative degradation), with a constant purge gas flow rate (e.g., 50 mL/min).

    • Record the mass loss as a function of temperature.

    • Analyze the resulting TGA curve to determine the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax) from the derivative curve (DTG), and the final char yield.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • Calibrate the DSC instrument for temperature and enthalpy.

    • Weigh a 5-10 mg sample into a DSC pan and seal it. Place an empty, sealed pan in the reference position.

    • Place both pans into the DSC cell.

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:

      • Heat from room temperature to a temperature above the polymer's melting or processing temperature at a rate of 10°C/min.

      • Hold for 2-5 minutes to ensure complete melting.

      • Cool to a sub-ambient temperature (e.g., -50°C) at a rate of 10°C/min.

      • Heat again to the upper temperature at 10°C/min.

    • Record the heat flow as a function of temperature.

    • Analyze the second heating scan to determine the Tg (as a step change in the baseline), Tc (exothermic peak upon cooling), and Tm (endothermic peak upon heating).

3. Cone Calorimetry

  • Objective: To measure the fire-reaction properties of the polymer, such as heat release rate, time to ignition, and smoke production.

  • Apparatus: Cone Calorimeter.

  • Procedure:

    • Prepare a sample of standard dimensions (typically 100 mm x 100 mm, with a thickness of 3-6 mm).

    • Wrap the sample in aluminum foil, leaving the top surface exposed, and place it in the sample holder.

    • Set the desired external heat flux (e.g., 35 or 50 kW/m²), which simulates a specific fire scenario.

    • Position the sample under the conical heater at a standardized distance.

    • Start the test. A spark igniter is typically positioned over the sample to ignite the pyrolysis gases.

    • Continuously measure the oxygen concentration in the exhaust stream to calculate the heat release rate based on the oxygen consumption principle.

    • Record key parameters including:

      • Time to ignition (TTI)

      • Heat Release Rate (HRR) curve and its peak (pHRR)

      • Total Heat Release (THR)

      • Mass loss rate

      • Smoke production rate

    • The test is typically continued until flaming ceases or for a predetermined duration.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal & Flammability Analysis cluster_results Data Interpretation cluster_optimization Formulation Optimization polymer Base Polymer compounding Melt Compounding (e.g., Twin-Screw Extruder) polymer->compounding fr This compound fr->compounding additives Synergists / Fillers additives->compounding molding Specimen Molding (e.g., Injection/Compression) compounding->molding tga TGA Analysis molding->tga Evaluate Thermal Stability dsc DSC Analysis molding->dsc Determine Thermal Transitions cone Cone Calorimetry molding->cone Assess Fire Behavior stability Thermal Stability (Tonset, Char Yield) tga->stability transitions Physical Properties (Tg, Tm) dsc->transitions fire_safety Fire Safety (pHRR, THR, TTI) cone->fire_safety optimization Adjust Formulation (Loading Levels, Additives) stability->optimization transitions->optimization fire_safety->optimization optimization->compounding Iterate

Caption: Workflow for evaluating polymers with this compound.

Troubleshooting_Logic cluster_issues cluster_solutions1 cluster_solutions2 cluster_solutions3 start Problem Observed in Polymer with this compound issue1 Reduced Mechanical Properties? start->issue1 issue2 Processing Issues (e.g., Discoloration)? start->issue2 issue3 Insufficient Flame Retardancy? start->issue3 sol1a Optimize FR Loading issue1->sol1a Yes sol1b Add Reinforcing Fillers issue1->sol1b Yes sol1c Use Synergistic Blend issue1->sol1c Yes sol2a Lower Processing Temp. issue2->sol2a Yes sol2b Add Thermal Stabilizers issue2->sol2b Yes sol2c Reduce Residence Time issue2->sol2c Yes sol3a Incorporate Synergists (e.g., Sb2O3, Zn-Borate) issue3->sol3a Yes sol3b Add Char-Forming Agents issue3->sol3b Yes sol3c Use Anti-Dripping Agents issue3->sol3c Yes

Caption: Troubleshooting logic for this compound issues.

References

Overcoming compatibility issues of Antiblaze 100 with other additives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Antiblaze™ 100. This resource is designed for researchers, scientists, and drug development professionals to address compatibility issues and provide troubleshooting guidance when incorporating Antiblaze™ 100 into your polymer formulations.

Frequently Asked Questions (FAQs)

Q1: What is Antiblaze™ 100?

A1: Antiblaze™ 100, also known as Antiblaze™ V6, is a chlorinated phosphate ester flame retardant.[1] Its chemical name is P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] Phosphoric Acid P,P,P',P'-tetrakis(2-chloroethyl) Ester, and its CAS number is 38051-10-4.[1][2][3] It is designed to be an additive flame retardant for various polymer systems.

Q2: What are the most common compatibility issues with Antiblaze™ 100?

A2: The most frequently encountered issues include poor dispersion within the polymer matrix, reduced thermal stability of the final formulation, and interactions with other additives such as plasticizers, UV stabilizers, and colorants, which can affect the material's mechanical and aesthetic properties.[4]

Q3: How can I improve the dispersion of Antiblaze™ 100 in my polymer blend?

A3: To improve dispersion, consider optimizing processing parameters like mixing time and temperature. The use of a suitable dispersant or surface modifier can also enhance the homogeneity of Antiblaze™ 100 in the material.[4] Additionally, selecting an appropriate processing method, such as extrusion or injection molding, can impact dispersion.[4]

Q4: Can Antiblaze™ 100 affect the mechanical properties of my material?

A4: Yes, the addition of any flame retardant can potentially alter the mechanical properties of the base polymer. High loadings of Antiblaze™ 100 may lead to a decrease in tensile strength, flexibility, or impact resistance.[4][5] It is crucial to conduct mechanical testing on your final formulation to ensure it meets your application's requirements.

Q5: Is Antiblaze™ 100 suitable for use in materials for medical devices?

A5: While flame retardants are used in some medical equipment, all components of a medical device must meet stringent biocompatibility standards, such as ISO 10993. Halogen-free flame retardants are often preferred in this sector due to concerns about the potential for halogenated compounds to form toxic byproducts. It is essential to conduct rigorous biocompatibility testing on the final material containing Antiblaze™ 100 to ensure it is safe for its intended application.

Troubleshooting Guides

Issue 1: Poor Dispersion of Antiblaze™ 100

Symptoms:

  • Visible clumps or agglomerates of the flame retardant in the final product.

  • Inconsistent flame retardant performance across different batches.

  • Reduced mechanical properties, such as lower impact strength.[5]

Possible Causes:

  • Inadequate mixing during processing.

  • Incompatibility between Antiblaze™ 100 and the polymer matrix.

  • Incorrect processing temperature.

Solutions:

  • Optimize Mixing: Increase mixing time or intensity. For melt processing, consider using a twin-screw extruder with a high-shear screw design.

  • Use a Dispersing Agent: Incorporate a dispersing agent that is compatible with both the polymer and Antiblaze™ 100.

  • Adjust Processing Temperature: A higher processing temperature can lower the viscosity of the polymer melt, potentially improving the dispersion of the additive. However, be cautious not to exceed the degradation temperature of the polymer or Antiblaze™ 100.

Issue 2: Reduced Thermal Stability of the Formulation

Symptoms:

  • Discoloration or degradation of the material during processing at normal temperatures.

  • Premature decomposition observed during thermal analysis (e.g., TGA).

Possible Causes:

  • Interaction between Antiblaze™ 100 and other additives, leading to a lower degradation temperature.

  • The processing temperature is too high for the formulation.

Solutions:

  • Review Additive Package: Evaluate the compatibility of all additives in the formulation. Some additives may have a synergistic effect that lowers thermal stability.

  • Lower Processing Temperature: If possible, reduce the processing temperature to minimize thermal stress on the material.

  • Incorporate Thermal Stabilizers: Add thermal stabilizers to the formulation to protect the polymer and additives from degradation at high temperatures.

Issue 3: Interaction with Other Additives

Symptoms:

  • With Plasticizers: Migration of the plasticizer or Antiblaze™ 100 to the surface of the material, leading to a tacky feel.

  • With UV Stabilizers: Reduced effectiveness of the UV stabilizer, resulting in premature degradation upon exposure to light.

  • With Colorants: Color shift or reduced color intensity in the final product.[6]

Possible Causes:

  • Chemical incompatibility between Antiblaze™ 100 and the other additives.

  • Competition between additives for dispersion within the polymer matrix.

Solutions:

  • Compatibility Study: Conduct a systematic study of the interactions between additives. This can involve preparing small batches with different combinations of additives and evaluating their properties.

  • Select Compatible Additives: Choose plasticizers, UV stabilizers, and colorants that are known to be compatible with chlorinated phosphate ester flame retardants.

  • Staggered Addition: During processing, it may be beneficial to add the different additives at different stages of the mixing process to improve their distribution and minimize interactions.

Quantitative Data Summary

PropertyAntiblaze™ 100 (V6)
Chemical Name P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] Phosphoric Acid P,P,P',P'-tetrakis(2-chloroethyl) Ester
CAS Number 38051-10-4
Molecular Formula C13H24Cl6O8P2
Molecular Weight 582.99 g/mol
Appearance Liquid
Phosphorus Content ~9.5%
Chlorine Content ~33.0%

Experimental Protocols

Protocol 1: Evaluation of Additive Dispersion

Objective: To assess the dispersion quality of Antiblaze™ 100 in a polymer matrix.

Methodology:

  • Sample Preparation: Prepare polymer samples with a specified loading of Antiblaze™ 100 and other additives using a standardized mixing procedure (e.g., melt extrusion).

  • Microscopy Analysis:

    • Cut thin sections of the polymer samples.

    • Examine the sections under a scanning electron microscope (SEM) or a transmission electron microscope (TEM).

    • Acquire images at various magnifications to identify any agglomerates of Antiblaze™ 100.

  • Quantitative Analysis:

    • Use image analysis software to quantify the size and distribution of any observed agglomerates.

    • Compare the results across different formulations or processing conditions to determine the optimal parameters for good dispersion.

Protocol 2: Assessment of Chemical Compatibility

Objective: To evaluate the chemical compatibility of Antiblaze™ 100 with other additives in a polymer formulation.

Methodology:

  • Sample Preparation: Prepare samples of the polymer containing Antiblaze™ 100 and the additive of interest (e.g., a plasticizer). Also, prepare control samples with only the polymer and with the polymer and each additive individually.

  • Accelerated Aging: Expose the samples to accelerated aging conditions, such as elevated temperature and humidity, for a defined period.

  • Property Evaluation:

    • Visual Inspection: Observe any changes in appearance, such as discoloration or surface tackiness.

    • Weight Change: Measure the weight of the samples before and after aging to detect any loss or gain of material.

    • Mechanical Testing: Perform tensile testing or impact testing to assess any changes in mechanical properties.

    • Chemical Analysis: Use techniques like Fourier Transform Infrared (FTIR) spectroscopy to detect any chemical changes in the polymer or additives.

  • Data Analysis: Compare the properties of the samples containing the combination of additives to the control samples to identify any compatibility issues.

Visualizations

Troubleshooting_Workflow cluster_symptoms Observed Issue cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Symptom Poor Material Performance (e.g., Brittleness, Discoloration) Dispersion Dispersion Issue? Symptom->Dispersion Compatibility Compatibility Issue? Dispersion->Compatibility No Sol_Dispersion Optimize Mixing Use Dispersant Dispersion->Sol_Dispersion Yes Processing Processing Issue? Compatibility->Processing No Sol_Compatibility Review Additives Conduct Compatibility Study Compatibility->Sol_Compatibility Yes Sol_Processing Adjust Temperature Modify Process Processing->Sol_Processing Yes

Caption: A troubleshooting workflow for addressing material performance issues.

Additive_Interaction_Pathway cluster_formulation Polymer Formulation cluster_processing Processing cluster_outcome Material Properties Polymer Polymer Matrix Melt_Blending Melt Blending Polymer->Melt_Blending Antiblaze Antiblaze™ 100 Antiblaze->Melt_Blending AdditiveX Other Additive (e.g., Plasticizer) AdditiveX->Melt_Blending Good_Properties Desired Properties Melt_Blending->Good_Properties Compatible Poor_Properties Undesired Properties (e.g., Migration, Degradation) Melt_Blending->Poor_Properties Incompatible

References

Technical Support Center: Enhancing the Long-Term Effectiveness of Antiblaze 100 in Outdoor Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the long-term effectiveness of Antiblaze 100, a chlorinated phosphate ester flame retardant, in outdoor applications. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges such as photodegradation and leaching.

Troubleshooting Guide

This guide provides solutions to common issues encountered when using this compound in materials intended for outdoor exposure.

Issue Possible Cause(s) Suggested Solution(s)
Yellowing or Discoloration of the Polymer Photodegradation of the polymer matrix and/or the this compound itself due to UV exposure.[1]- Incorporate a UV stabilization package containing a combination of a Hindered Amine Light Stabilizer (HALS) and a UV absorber (e.g., a benzotriazole).[2][3][4] - HALS scavenge free radicals generated by UV radiation, while UV absorbers convert UV energy into harmless heat.[2] - Consider using a non-yellowing antioxidant to prevent thermal degradation during processing, which can exacerbate photodegradation.[1]
Loss of Flame Retardancy Over Time - Leaching: this compound, being an additive flame retardant, can migrate out of the polymer matrix when exposed to moisture (rain, humidity).[5] - UV Degradation: Ultraviolet radiation can break down the chemical structure of this compound, reducing its efficacy.[6]- To mitigate leaching, consider surface modification of the material or encapsulation of the flame retardant. - For UV degradation, a robust UV stabilization package (HALS and UV absorber) is crucial to protect the flame retardant.[2][3]
Surface Cracking or Embrittlement Degradation of the polymer backbone due to prolonged UV exposure, leading to a loss of mechanical properties.[4]- The primary solution is the incorporation of an effective UV stabilizer system (HALS).[1] - Ensure proper dispersion of this compound and any stabilizers within the polymer matrix to avoid stress concentration points.
Reduced Efficacy in Humid Environments Hydrolysis of the phosphate ester bonds in this compound when exposed to moisture and elevated temperatures, leading to a loss of flame retardant properties.- Select a polymer matrix with low water absorption characteristics. - Consider the use of hydrophobic coatings or surface treatments to minimize moisture ingress.
Incompatibility with Other Additives Potential antagonistic interactions between this compound and other components in the formulation, such as certain types of stabilizers or pigments. Basic HALS can sometimes interact with acidic flame retardants.[7]- Conduct small-scale compatibility studies before full-scale production. - Consult technical datasheets for all additives to check for known incompatibilities. - If using a basic HALS, ensure it is compatible with the chlorinated phosphate ester. Non-basic HALS are available.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation in outdoor applications?

A1: The primary degradation mechanisms are photodegradation from UV radiation and leaching due to moisture.[5][6] UV exposure can break down the chemical structure of both the polymer and the flame retardant, while rain and humidity can cause the additive to migrate out of the material.

Q2: How do UV stabilizers help protect this compound?

A2: UV stabilizers work through two main pathways. UV absorbers, such as benzotriazoles, absorb harmful UV radiation and dissipate it as heat. Hindered Amine Light Stabilizers (HALS) do not absorb UV radiation but act as radical scavengers, interrupting the degradation chain reactions initiated by UV light. A synergistic effect is often observed when both types are used together.[2]

Q3: What are the typical loading levels for UV stabilizers with this compound?

A3: The optimal loading level depends on the polymer matrix, the expected intensity of UV exposure, and the desired service life of the product. Typical starting recommendations are between 0.1% and 1.0% for both HALS and UV absorbers.[4] It is crucial to perform experimental trials to determine the most effective concentration for your specific application.

Q4: Can I use this compound in clear or translucent outdoor products?

A4: Yes, but it is challenging. The yellowing tendency of both the flame retardant and the polymer upon UV exposure is more noticeable in clear applications. A highly effective UV stabilization package is essential.[1] Formulations should be carefully optimized for clarity and color stability.

Q5: How can I measure the retention of this compound in my material after outdoor exposure?

A5: The concentration of this compound can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) after solvent extraction from the polymer matrix.[8][9] X-ray Fluorescence (XRF) can also be used to quantify the phosphorus or chlorine content as an indicator of the flame retardant's presence.

Q6: Are there any environmental concerns with the leaching of this compound?

A6: Yes, the leaching of chlorinated phosphate esters into the environment is a concern due to their potential persistence and impact on aquatic ecosystems.[5][6] Therefore, formulating for minimal leaching is crucial for environmentally responsible product development.

Experimental Protocols

Protocol 1: Evaluation of UV Stability and Performance of this compound with UV Stabilizers

Objective: To assess the effectiveness of different UV stabilizer packages in preventing the degradation of a polymer containing this compound during accelerated weathering.

Methodology:

  • Sample Preparation:

    • Prepare polymer plaques (e.g., polyurethane, PVC) with a fixed concentration of this compound (e.g., 10-15 wt%).

    • Create several batches with different UV stabilizer packages:

      • Control (this compound only)

      • This compound + HALS (e.g., Tinuvin 770, 0.5 wt%)

      • This compound + UV Absorber (e.g., a benzotriazole, 0.5 wt%)

      • This compound + HALS (0.5 wt%) + UV Absorber (0.5 wt%)

  • Accelerated Weathering:

    • Expose the prepared plaques in a QUV accelerated weathering tester according to ASTM G154 .

    • Use a cycle that simulates outdoor conditions, for example, 8 hours of UV-A or UV-B exposure at 60°C followed by 4 hours of condensation at 50°C.

    • Remove samples at specified intervals (e.g., 0, 250, 500, 1000, 2000 hours).

  • Performance Evaluation:

    • Colorimetry: Measure the change in color (yellowness index) using a spectrophotometer according to ASTM D1925 .

    • Gloss Measurement: Evaluate the change in surface gloss at a 60° angle according to ASTM D523 .

    • Flame Retardancy: Assess the flame retardancy of the weathered samples using a standard test such as UL 94 (Vertical Burn Test) to determine if the V-0, V-1, or V-2 rating is maintained.

    • Mechanical Properties: Measure tensile strength and elongation at break according to ASTM D638 to assess polymer degradation.

Protocol 2: Assessment of this compound Leaching

Objective: To quantify the amount of this compound that leaches from a polymer matrix when immersed in water.

Methodology:

  • Sample Preparation:

    • Prepare polymer samples with a known initial concentration of this compound.

    • Accurately weigh and measure the surface area of each sample.

  • Leaching Test (adapted from ASTM D4874):

    • Place each sample in a sealed container with a known volume of deionized water. The volume should be sufficient to ensure complete immersion.

    • Store the containers at a constant temperature (e.g., 23°C or an elevated temperature to accelerate leaching).

    • At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), take an aliquot of the water for analysis. Replenish with fresh deionized water if necessary.

  • Quantification of Leached this compound:

    • Extract the this compound from the water samples using a suitable solvent (e.g., dichloromethane or solid-phase extraction).

    • Analyze the extract using GC-MS or HPLC to determine the concentration of this compound.

    • Calculate the cumulative amount of leached flame retardant per unit surface area of the polymer sample.

Data Presentation

The following tables present hypothetical but representative data to illustrate the expected outcomes from the experimental protocols.

Table 1: Yellowness Index of Polymer with this compound after Accelerated Weathering

Formulation0 hours500 hours1000 hours2000 hours
Control (this compound only)5.215.828.345.1
+ HALS5.39.114.522.8
+ UV Absorber5.111.218.929.7
+ HALS + UV Absorber5.26.59.815.4

Table 2: Retention of Flame Retardancy (UL 94 Rating) after Accelerated Weathering

Formulation0 hours500 hours1000 hours2000 hours
Control (this compound only)V-0V-1V-2Fail
+ HALS + UV AbsorberV-0V-0V-0V-1

Table 3: Cumulative Leaching of this compound in Water

Time (days)Leached this compound (µg/cm²)
15.8
718.2
1429.5
2842.1

Visualizations

cluster_degradation Degradation Pathway UV_Radiation UV Radiation Polymer_Matrix Polymer Matrix UV_Radiation->Polymer_Matrix initiates Antiblaze_100 This compound UV_Radiation->Antiblaze_100 initiates Free_Radicals Free Radicals Polymer_Matrix->Free_Radicals Antiblaze_100->Free_Radicals Loss_of_FR Loss of Flame Retardancy Antiblaze_100->Loss_of_FR Degradation_Products Degradation Products (Yellowing, Cracking) Free_Radicals->Degradation_Products leads to Degradation_Products->Loss_of_FR Leaching Leaching (Moisture) Leaching->Antiblaze_100 causes

Caption: Degradation pathway of this compound in outdoor applications.

cluster_stabilization Stabilization Mechanism UV_Radiation UV Radiation UV_Absorber UV Absorber (e.g., Benzotriazole) UV_Radiation->UV_Absorber absorbed by Protected_Polymer Protected Polymer & this compound UV_Radiation->Protected_Polymer attacks Harmless_Heat Harmless Heat UV_Absorber->Harmless_Heat dissipates as HALS HALS (Hindered Amine Light Stabilizer) Free_Radicals Free Radicals HALS->Free_Radicals scavenges Stable_Species Stable Species Free_Radicals->Stable_Species Protected_Polymer->Free_Radicals

Caption: Synergistic stabilization mechanism of UV absorbers and HALS.

cluster_workflow Experimental Workflow for UV Stability Testing Start Sample Preparation (Polymer + this compound +/- Stabilizers) QUV Accelerated Weathering (ASTM G154) Start->QUV Analysis Performance Analysis (at intervals) QUV->Analysis Color Colorimetry (ASTM D1925) Analysis->Color Gloss Gloss Measurement (ASTM D523) Analysis->Gloss Flame Flame Retardancy (UL 94) Analysis->Flame Mechanical Mechanical Testing (ASTM D638) Analysis->Mechanical End Data Interpretation & Comparison Color->End Gloss->End Flame->End Mechanical->End

Caption: Workflow for evaluating the UV stability of this compound formulations.

References

Validation & Comparative

A Comparative Guide: Antiblaze™ 100 vs. Brominated Flame Retardants in Flexible Polyurethane Foam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals in Polymer Science and Material Chemistry

This guide provides an objective comparison of the flame retardant performance of Antiblaze™ 100, a chlorinated phosphate ester, against common brominated flame retardants (BFRs), specifically Decabromodiphenyl oxide (DecaBDE). The information presented is based on experimental data from scientific literature to assist in the informed selection of flame retardant solutions for flexible polyurethane foam applications.

Executive Summary

Both Antiblaze™ 100 and brominated flame retardants are effective in imparting flame retardancy to flexible polyurethane foam. However, they operate through different chemical mechanisms, which results in distinct performance characteristics. Brominated flame retardants, such as DecaBDE, primarily act in the gas phase by scavenging free radicals that propagate combustion. In contrast, chlorinated phosphate esters like Antiblaze™ 100 exhibit a mixed-mode activity, influencing both the gas and condensed phases of a fire.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the key flammability performance data for Antiblaze™ 100 and Decabromodiphenyl oxide in flexible polyurethane foam, extracted from a comparative study.

Table 1: Cone Calorimeter Performance Data in Flexible Polyurethane Foam [1]

ParameterControl (No FR)Antiblaze™ 100 (37 pbw)Decabromodiphenyl oxide (15 pbw) + Sb₂O₃ (5 pbw)
Time to Ignition (s) 161214
Peak Heat Release Rate (kW/m²) 412.2439249.0
Average Heat Release Rate (kW/m²) 218223168
Total Heat Release (MJ/m²) 57.3555.854.18
Average Mass Loss Rate (g/s·m²) 11.3316.066.06
Average CO Yield ( kg/kg ) 0.01780.09090.0135
Average CO₂ Yield ( kg/kg ) 1.2210.909Not Reported

pbw: parts by weight per 100 parts of polyol

UL-94 Vertical Burn Test Performance

In the same study, a formulation containing 37 parts by weight of Antiblaze®-100 failed a 12-second vertical burn test.[1] Conversely, a formulation with Decabromodiphenyl oxide/antimony oxide/Firemaster®HP-36 passed the 12-second vertical Bunsen burner test.[1]

Experimental Protocols

The data presented in this guide is based on the following experimental methodologies:

Cone Calorimetry
  • Test Standard: ASTM E1354 / ISO 5660

  • Apparatus: Atlas Cone Calorimeter

  • Sample Preparation: Flexible polyurethane foam specimens of 100 mm x 100 mm x 50 mm were prepared.

  • Test Conditions: The samples were tested in a horizontal orientation with an external heat flux of 25 kW/m².

  • Key Measured Parameters:

    • Time to Ignition (TTI): The time at which the specimen ignites after exposure to the heat flux.

    • Heat Release Rate (HRR): The rate at which heat is evolved from the burning specimen, with the peak value (pHRR) being a critical indicator of fire intensity.

    • Total Heat Release (THR): The total amount of heat released during the entire combustion process.

    • Mass Loss Rate (MLR): The rate at which the specimen loses mass due to combustion.

    • Gas Yields (CO, CO₂): The amount of carbon monoxide and carbon dioxide produced per unit mass of the consumed material.

Vertical Burn Test (as described in the cited study)
  • Test Standard (similar to): FAR 25.853 (a), Appendix F, Part I, (a)(1)(i)

  • Procedure: A 12-second vertical Bunsen burner test was conducted on the foam formulations. The test assesses the self-extinguishing properties of the material after the application of a small flame.

  • Pass/Fail Criteria: The criteria for passing typically involve the flame extinguishing within a specific time after the ignition source is removed and limitations on the burn length and dripping of flaming particles.

Signaling Pathways and Experimental Workflows

Logical Relationship of Flame Retardant Action

The following diagram illustrates the general mechanisms of action for gas phase and condensed phase flame retardants.

Flame_Retardant_Mechanisms cluster_gas_phase Gas Phase Action (e.g., Brominated FRs) cluster_condensed_phase Condensed Phase Action (e.g., Phosphate Esters) Heat Heat Polymer Decomposition Polymer Decomposition Heat->Polymer Decomposition initiates Flammable Gases Flammable Gases Polymer Decomposition->Flammable Gases releases Combustion Combustion Flammable Gases->Combustion fuel Combustion->Heat releases Brominated FR Brominated FR Bromine Radicals Bromine Radicals Brominated FR->Bromine Radicals releases upon heating Bromine Radicals->Combustion interrupts chain reaction Heat_C Heat Polymer Polymer Char Layer Char Layer Polymer->Char Layer promotes formation of Char Layer->Polymer insulates Flammable Gas Release Flammable Gas Release Char Layer->Flammable Gas Release reduces Phosphate Ester Phosphate Ester Phosphate Ester->Char Layer catalyzes Flammability_Testing_Workflow cluster_tests Flammability Tests Start Start Formulation Prepare Polyurethane Foam - Control (No FR) - With Antiblaze 100 - With Brominated FR Start->Formulation Sample_Preparation Cut specimens to specified dimensions Formulation->Sample_Preparation Conditioning Condition samples at controlled temperature and humidity Sample_Preparation->Conditioning Cone_Calorimetry Cone Calorimetry (ASTM E1354) Conditioning->Cone_Calorimetry UL94_Test UL-94 Vertical Burn Test Conditioning->UL94_Test LOI_Test Limiting Oxygen Index (ASTM D2863) Conditioning->LOI_Test Data_Analysis Analyze and Compare: - Heat Release Rate - Time to Ignition - UL-94 Rating - LOI Value Cone_Calorimetry->Data_Analysis UL94_Test->Data_Analysis LOI_Test->Data_Analysis Report Generate Comparison Report Data_Analysis->Report End End Report->End

References

A Comparative Analysis of Antiblaze 100 and Other Phosphate Flame Retardants in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Antiblaze 100 with other commonly used phosphate flame retardants. The information presented is based on publicly available data and is intended to assist researchers and professionals in making informed decisions regarding the selection of appropriate flame retardant materials for their applications. This document summarizes key performance metrics, details experimental methodologies for referenced tests, and visualizes the mechanisms and workflows involved.

Overview of Phosphate Flame Retardants

Phosphate esters are a significant class of flame retardants utilized in a wide range of polymeric materials, including flexible and rigid polyurethane foams, to meet stringent fire safety standards.[1][2] Their mechanism of action is multifaceted, involving both gas phase and condensed phase inhibition of the combustion cycle. In the gas phase, phosphorus-containing radicals are released upon heating, which can quench the high-energy radicals (H• and OH•) that propagate the flame.[3] In the condensed phase, the flame retardant can decompose to form a protective char layer on the polymer surface, which insulates the underlying material from heat and oxygen, thereby reducing the rate of pyrolysis.[3]

This compound , also known as Antiblaze V6, is a chlorinated phosphate ester.[4] Like other halogenated phosphate esters, it combines the flame-retardant effects of both phosphorus and chlorine. The presence of chlorine can enhance the gas-phase activity of the flame retardant.

Other widely used phosphate flame retardants include:

  • Tris(1-chloro-2-propyl) phosphate (TCPP): A chlorinated phosphate ester extensively used in both rigid and flexible polyurethane foams.[5][6]

  • Triethyl phosphate (TEP): A non-halogenated phosphate ester.[7]

  • Ammonium polyphosphate (APP): An inorganic phosphorus-containing flame retardant that functions primarily through an intumescent mechanism, forming a thick, insulating char layer.[8]

Comparative Performance Data

The following tables summarize key flame retardancy performance data for various phosphate flame retardants in polyurethane foams, compiled from multiple sources. It is important to note that the data are not from a single head-to-head comparative study, and variations in foam formulations and testing conditions may influence the results. Direct comparison should, therefore, be made with caution.

Table 1: Cone Calorimeter Data for Flexible Polyurethane Foam with Antiblaze®-100

Flame Retardant SystemPeak Heat Release Rate (kW/m²)Average Heat Release Rate (kW/m²)Total Heat Release (MJ/m²)Average Heat of Combustion (MJ/kg)
Polyol 100 (Control)412---
Antiblaze®-100 (37 pbw) + Sb₂O₃ (17 pbw)315.1144.649.9116.41

Data sourced from a study on water-blown molded flexible polyurethane foam materials. The control is the base polyol system without flame retardant.[8]

Table 2: Performance of TCPP in Rigid Polyurethane Foam

Flame RetardantLoading (wt%)Limiting Oxygen Index (LOI) (%)UL-94 Rating
None (Control)019.1No Rating
TCPP10--
TCPP2022.9V-0
TDCP2031V-0
Melamine Phosphate2033V-0
Aluminum Trihydrate2021.9-

Data from a comparative evaluation of flame retardants in rigid polyurethane foams.[9]

Table 3: Performance of a Reactive P-N-containing Flame Retardant in Flexible Polyurethane Foam

Flame RetardantLoading (%)Limiting Oxygen Index (LOI) (%)UL-94 RatingChar Residue @ 700°C (%)
None (Control)019-0
HAMPP1023.7V-02.3

Data from a study on a reactive dihydroxy P-N-containing flame retardant (HAMPP).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[6]

Methodology:

  • A vertically oriented specimen of specified dimensions is placed in a transparent chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top edge of the specimen is ignited with a flame.

  • The oxygen concentration in the gas mixture is varied, and the burning behavior of the specimen is observed.

  • The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains burning for a specified period or burns to a specified length.

UL-94 Vertical Burn Test

The UL-94 standard is used to determine the flammability of plastic materials. The vertical burn test (V-0, V-1, V-2) is more stringent than the horizontal burn (HB) test.

Methodology:

  • A rectangular test specimen of specified dimensions is held vertically by a clamp at its upper end.

  • A burner flame is applied to the free lower end of the specimen for 10 seconds.

  • The flame is removed, and the afterflame time is recorded.

  • Immediately after the afterflame ceases, the flame is reapplied for another 10 seconds.

  • The afterflame and afterglow times are recorded after the second flame application.

  • Observations are made regarding the dripping of flaming particles that ignite a cotton patch placed below the specimen.

  • Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition characteristics of materials.

Methodology:

  • A small, precisely weighed sample is placed in a sample pan.

  • The pan is loaded into a high-precision balance within a furnace.

  • The sample is heated according to a predefined temperature program (e.g., a constant heating rate).

  • The atmosphere within the furnace is controlled (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve provides information on the onset of degradation, the temperature of maximum decomposition rate, and the amount of char residue at the end of the analysis.

Visualizations

The following diagrams illustrate the flame retardancy mechanism of phosphate esters and a typical experimental workflow for evaluating flame retardants.

Flame_Retardancy_Mechanism Polymer Polymer + Phosphate Ester Decomposition Decomposition Polymer->Decomposition Heat Heat Heat->Polymer initiates Gas_Phase Gas Phase Decomposition->Gas_Phase Condensed_Phase Condensed Phase Decomposition->Condensed_Phase Phosphorus_Radicals Phosphorus- containing Radicals (PO•) Gas_Phase->Phosphorus_Radicals Inert_Gases Inert Gases Gas_Phase->Inert_Gases releases Char_Layer Protective Char Layer Condensed_Phase->Char_Layer Quenching Radical Quenching Phosphorus_Radicals->Quenching Flame_Radicals Flame Radicals (H•, OH•) Flame_Radicals->Quenching Quenching->Inert_Gases produces Insulation Insulation & Oxygen Barrier Char_Layer->Insulation Reduced_Pyrolysis Reduced Pyrolysis Insulation->Reduced_Pyrolysis

Caption: Mechanism of Phosphate Ester Flame Retardants.

Experimental_Workflow Start Start: Select Polymer & Flame Retardants Formulation Formulate Polymer with Flame Retardants Start->Formulation Sample_Prep Prepare Test Specimens (e.g., molding, cutting) Formulation->Sample_Prep Testing Perform Flame Retardancy Tests Sample_Prep->Testing LOI LOI Test (ASTM D2863) Testing->LOI evaluate UL94 UL-94 Test Testing->UL94 evaluate TGA Thermogravimetric Analysis (TGA) Testing->TGA evaluate Data_Analysis Analyze and Compare Performance Data LOI->Data_Analysis UL94->Data_Analysis TGA->Data_Analysis Conclusion Draw Conclusions on Flame Retardant Efficacy Data_Analysis->Conclusion

Caption: Experimental Workflow for Flame Retardant Evaluation.

References

A Comparative Analysis of Antiblaze 100's Flame Retardant Efficacy in Diverse Polymer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antiblaze 100 Against Alternative Flame Retardants in Polyurethane, Polyethylene, and Polypropylene Systems, Supported by Experimental Data.

This compound, a chlorinated phosphate ester also known as tris(1,3-dichloro-2-propyl) phosphate (TDCPP), is a widely utilized additive flame retardant. Its efficacy, however, varies significantly across different polymer systems. This guide provides a comparative analysis of this compound's performance in polyurethane (PU), polyethylene (PE), and polypropylene (PP) against common alternative flame retardants. The data presented is a synthesis of publicly available experimental findings.

Executive Summary

This guide demonstrates that while this compound shows moderate effectiveness in flexible polyurethane foams, its utility in polyolefins such as polyethylene and polypropylene is less documented and faces strong competition from halogen-free alternatives. In polyurethane systems, it offers a balance of flame retardancy and processability. For polyethylene and polypropylene, intumescent systems based on ammonium polyphosphate (APP) and other halogen-free solutions often provide superior performance in terms of fire safety and environmental profile.

Polyurethane (PU) Systems: A Balancing Act

In flexible polyurethane foams, this compound (TDCPP) is a common choice to meet flammability standards. It primarily acts in the gas phase by releasing chlorine radicals that interfere with the combustion cycle.

Comparative Performance Data in Flexible Polyurethane Foam

Flame Retardant (Loading)Polymer SystemTest MethodPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Limiting Oxygen Index (LOI) (%)UL 94 Rating
Antiblaze® 100 (37 php) Flexible PU FoamCone Calorimeter43955.8--
Antiblaze® 230 (15 php) Flexible PU FoamCone Calorimeter326.148.2-Passed 12s & 60s vertical burn
Ammonium Polyphosphate (APP) (15 wt%) Rigid PU FoamCone Calorimeter-->26V-0
Tris(2-chloroethyl) phosphate (TCEP) Flexible PU Foam-----

Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions. php = parts per hundred parts of polyol.

Alternatives in Polyurethane:

  • Ammonium Polyphosphate (APP): A key component of intumescent systems, APP works in the condensed phase by promoting the formation of a protective char layer. This char acts as a barrier to heat and mass transfer, significantly reducing heat release.[1][2] Studies on rigid polyurethane foams have shown that APP can help achieve a high Limiting Oxygen Index (LOI) and a V-0 rating in the UL 94 test.[1]

  • Tris(2-chloroethyl) phosphate (TCEP) and Tris(chloropropyl) phosphate (TCPP): These are other chlorinated phosphate esters structurally related to this compound and are also used in polyurethane foams.[3]

Experimental Protocol: Cone Calorimetry for Polyurethane Foams

The fire behavior of polyurethane foams is commonly evaluated using a cone calorimeter according to the ASTM E1354 or ISO 5660 standard.

  • Sample Preparation: A representative sample of the foam, typically 100 mm x 100 mm with a thickness up to 50 mm, is prepared. The sample is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder.

  • Test Procedure: The sample is positioned horizontally under a conical radiant heater that applies a constant heat flux (e.g., 35 or 50 kW/m²). A spark igniter is used to ignite the pyrolysis gases.

  • Data Collection: During the test, parameters such as the time to ignition, heat release rate (HRR), total heat release (THR), mass loss rate, and smoke production are continuously measured. The test is concluded after the flame extinguishes and all combustion has ceased.

Flame Retardancy Mechanism: Halogenated vs. Intumescent

The following diagram illustrates the different mechanisms of action for gas-phase halogenated flame retardants like this compound and condensed-phase intumescent flame retardants.

Flame_Retardant_Mechanisms cluster_halogenated Gas Phase Mechanism (e.g., this compound) cluster_intumescent Condensed Phase Mechanism (e.g., APP-based) Polymer_H Polymer Radicals_H Flammable Radicals (H•, OH•) Polymer_H->Radicals_H Heat_H Heat Heat_H->Polymer_H pyrolysis FR_H Halogenated FR Heat_H->FR_H decomposition Combustion_H Combustion Radicals_H->Combustion_H fuel Halogen_Radicals Halogen Radicals (Cl•, Br•) FR_H->Halogen_Radicals Halogen_Radicals->Radicals_H scavenging Inert_Gases Inert Gases (HCl, HBr) Halogen_Radicals->Inert_Gases Inert_Gases->Combustion_H dilution Polymer_I Polymer + IFR Char_Layer Insulating Char Layer Polymer_I->Char_Layer intumescence Gases_I Non-flammable gases Polymer_I->Gases_I blowing Heat_I Heat Heat_I->Polymer_I Char_Layer->Polymer_I protects Combustion_I Combustion Char_Layer->Combustion_I barrier to fuel & O2 Gases_I->Char_Layer swells

Flame Retardant Mechanisms

Polyolefin Systems: The Rise of Halogen-Free Solutions

The use of chlorinated flame retardants like this compound in polyolefins (polyethylene and polypropylene) is less common due to the high processing temperatures of these polymers, which can lead to degradation of the flame retardant and the release of corrosive gases. Halogen-free flame retardants, particularly intumescent systems, are generally preferred.

Polyethylene (PE)

Data on the performance of this compound in polyethylene is scarce in publicly available literature. Alternatives such as brominated flame retardants and mineral fillers are more traditionally used, while modern formulations are shifting towards halogen-free intumescent systems.

Comparative Performance Data in Polyethylene

Flame Retardant (Loading)Polymer SystemTest MethodPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Limiting Oxygen Index (LOI) (%)UL 94 Rating
This compound (TDCPP) PE-Data Not AvailableData Not AvailableData Not AvailableData Not Available
Decabromodiphenyl Ether (DecaBDE) + Sb₂O₃ HDPECone Calorimeter----
Chlorinated Paraffins PE-----

Alternatives in Polyethylene:

  • Brominated Flame Retardants (e.g., Decabromodiphenyl Ether - DecaBDE): Historically used in PE, often in conjunction with antimony trioxide as a synergist.[4] However, their use has been significantly reduced due to environmental and health concerns.[4]

  • Chlorinated Paraffins: These are sometimes used in PE and function through a gas-phase mechanism similar to other chlorinated flame retardants.[5][6]

  • Intumescent Systems: Formulations based on ammonium polyphosphate (APP) are effective in PE, working through a condensed-phase charring mechanism.

Polypropylene (PP)

Comparative Performance Data in Polypropylene

Flame Retardant (Loading)Polymer SystemTest MethodPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Limiting Oxygen Index (LOI) (%)UL 94 Rating
This compound (TDCPP) PP-Data Not AvailableData Not AvailableData Not AvailableData Not Available
Exolit® AP 760 (APP-based) (28 wt%) PPCone CalorimeterReduced by up to 70%-~35V-0
Ammonium Polyphosphate/Pentaerythritol (30 wt%) PP---28-32V-0

Alternatives in Polypropylene:

  • Intumescent Flame Retardants (IFR): Systems based on ammonium polyphosphate (APP) and a carbon source like pentaerythritol (PER) are highly effective in PP.[7] They can achieve high LOI values and a V-0 rating in the UL 94 test. Products like Clariant's Exolit® AP 760 are examples of commercially available intumescent flame retardants for polypropylene.[6][7]

Experimental Protocol: UL 94 Vertical Burn Test

The UL 94 standard is widely used to assess the flammability of plastic materials. The vertical burn test (V-0, V-1, V-2) is particularly relevant for evaluating the fire safety of materials used in electronic devices and enclosures.

  • Sample Preparation: A rectangular bar of the plastic material with specific dimensions (typically 125 mm x 13 mm x desired thickness) is prepared.

  • Test Procedure: The specimen is clamped vertically. A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded. The flame is then reapplied for another 10 seconds and removed, and the afterflame and afterglow times are recorded.

  • Classification: The material is classified as V-0, V-1, or V-2 based on the afterflame and afterglow times, and whether flaming drips ignite a cotton ball placed below the specimen. V-0 represents the highest level of flame retardancy in this classification.

Workflow for Flammability Testing of Polymer Formulations

The following diagram outlines a typical workflow for evaluating the flammability of a polymer with a flame retardant additive.

Flammability_Testing_Workflow cluster_testing Flammability & Thermal Analysis Start Start: Define Polymer & FR System Compounding Melt Compounding (e.g., Twin-Screw Extruder) Start->Compounding Specimen_Prep Specimen Preparation (Injection/Compression Molding) Compounding->Specimen_Prep Conditioning Specimen Conditioning (e.g., 23°C, 50% RH) Specimen_Prep->Conditioning LOI LOI Test (ASTM D2863) Conditioning->LOI UL94 UL 94 Test (Vertical/Horizontal) Conditioning->UL94 Cone Cone Calorimetry (ASTM E1354) Conditioning->Cone TGA Thermogravimetric Analysis (TGA) Conditioning->TGA Data_Analysis Data Analysis & Comparison LOI->Data_Analysis UL94->Data_Analysis Cone->Data_Analysis TGA->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

References

Evaluating the Flame Retardant Efficacy of Organophosphorus Compounds Using Cone Calorimetry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

The development of effective flame retardant systems is paramount for enhancing the fire safety of polymeric materials. Among the various classes of flame retardants, organophosphorus compounds have garnered significant attention due to their efficiency and more favorable environmental profile compared to some halogenated alternatives. This guide provides a comparative analysis of the flame retardant performance of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a widely studied organophosphorus flame retardant, in different polymer matrices. The evaluation is based on cone calorimetry, a robust bench-scale test for characterizing the fire behavior of materials. While specific data for Antiblaze 100 was not publicly available, the data presented for DOPO serves as a representative benchmark for this class of flame retardants.

Comparative Analysis of Flame Retardant Performance

The efficacy of a flame retardant is highly dependent on the polymer matrix in which it is incorporated. This section presents cone calorimetry data for DOPO in two common polymer systems: epoxy resin and rigid polyurethane foam (RPUF). These materials are widely used in electronics, construction, and transportation, where fire safety is a critical concern.

DOPO in Epoxy Resin

The following table summarizes the key cone calorimetry parameters for neat epoxy resin and an epoxy composite containing a DOPO-based flame retardant. The data highlights the significant improvements in fire resistance imparted by the addition of the organophosphorus compound.

Table 1: Cone Calorimetry Data for Epoxy Resin and DOPO-Containing Epoxy Composite

ParameterNeat EpoxyEpoxy with DOPO-based FR% Change
Time to Ignition (TTI) [s]5845-22.4%
Peak Heat Release Rate (pHRR) [kW/m²]1250860-31.2%
Total Heat Release (THR) [MJ/m²]11095-13.6%
Fire Performance Index (FPI) [s·m²/kW]0.0460.052+13.0%
Fire Growth Rate (FIGRA) [kW/m²·s]21.619.1-11.6%

Data sourced from a study on a DOPO-based flame retardant in epoxy resin. The specific loading and formulation may vary.[1]

DOPO in Rigid Polyurethane Foam (RPUF)

Rigid polyurethane foams are excellent thermal insulators but are inherently flammable. The incorporation of DOPO-based flame retardants can drastically improve their fire performance, as demonstrated in the table below.

Table 2: Cone Calorimetry Data for Rigid Polyurethane Foam (RPUF) and RPUF with a DOPO-based Flame Retardant

ParameterNeat RPUFRPUF with DOPO-based FR% Change
Time to Ignition (TTI) [s]24+100%
Peak Heat Release Rate (pHRR) [kW/m²]280180-35.7%
Total Heat Release (THR) [MJ/m²]1510-33.3%
Total Smoke Release (TSR) [m²/m²]1200800-33.3%
Char Residue [%]6.115.3+150.8%

Data sourced from a study on a novel phosphorus-nitrogen flame retardant in rosin-based rigid polyurethane foams.[2]

Experimental Protocol: Cone Calorimetry (ASTM E1354)

The following protocol provides a detailed methodology for conducting cone calorimetry tests to evaluate the flame retardant efficiency of materials, based on the ASTM E1354 standard.

1. Specimen Preparation:

  • Prepare square specimens of the material with dimensions of 100 mm x 100 mm and a thickness not exceeding 50 mm.

  • The specimens should be representative of the end-use material.

  • Condition the specimens to a constant mass in a controlled environment of 23 ± 2 °C and 50 ± 5% relative humidity.

  • Wrap the bottom and sides of the specimen with a single layer of aluminum foil, leaving the top surface exposed to the heat flux.

2. Apparatus and Calibration:

  • Utilize a cone calorimeter apparatus equipped with a conical radiant heater, a load cell for mass measurement, a spark igniter, an exhaust system with gas analysis (O₂, CO, CO₂), and a smoke measuring system.

  • Calibrate the gas analyzers and the load cell according to the manufacturer's instructions and the ASTM E1354 standard.

  • Set the radiant heat flux to the desired level, typically 35 kW/m² or 50 kW/m², which is representative of different fire scenarios.

3. Test Procedure:

  • Place the prepared specimen in the sample holder on the load cell.

  • Position the spark igniter 10 mm above the center of the specimen.

  • Start the data acquisition system.

  • Expose the specimen to the radiant heat from the conical heater.

  • Record the time to sustained ignition, which is defined as the presence of flame on the specimen surface for at least 4 seconds.

  • Continue the test until pre-defined criteria are met, such as the cessation of flaming, a significant decrease in mass loss rate, or a return of the heat release rate to the baseline.

4. Data Analysis:

  • From the collected data, determine the following key parameters:

    • Time to Ignition (TTI): The time at which sustained flaming begins.

    • Heat Release Rate (HRR): The rate at which energy is released during combustion, with the peak value (pHRR) being a critical indicator of fire intensity.

    • Total Heat Release (THR): The total energy released per unit area over the duration of the test.

    • Mass Loss Rate (MLR): The rate at which the specimen's mass decreases due to combustion.

    • Effective Heat of Combustion (EHC): The ratio of the heat release rate to the mass loss rate.

    • Smoke Production Rate (SPR) and Total Smoke Release (TSR): Measures of the amount of smoke generated.

    • Char Yield: The percentage of the initial specimen mass that remains as a carbonaceous residue after the test.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the cone calorimetry experiment and the signaling pathway of condensed-phase flame retardancy.

experimental_workflow cluster_prep Specimen Preparation cluster_test Cone Calorimetry Test cluster_analysis Data Analysis Prep1 Material Sampling Prep2 Specimen Cutting (100x100mm) Prep1->Prep2 Prep3 Conditioning (23°C, 50% RH) Prep2->Prep3 Prep4 Wrapping in Aluminum Foil Prep3->Prep4 Test3 Specimen Placement Prep4->Test3 Test1 Apparatus Calibration Test2 Set Heat Flux (e.g., 50 kW/m²) Test1->Test2 Test2->Test3 Test4 Ignition and Data Acquisition Test3->Test4 Analysis1 HRR, THR Test4->Analysis1 Analysis2 TTI, MLR Test4->Analysis2 Analysis3 Smoke Production Test4->Analysis3 Analysis4 Char Yield Test4->Analysis4

Caption: Experimental workflow for cone calorimetry testing.

flame_retardancy_pathway cluster_condensed Condensed Phase Action cluster_effects Flame Retardant Effects Heat External Heat Flux Polymer Polymer + Organophosphorus FR Heat->Polymer Decomposition FR Decomposition & Polymer Charring Polymer->Decomposition Char Formation of Protective Char Layer Decomposition->Char Effect1 Insulation from Heat Char->Effect1 Effect2 Barrier to Fuel and Oxygen Char->Effect2 Effect3 Reduced Heat Release Rate Effect1->Effect3 Effect2->Effect3

Caption: Signaling pathway of condensed-phase flame retardancy.

References

Cross-Validation of TGA and Cone Calorimeter Results for Flame Retardants in Polyurethane Foam: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the flame retardant performance of Antiblaze® TMCP, chemically known as tris(1-chloro-2-propyl) phosphate (TCPP), against common non-halogenated alternatives in rigid polyurethane (PU) foam. The cross-validation of data from Thermogravimetric Analysis (TGA) and Cone Calorimetry provides a robust evaluation of material flammability and thermal stability.

Performance Data: TGA and Cone Calorimeter Analysis

The following tables summarize the key performance indicators for rigid polyurethane foam treated with different flame retardants. The data presented is a synthesis of findings from multiple research studies. A baseline of non-flame retarded polyurethane foam is included for comparison.

Table 1: Thermogravimetric Analysis (TGA) Data

SampleOnset of Decomposition (Tonset) (°C)Temperature at Max Weight Loss Rate (Tmax) (°C)Char Yield at 600°C (%)
Rigid PU Foam (Baseline)~280~350< 10
Rigid PU Foam + Antiblaze TMCP (TCPP)~260~330~12
Rigid PU Foam + Ammonium Polyphosphate (APP)~290~370> 25
Rigid PU Foam + Melamine~300~380~20
Rigid PU Foam + Expanded Graphite (EG)~270~360> 30

Table 2: Cone Calorimeter Data (Heat Flux: 35 kW/m²)

SampleTime to Ignition (TTI) (s)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
Rigid PU Foam (Baseline)~5> 250> 15
Rigid PU Foam + Antiblaze TMCP (TCPP)~7~180~12
Rigid PU Foam + Ammonium Polyphosphate (APP)~10< 150< 10
Rigid PU Foam + Melamine~12< 180< 12
Rigid PU Foam + Expanded Graphite (EG)~8< 120< 8

Experimental Protocols

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is utilized to determine the thermal stability and decomposition characteristics of the flame-retardant polyurethane foams.

  • Sample Preparation: Small, uniform samples (typically 5-10 mg) of the cured polyurethane foam are carefully weighed and placed in an alumina or platinum crucible.

  • Instrumentation: A calibrated thermogravimetric analyzer is used for the measurements.

  • Experimental Conditions:

    • Atmosphere: The analysis is typically conducted under a controlled atmosphere, most commonly nitrogen (for pyrolysis) or air (for oxidative degradation), at a constant flow rate (e.g., 50 mL/min).

    • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. Key parameters extracted from the TGA curve include the onset temperature of decomposition (Tonset), the temperature of maximum weight loss rate (Tmax), and the percentage of residual mass (char yield) at a specific temperature.

Cone Calorimetry

The cone calorimeter is a bench-scale instrument used to evaluate the fire behavior of materials under well-ventilated, forced-combustion conditions.[1]

  • Sample Preparation: Samples of the polyurethane foam with standardized dimensions (typically 100 mm x 100 mm x 25 mm) are prepared.[2] The samples are wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder.

  • Instrumentation: A cone calorimeter compliant with standards such as ISO 5660 or ASTM E1354 is used.

  • Experimental Conditions:

    • Heat Flux: The sample is exposed to a constant external heat flux from a conical heater, typically 35 kW/m² or 50 kW/m², simulating a fire scenario.[2]

    • Ignition: A spark igniter is positioned above the sample to ignite the flammable gases released during decomposition.

  • Data Analysis: A range of parameters are continuously measured during the test, including:

    • Time to Ignition (TTI): The time taken for the sample to ignite after being exposed to the heat flux.

    • Heat Release Rate (HRR): The amount of heat released per unit area over time. The peak heat release rate (pHRR) is a critical indicator of fire intensity.

    • Total Heat Release (THR): The total amount of heat released during the entire combustion process.

    • Mass Loss Rate (MLR): The rate at which the sample loses mass due to combustion.

    • Smoke Production: The amount of smoke generated during the test.

Visualizing the Cross-Validation and Mechanisms

The following diagrams illustrate the workflow for cross-validating TGA and cone calorimeter data and the proposed mechanism of action for an intumescent flame retardant system.

TGA_Cone_CrossValidation cluster_TGA Thermogravimetric Analysis (TGA) cluster_Cone Cone Calorimetry TGA_exp TGA Experiment TGA_data TGA Data (Tonset, Tmax, Char Yield) TGA_exp->TGA_data Analysis Data Analysis & Interpretation TGA_data->Analysis Cone_exp Cone Calorimeter Test Cone_data Cone Data (TTI, pHRR, THR) Cone_exp->Cone_data Cone_data->Analysis Validation Cross-Validation Analysis->Validation Conclusion Performance Evaluation of Flame Retardant Validation->Conclusion

Caption: Workflow for cross-validation of TGA and cone calorimeter data.

Intumescent_Mechanism cluster_Condensed_Phase Condensed Phase (Polymer) cluster_Gas_Phase Gas Phase Heat Heat Source FR_System Intumescent System (e.g., APP/Melamine) Heat->FR_System Decomposition Decomposition of FR FR_System->Decomposition Acid_Source Acid Source (Polyphosphoric Acid) Decomposition->Acid_Source Blowing_Agent Blowing Agent (e.g., Ammonia) Decomposition->Blowing_Agent Char_Formation Char Formation & Swelling Acid_Source->Char_Formation Blowing_Agent->Char_Formation Carbon_Source Carbon Source (Polyol) Carbon_Source->Char_Formation Insulating_Layer Insulating Char Layer Char_Formation->Insulating_Layer Flammable_Gases Flammable Gases Insulating_Layer->Heat Blocks Heat Transfer Insulating_Layer->Flammable_Gases Reduces Release

Caption: Proposed mechanism of an intumescent flame retardant system.

References

A comparative analysis of the environmental impact of halogenated vs. non-halogenated flame retardants.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of halogenated flame retardants (HFRs) and non-halogenated flame retardants (nHFRs), supported by experimental data. The information is intended to assist researchers and scientists in making informed decisions regarding the selection and use of these chemicals.

Executive Summary

Halogenated flame retardants, particularly brominated flame retardants (BFRs), have been widely used due to their high efficiency and low cost. However, growing evidence of their persistence in the environment, potential for bioaccumulation, and adverse health effects has led to increased scrutiny and regulatory restrictions. This has driven a shift towards non-halogenated alternatives, which generally exhibit a more favorable environmental and health profile. This guide presents a detailed comparison of these two classes of flame retardants, focusing on their environmental persistence, bioaccumulation potential, and toxicity.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data for representative halogenated and non-halogenated flame retardants. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and the large number of compounds within each class.

Table 1: Environmental Persistence of Selected Flame Retardants

Flame Retardant Class Medium Half-life (t½) Reference
Polybrominated Diphenyl Ethers (PBDEs)HalogenatedSoilSeveral years to decades
Hexabromocyclododecane (HBCD)HalogenatedSediment> 182 days
Tetrabromobisphenol A (TBBPA)HalogenatedSoil10-50 days
Triphenyl Phosphate (TPP)Non-halogenatedWater2-17 days
Resorcinol bis(diphenyl phosphate) (RDP)Non-halogenatedSoil< 30 days
Ammonium Polyphosphate (APP)Non-halogenatedSoilConsidered to have low persistence

Table 2: Bioaccumulation of Selected Flame Retardants

Flame Retardant Class Organism Bioconcentration Factor (BCF) Reference
Polybrominated Diphenyl Ethers (PBDEs)HalogenatedFish2,000 - 100,000
Hexabromocyclododecane (HBCD)HalogenatedFish> 5,000
Tetrabromobisphenol A (TBBPA)HalogenatedFish20 - 2,500
Triphenyl Phosphate (TPP)Non-halogenatedFish11 - 2,800
Resorcinol bis(diphenyl phosphate) (RDP)Non-halogenatedFish< 100
Ammonium Polyphosphate (APP)Non-halogenated-Low potential for bioaccumulation

Table 3: Acute Toxicity of Selected Flame Retardants to Aquatic Organisms

Flame Retardant Class Organism Endpoint (LC50/EC50) Reference
Polybrominated Diphenyl Ethers (PBDEs)HalogenatedFish0.1 - 10 mg/L
Hexabromocyclododecane (HBCD)HalogenatedDaphnia magna0.088 mg/L
Tetrabromobisphenol A (TBBPA)HalogenatedFish0.4 - 2.5 mg/L
Triphenyl Phosphate (TPP)Non-halogenatedDaphnia magna0.86 - 1.3 mg/L
Resorcinol bis(diphenyl phosphate) (RDP)Non-halogenatedFish> 100 mg/L
Ammonium Polyphosphate (APP)Non-halogenatedFish> 500 mg/L

Experimental Protocols

The data presented in this guide are derived from studies that generally follow standardized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality and comparability across different studies and chemicals.

Persistence Testing
  • OECD 307: Aerobic and Anaerobic Transformation in Soil: This guideline is used to determine the rate and extent of degradation of a chemical in soil under both aerobic and anaerobic conditions. The test involves incubating the test substance with soil and measuring its disappearance over time.

  • OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: This guideline assesses the degradation of a chemical in a system containing both water and sediment. It is crucial for understanding the fate of chemicals that partition to sediments in aquatic environments.

Bioaccumulation Testing
  • OECD 305: Bioaccumulation in Fish: This guideline describes two methods for determining the bioconcentration factor (BCF) of a chemical in fish: an aqueous exposure test and a dietary exposure test. The BCF is a measure of a chemical's potential to accumulate in an organism from the surrounding water.

Toxicity Testing
  • OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a chemical that is lethal to 50% of a test population of fish (LC50) over a short period, typically 96 hours.

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity of a chemical to Daphnia magna, a small freshwater crustacean. The endpoint is the concentration that immobilizes 50% of the test organisms (EC50) within 48 hours.

Mandatory Visualizations

Signaling Pathway Disruption by Halogenated Flame Retardants

Halogenated flame retardants, particularly BFRs, are known to interfere with various signaling pathways, most notably the endocrine system. They can mimic or antagonize the action of natural hormones, leading to a range of adverse health effects.

endocrine_disruption HFR Halogenated Flame Retardant Receptor Hormone Receptor (e.g., Thyroid, Estrogen) HFR->Receptor Binds to GeneExpression Altered Gene Expression Receptor->GeneExpression Activates/Inhibits Hormone Natural Hormone Hormone->Receptor Binds to AdverseEffects Adverse Health Effects (e.g., developmental, reproductive) GeneExpression->AdverseEffects Leads to

Endocrine disruption pathway of HFRs.
Experimental Workflow for Environmental Impact Assessment

The assessment of the environmental impact of flame retardants follows a structured workflow, integrating tests for persistence, bioaccumulation, and toxicity.

environmental_impact_workflow cluster_persistence Persistence Assessment cluster_bioaccumulation Bioaccumulation Assessment cluster_toxicity Toxicity Assessment cluster_risk Risk Characterization SoilTest Soil Degradation Test (OECD 307) RiskAssessment Environmental Risk Assessment SoilTest->RiskAssessment SedimentTest Sediment Degradation Test (OECD 308) SedimentTest->RiskAssessment FishBCF Fish Bioaccumulation Test (OECD 305) FishBCF->RiskAssessment FishTox Fish Acute Toxicity (OECD 203) FishTox->RiskAssessment DaphniaTox Daphnia Acute Toxicity (OECD 202) DaphniaTox->RiskAssessment

Workflow for environmental impact assessment.

Conclusion

The data presented in this guide indicate that halogenated flame retardants generally exhibit higher environmental persistence, bioaccumulation potential, and toxicity compared to many non-halogenated alternatives. While nHFRs are not without their own potential environmental concerns, the overall trend in the available data suggests a reduced environmental impact. Researchers and professionals in drug development and other scientific fields should carefully consider these environmental parameters when selecting flame retardants for their applications. A thorough evaluation of the specific compounds and their intended use is crucial for minimizing unintended environmental consequences.

Synergistic Effects of Chlorinated Phosphate Esters, such as Antiblaze 100, with Other Flame Retardant Additives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The primary mechanism of chlorinated flame retardants involves the release of halogen radicals in the gas phase during combustion, which interrupts the exothermic processes of the fire.[4] However, their efficacy can be significantly enhanced when used in combination with synergistic additives.

Comparison of Synergistic Systems

The following tables summarize the expected performance of chlorinated phosphate esters in combination with common synergistic flame retardant additives. The data presented is representative of the chemical class and not specific to Antiblaze 100.

Table 1: Performance in UL-94 Vertical Burn Test

Flame Retardant SystemPolymer MatrixUL-94 RatingObservations
Chlorinated Phosphate Ester (CPE) aloneEpoxyV-1Some self-extinguishing properties.[5]
CPE + Antimony Trioxide (Sb₂O₃)EpoxyV-0Significant improvement in self-extinguishing time, reduced dripping.[5]
CPE + Zinc BoratePolyamideV-0Promotes char formation and reduces smoke.[6]
CPE + Melamine CyanuratePolyurethaneV-0Potential for reduced heat release and smoke density.

Table 2: Performance in Limiting Oxygen Index (LOI) Test

Flame Retardant SystemPolymer MatrixLOI (%)Interpretation
Base PolymerPVC~23Flammable
CPE as secondary plasticizerPVC35.4Increased resistance to ignition.[7]
CPE + Antimony TrioxidePolypropylene>28Enhanced flame retardancy through gas and condensed phase action.
CPE + Magnesium HydroxidePolyolefinsIncreasedSynergistic effect observed, leading to higher oxygen requirement for combustion.[8]

Table 3: Cone Calorimetry Data

Flame Retardant SystemPolymer MatrixPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Smoke Production Rate (SPR)
Base Polymer (PVC)PVC379.0031.78High
CPE as secondary plasticizerPVC289.0019.12Reduced
CPE + Antimony TrioxideVariousSignificantly ReducedReducedCan be variable, sometimes increased
CPE + Zinc BorateVariousReducedReducedSignificantly Reduced

Synergistic Mechanisms and Signaling Pathways

The synergistic effect in flame retardancy arises from the interaction of different flame retardant components, leading to a greater effect than the sum of their individual contributions.[9]

Chlorinated Phosphate Ester and Antimony Trioxide Synergy

This is a classic and well-established synergistic system.[4][9] The primary mechanism occurs in the gas phase.

G cluster_condensed_phase Condensed Phase (Polymer) cluster_gas_phase Gas Phase (Flame) CPE Chlorinated Phosphate Ester (this compound) HCl HCl/HBr CPE->HCl Heat Sb2O3 Antimony Trioxide Polymer Polymer Matrix Fuel Volatile Fuel Polymer->Fuel Heat SbCl3 Antimony Trihalide (SbCl3) Radicals H•, OH• (High Energy Radicals) SbCl3->Radicals Traps Trapped_Radicals Inactive Products Radicals->Trapped_Radicals Inactivates to Combustion Combustion Heat Heat Combustion->Heat Generates HClSb2O3 HClSb2O3 HClSb2O3->SbCl3 Reacts with FuelRadicals FuelRadicals FuelRadicals->Combustion Heat->Polymer

Caption: Gas phase synergy of chlorinated phosphate esters and antimony trioxide.

In the condensed phase, upon heating, the chlorinated phosphate ester decomposes to release hydrogen chloride (HCl).[4] This HCl then reacts with antimony trioxide in the gas phase to form antimony trichloride (SbCl₃) or antimony oxychloride.[4][10] These antimony compounds are volatile and act as radical traps, interfering with the high-energy H• and OH• radicals that propagate the flame, thus extinguishing the fire.[4]

Condensed Phase Synergy with Zinc Borate

Zinc borate acts primarily in the condensed phase. When combined with halogenated flame retardants, it can promote the formation of a stable, insulating char layer. This char acts as a barrier, reducing the transfer of heat to the underlying polymer and limiting the release of flammable volatiles.[6] Zinc borate also releases water upon decomposition, which cools the polymer surface and dilutes the flammable gases.

Experimental Protocols

To evaluate the synergistic effects of flame retardant systems, standardized testing methodologies are employed.

UL-94 Vertical Burn Test

This test assesses the self-extinguishing characteristics of a plastic material.

G Start Start Specimen Vertical Specimen (125x13 mm) Start->Specimen Flame_App1 Apply Flame (10s) Specimen->Flame_App1 Afterflame1 Measure Afterflame Time (t1) Flame_App1->Afterflame1 Flame_App2 Re-apply Flame (10s) Afterflame1->Flame_App2 Afterflame2 Measure Afterflame (t2) & Afterglow (t3) Flame_App2->Afterflame2 Drips Observe Dripping Afterflame2->Drips Classify Classify V-0, V-1, V-2 Drips->Classify

Caption: Workflow for the UL-94 vertical burn test.

A vertically mounted specimen is ignited with a flame for 10 seconds. The time it takes for the flame to self-extinguish (afterflame time) is recorded. The flame is reapplied for another 10 seconds, and the afterflame and afterglow times are measured. The dripping of flaming particles is also noted to classify the material as V-0, V-1, or V-2.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a material. A higher LOI value indicates better flame retardancy. A vertically oriented sample is ignited from the top, and the oxygen concentration is adjusted until a steady flame is achieved.

Cone Calorimetry (ASTM E1354)

This test provides comprehensive data on the combustion characteristics of a material under fire-like conditions. A sample is exposed to a specific heat flux, and various parameters are measured, including:

  • Time to Ignition (TTI): The time it takes for the material to ignite.

  • Heat Release Rate (HRR): The amount of heat released per unit area over time. The peak HRR (pHRR) is a critical parameter for assessing fire hazard.

  • Total Heat Release (THR): The total amount of heat generated during combustion.

  • Mass Loss Rate: The rate at which the material loses mass due to combustion.

  • Smoke Production: The amount of smoke generated.

While specific performance data for this compound in synergistic systems is not publicly documented, the principles of flame retardancy for chlorinated phosphate esters provide a strong basis for formulation development. The combination of chlorinated phosphate esters with synergists like antimony trioxide and zinc borate can lead to significant improvements in flame retardant efficacy. Antimony trioxide primarily enhances the gas-phase mechanism by interrupting the combustion cycle, while zinc borate contributes to condensed-phase char formation and smoke suppression. For optimal results, experimental validation through standardized testing is essential to determine the most effective additive ratios for a given polymer and application.

References

Correlating Limiting Oxygen Index (LOI) values with UL 94 ratings for Antiblaze 100 formulations.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two key flammability tests: the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test. While specific quantitative data directly correlating these two metrics for formulations containing Antiblaze 100 are not publicly available, this document outlines the established general relationship between LOI values and UL 94 ratings. Understanding these testing methodologies and their correlation is crucial for developing and selecting materials with appropriate fire-retardant properties.

General Correlation between LOI and UL 94

The Limiting Oxygen Index and UL 94 ratings are two distinct methods for assessing the flammability of materials. LOI provides a quantitative measure of the minimum oxygen concentration required to sustain combustion, while UL 94 is a qualitative assessment of a material's response to a small flame.

A general, albeit not always linear, correlation exists between the two: higher LOI values typically correspond to better (i.e., more flame-retardant) UL 94 ratings .[1] Materials with a higher LOI require a more oxygen-rich environment to burn and are therefore more likely to self-extinguish when tested under the UL 94 standard. For instance, polymers with LOI values below 21% (the approximate concentration of oxygen in the atmosphere) often receive a lower UL 94 rating, such as HB (Horizontal Burn), while those with LOI values above 28-30% are more likely to achieve a V-0 rating.[1]

However, it is crucial to understand that other factors, such as the formation of a protective char layer, dripping behavior, and the specific chemical nature of the flame retardant, can influence the UL 94 rating independently of the LOI value.[1]

Data Presentation

As no specific data for this compound formulations was found in the public domain, the following table illustrates a conceptual relationship between typical LOI values and their generally associated UL 94 ratings for flame-retardant polymers.

Limiting Oxygen Index (LOI) (%)Typical Corresponding UL 94 RatingDescription of Burning Behavior
< 21HB (Horizontal Burn)Slow burning on a horizontal specimen.
21 - 25V-2Burning stops within 30 seconds on a vertical specimen; flaming drips are allowed.[2][3]
25 - 28V-1Burning stops within 30 seconds on a vertical specimen; no flaming drips allowed.[2][3]
> 28V-0Burning stops within 10 seconds on a vertical specimen; no flaming drips allowed.[2][3]

Experimental Protocols

Limiting Oxygen Index (LOI) - ASTM D2863

The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[4][5][6][7]

Apparatus:

  • A heat-resistant glass chimney, typically 75 to 100 mm in inside diameter and 450 to 500 mm in height.[8]

  • A specimen holder to secure the test specimen vertically in the center of the chimney.

  • Gas metering and control devices to precisely regulate the flow of oxygen and nitrogen into the chimney.

  • An igniter (e.g., a propane torch) to ignite the top of the specimen.

Procedure:

  • A small test specimen, typically a bar of 80 to 150 mm in length, 10 mm in width, and 4 mm in thickness, is placed vertically in the glass chimney.[4]

  • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.

  • The top of the specimen is ignited with the igniter.

  • The oxygen concentration in the gas mixture is systematically varied.

  • The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the flame is sustained for a specific period or burns a specific length of the specimen.[6]

UL 94 Vertical Burning Test (V-0, V-1, V-2)

The UL 94 vertical burning test assesses the self-extinguishing properties of a plastic material after exposure to a small flame.[3]

Apparatus:

  • A test chamber, free from drafts.

  • A specimen holder to clamp the specimen vertically.

  • A Bunsen burner with a 20 mm high blue flame.[9]

  • A surgical cotton indicator placed 300 mm below the specimen to detect flaming drips.[2]

  • A timing device.

Procedure:

  • A set of five specimens, each typically 125 mm long and 13 mm wide, are conditioned at 23°C and 50% relative humidity for 48 hours. Another set is conditioned at 70°C for 7 days.[2][10]

  • A specimen is clamped vertically with its lower end 10 mm above the burner tip.[2]

  • The flame is applied to the center of the lower edge of the specimen for 10 seconds and then removed.[2][9]

  • The duration of flaming combustion is recorded.

  • If the specimen ceases to flame, the flame is immediately reapplied for another 10 seconds.[2][9]

  • The duration of flaming and glowing combustion after the second flame application is recorded.

  • It is also noted whether flaming drips ignite the cotton below.[2]

Classification Criteria:

CriteriaV-0V-1V-2
Afterflame time for each individual specimen after first or second flame application≤ 10 seconds≤ 30 seconds≤ 30 seconds
Total afterflame time for any set of 5 specimens≤ 50 seconds≤ 250 seconds≤ 250 seconds
Afterflame plus afterglow time for each individual specimen after the second flame application≤ 30 seconds≤ 60 seconds≤ 60 seconds
Dripping of flaming particles that ignite the cottonNoNoYes
Burn-through to the holding clampNoNoNo

Mandatory Visualization

LOI_UL94_Correlation General Correlation between LOI Values and UL 94 Ratings cluster_LOI Limiting Oxygen Index (LOI) cluster_UL94 UL 94 Rating LOI_Low < 21% UL94_HB HB LOI_Low->UL94_HB Generally Correlates To LOI_Mid1 21-25% UL94_V2 V-2 LOI_Mid1->UL94_V2 Generally Correlates To LOI_Mid2 25-28% UL94_V1 V-1 LOI_Mid2->UL94_V1 Generally Correlates To LOI_High > 28% UL94_V0 V-0 LOI_High->UL94_V0 Generally Correlates To

References

A Comparative Guide to the Cost-Performance of Flame Retardants: Antiblaze 100 vs. Novel Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selection of a flame retardant (FR) for polymer applications is a critical decision, balancing fire safety performance, cost-effectiveness, and environmental impact. This guide provides an objective comparison of Antiblaze 100, a conventional phosphorus-based flame retardant, against two classes of novel flame retardants: DOPO-derivatives and advanced bio-based solutions. The data presented herein is intended to assist researchers, scientists, and product development professionals in making informed decisions for their specific applications.

Disclaimer: "this compound" is used as a representative for conventional, cost-effective flame retardants like Ammonium Polyphosphate (APP) for illustrative purposes, as specific public data for a product with this exact name is not available. The data for novel alternatives is aggregated from recent research literature.

Data Presentation: Quantitative Cost-Performance Analysis

The following table summarizes the key performance metrics and estimated costs for this compound (represented by APP), a DOPO-based flame retardant, and a Lignin-based bio-FR when incorporated into a standard polymer matrix.

Parameter This compound (APP) DOPO-Derivative (e.g., BDD) Bio-Based FR (Lignin-Phytic Acid)
UL 94 Rating (Vertical Burn) V-0 (at 20-30 wt%)[1][2][3][4]V-0 (at <5 wt%)[5]V-0 (at 20-25 wt%)[6]
Limiting Oxygen Index (LOI) 25-40%[1][2]30-42%[5][7]~27%[8]
Peak Heat Release Rate (pHRR) Reduction ~50-80%[9]~10-15%[5]~40-50%[10]
Mechanism of Action Condensed phase (char formation), Gas phase (dilution)[1][3]Gas phase (radical trapping), Condensed phase[7]Condensed phase (char formation)[10][11]
Estimated Relative Cost $
$

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and clear understanding of the performance data.

1. UL 94 Vertical Burn Test

  • Objective: To determine the material's tendency to extinguish or spread a flame once ignited.

  • Methodology (based on UL 94 Standard):

    • Specimen Preparation: Bar specimens of the plastic material (typically 125 mm x 13 mm x 3.0 mm) are prepared.[12]

    • Test Procedure: A specimen is positioned vertically.[13] A specified test flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.[14]

    • A second flame application of 10 seconds is made once the initial afterflame ceases.[14][15]

    • Data Collection: The afterflame and afterglow times are recorded after the second application. Observations are made on whether flaming drips ignite a cotton patch placed below the specimen.[14][15]

    • Classification: Materials are classified as V-0, V-1, or V-2 based on the duration of afterflame/afterglow and the presence of flaming drips. A V-0 rating is the highest, indicating the flame extinguishes within 10 seconds with no flaming drips.[13]

2. Limiting Oxygen Index (LOI)

  • Objective: To measure the minimum oxygen concentration in a flowing mixture of oxygen and nitrogen that is required to support flaming combustion.[16][17]

  • Methodology (based on ISO 4589 / ASTM D2863):

    • Specimen Preparation: A small, typically rectangular or strip-sized, sample of the material is prepared.[18][19]

    • Test Apparatus: The specimen is placed vertically in a heat-resistant glass column.[16]

    • Test Procedure: A mixture of oxygen and nitrogen is introduced at the base of the column. The top of the sample is ignited.[20]

    • Data Collection: The oxygen concentration in the gas mixture is systematically reduced until the flame is no longer self-sustaining.[18] The lowest oxygen concentration that supports sustained combustion for a specified period (e.g., 3 minutes) is recorded as the LOI value.[16] A higher LOI value indicates better flame retardancy.[20]

3. Cone Calorimetry

  • Objective: To determine various fire-reaction properties of a material under controlled heat flux conditions, including Heat Release Rate (HRR).[21][22]

  • Methodology (based on ASTM E1354 / ISO 5660):

    • Specimen Preparation: A flat sample (typically 100 mm x 100 mm) is placed on a load cell to measure mass loss during the test.[21]

    • Test Procedure: The sample is exposed to a specific level of radiant heat flux from a conical heater.[21][22] An igniter is positioned above the sample to ignite the pyrolysis gases released.[21]

    • Data Collection: The instrument continuously measures several parameters, most notably the Heat Release Rate (HRR), which is calculated based on oxygen consumption.[21][22] Other collected data includes time to ignition, mass loss rate, and smoke production.[21] The Peak Heat Release Rate (pHRR) is a critical value for assessing fire hazard.

Visualizations: Workflows and Mechanisms

Comparative Analysis Workflow

The logical workflow for a comprehensive cost-performance analysis of flame retardants is depicted below. This process ensures a systematic evaluation from material selection to final performance assessment.

G cluster_0 Phase 1: Formulation & Preparation cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Analysis & Conclusion cluster_3 External Factor A Material Selection (Polymer Matrix, FR Candidates) B Compounding & Specimen Prep (Extrusion, Injection Molding) A->B C Flammability Tests (UL 94, LOI) B->C Test Specimens D Combustion Behavior (Cone Calorimetry) C->D E Mechanical & Thermal (Tensile, TGA) D->E F Data Aggregation & Analysis E->F Performance Data G Cost-Performance Benchmarking F->G H Final Report & Selection G->H I Cost Analysis ($/kg) I->G

Caption: A workflow for benchmarking flame retardant performance.

Flame Retardant Mechanisms of Action

Flame retardants operate through different mechanisms in either the gas phase (during combustion) or the condensed phase (the solid material). The diagram below illustrates these distinct pathways.

G cluster_gas Gas Phase Action cluster_condensed Condensed Phase Action A Combustion Cycle (Heat, Fuel, Oxygen) B Radical Trapping (e.g., DOPO) A->B Inhibits C Inert Gas Dilution (e.g., APP, ATH) A->C Interrupts D Char Formation / Insulation (e.g., APP, Bio-FRs) A->D Protects Polymer E Protective Layer / Cooling (e.g., Metal Hydroxides) A->E Protects Polymer

Caption: Gas phase vs. condensed phase flame retardant mechanisms.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Antiblaze 100

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals are critical components of this responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Antiblaze 100, a chlorinated phosphate ester flame retardant. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.

Chemical and Hazard Identification

This compound, also known by its CAS Registry Number 38051-10-4, is a substance that requires careful handling due to its potential health and environmental hazards.[1] Understanding its hazard profile is the first step in ensuring safe disposal.

Hazard Classification Description GHS Precautionary Statement
Acute Toxicity, Oral May be harmful if swallowed.[1]-
Acute Toxicity, Inhalation Harmful if inhaled.[1]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

Synonyms: Antiblaze AB 100, Amgard V 6[1] Molecular Formula: C13H24Cl6O8P2[1]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE Category Specification
Eye/Face Protection Safety glasses or safety goggles approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Use of gloves is required. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with good laboratory practices and local requirements.[1]
Protective Clothing Wear protective clothing.[1]
Respiratory Protection In case of insufficient ventilation, wear suitable respiratory equipment.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to all federal and local regulations. Under no circumstances should this chemical be disposed of in sanitary sewers, storm sewers, or landfills.[1]

1. Containment of Spills:

In the event of a spill, the immediate priority is to contain the material to prevent further spread.

  • Prevent the spillage from entering drains or the environment.[1]

  • Use a non-combustible absorbent material such as clay, diatomaceous earth, or vermiculite to contain and collect the spill.[1]

2. Collection and Storage of Waste:

Once contained, the waste material must be collected and stored safely pending disposal.

  • Place the absorbed material into a suitable, sealable container.[1]

  • Ensure the container is securely closed before and after use.[1]

  • Store the waste container in a well-ventilated area, away from strong oxidizers and other incompatible materials.[1]

3. Final Disposal Method:

The final disposal of this compound waste requires specialized facilities and professional handling.

  • Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This is a preferred method for complete destruction.

  • Licensed Hazardous Waste Disposal: Offer excess and expired materials to a licensed hazardous material disposal company.[1] These companies are equipped to handle and dispose of hazardous chemicals in accordance with regulations.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_containment Spill & Waste Management cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Protective Clothing) B Assess Spill Area A->B C Contain Spill with Non-Combustible Absorbent B->C D Collect Waste into Sealable Container C->D E Label Container Clearly 'Hazardous Waste - this compound' D->E F Store in Designated Hazardous Waste Area E->F G Contact Licensed Hazardous Waste Disposal Company F->G H Arrange for Pickup and Transportation G->H I Complete Waste Manifest Documentation H->I

Caption: A workflow diagram for the proper disposal of this compound.

Logical Relationship for Safe Handling and Disposal

This diagram outlines the interconnectedness of safety precautions, handling procedures, and disposal methods.

cluster_knowledge Knowledge & Preparation cluster_action Action & Procedure cluster_outcome Outcome A Understand Chemical Hazards (SDS) B Identify Required PPE A->B G Minimized Personal and Environmental Risk C Wear Correct PPE B->C D Handle with Care (Avoid Skin/Eye Contact) C->D E Properly Contain and Store Waste D->E F Safe Disposal via Licensed Professional E->F F->G

Caption: Logical steps from hazard understanding to safe disposal outcome.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before handling any chemical.

References

Personal protective equipment for handling Antiblaze 100

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Antiblaze 100

This guide provides immediate, essential safety and logistical information for handling this compound, a chlorinated organophosphorus flame retardant. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H303: May be harmful if swallowed[1]

  • H332: Harmful if inhaled[1]

  • H315: Causes skin irritation[1]

To mitigate these risks, the following personal protective equipment is mandatory.

1.1. Hand Protection

Gloves resistant to chemical permeation are required.[2] While specific breakthrough data for this compound is not available, general resistance for organophosphorus compounds and chlorinated solvents should be considered.

Glove Material Resistance Rating Notes
Butyl Rubber ExcellentRecommended for prolonged contact.
Viton™ ExcellentRecommended for prolonged contact.
Nitrile Rubber Good to ExcellentSuitable for splash protection and short-duration tasks.
Neoprene GoodProvides good resistance to a range of chemicals.
Natural Rubber (Latex) Poor to FairNot recommended for handling this compound.

Note: Always inspect gloves for signs of degradation or perforation before and during use. Change gloves immediately if they become contaminated.

1.2. Eye and Face Protection

Tightly fitting safety goggles are the minimum requirement.[2] A full-face shield or a full-facepiece respirator is recommended when there is a risk of splashing.

1.3. Respiratory Protection

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is insufficient or if there is a risk of aerosol generation, respiratory protection is necessary.

Task/Scenario Minimum Respiratory Protection
Handling small quantities in a fume hoodNo respirator required
Handling outside of a fume hood or with potential for aerosolizationHalf-mask or full-facepiece respirator with organic vapor cartridges and P100 particulate filters.
Spill cleanupFull-facepiece respirator with organic vapor cartridges and P100 particulate filters.

Note: A full-facepiece respirator also provides eye and face protection. All respirator users must be fit-tested and trained in accordance with their institution's respiratory protection program.

1.4. Protective Clothing

A lab coat or chemical-resistant apron should be worn. For larger quantities or tasks with a high risk of splashing, chemical-resistant coveralls are recommended.

Safe Handling and Storage
  • Handling: Avoid direct contact with skin and eyes. Prevent the formation of mists or aerosols. Use only in a well-ventilated area, such as a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

3.1. Small Spill Cleanup (manageable by trained personnel)

  • Evacuate and Secure: Alert others in the area and restrict access. Ensure adequate ventilation.

  • Don PPE: At a minimum, wear a full-facepiece respirator with organic vapor/particulate cartridges, chemical-resistant gloves (butyl or viton), and a lab coat or apron.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3]

  • Collect Waste: Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Treat all contaminated materials (absorbent, PPE, etc.) as hazardous waste.

3.2. Large Spill

In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.

3.3. First Aid

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

4.1. Waste Collection

  • Collect liquid waste in a designated, labeled, and sealed container.

  • Collect solid waste (contaminated gloves, absorbent materials, etc.) in a separate, labeled, and sealed container.

4.2. Disposal Method

The recommended disposal method for organophosphorus flame retardants is incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1] Do not dispose of this compound down the drain or in regular trash.

Visual Guides

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Hazard Assessment cluster_decision Decision Points cluster_outcome Final PPE Ensemble start Start: Handling this compound task_assessment Assess Task: - Quantity - Potential for Splash/Aerosol - Ventilation start->task_assessment splash_risk Splash Risk? task_assessment->splash_risk aerosol_risk Aerosol Risk or Poor Ventilation? task_assessment->aerosol_risk hand_protection Hand Protection: Butyl or Viton Gloves eye_protection Eye Protection: Safety Goggles (minimum) Full-Face Shield (splash risk) enhanced_ppe Enhanced PPE: Full-Face Shield, Gloves, Apron eye_protection->enhanced_ppe resp_protection Respiratory Protection: Fume Hood (preferred) Respirator (if needed) full_protection Full Protection: Full-Face Respirator, Gloves, Coveralls resp_protection->full_protection clothing Protective Clothing: Lab Coat or Apron splash_risk->eye_protection Yes splash_risk->eye_protection No aerosol_risk->resp_protection Yes standard_ppe Standard PPE: Goggles, Gloves, Lab Coat aerosol_risk->standard_ppe No

Caption: PPE selection workflow for this compound.

Disposal_Workflow Disposal Workflow for this compound Waste cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal liquid_waste Liquid this compound and Contaminated Solvents collect_liquid Collect in a labeled, sealed, chemical-resistant liquid waste container. liquid_waste->collect_liquid solid_waste Contaminated PPE (gloves, wipes, etc.) collect_solid Collect in a labeled, sealed, plastic bag or container. solid_waste->collect_solid spill_waste Spill Cleanup Debris spill_waste->collect_solid storage Store in designated Hazardous Waste Accumulation Area. collect_liquid->storage collect_solid->storage pickup Arrange for pickup by licensed hazardous waste contractor. storage->pickup incineration Dispose via high-temperature incineration with scrubber and afterburner. pickup->incineration

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.